molecular formula C14H13NO B1361513 N,2-Diphenylacetamide CAS No. 621-06-7

N,2-Diphenylacetamide

Cat. No.: B1361513
CAS No.: 621-06-7
M. Wt: 211.26 g/mol
InChI Key: KYPIASPTMDEDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-Diphenylacetamide is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15072. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-14(11-12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPIASPTMDEDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280002
Record name N,2-Diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-06-7
Record name 621-06-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,2-Diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,2-Diphenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N,2-Diphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,2-diphenylacetamide, including its chemical identity, structure, physicochemical properties, a detailed synthesis protocol, and a review of the known biological activities of structurally related compounds. Due to the limited publicly available data on the specific biological functions of this compound, this document also explores the therapeutic potential of the broader diphenylacetamide scaffold, offering context for future research and drug discovery initiatives.

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. Its chemical structure consists of an acetamide backbone with two phenyl substituents: one attached to the nitrogen atom and the other to the alpha-carbon of the acetyl group.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₃NO[1]
Molecular Weight 211.26 g/mol [1]
CAS Number 621-06-7[1]
Appearance White to off-white crystalline solid
Melting Point 118 °C
Boiling Point 422.7 ± 24.0 °C (Predicted)
Density 1.153 ± 0.06 g/cm³ (Predicted)

Table 2: Spectroscopic Data References for this compound

Spectroscopic DataSource
¹H NMR PubChem[1]
¹³C NMR PubChem[1]
IR Spectroscopy PubChem[1]
Mass Spectrometry PubChem[1]

Experimental Protocols

Synthesis of this compound

The following protocol for the synthesis of this compound is based on the reaction of 2-phenylacetic acid and aniline, as described in the literature[2].

Materials:

  • 2-phenylacetic acid (1.0 mmol)

  • Aniline (1.0 mmol)

  • Iron(III) chloride (FeCl₃, 20 mol%)

  • Acetic acid (AcOH, 0.5 eq.)

  • Toluene

  • Ethyl acetate (EtOAc)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Dilute Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-phenylacetic acid (1.0 mmol) in 6 mL of toluene, add 20 mol% FeCl₃ and 0.5 eq. of AcOH.

  • Stir the reaction mixture at 50°C for 10–15 minutes.

  • Slowly add a solution of aniline (1.0 mmol) in 4 mL of toluene to the reaction mixture.

  • Reflux the mixture at 75°C overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and evaporate the filtrate under reduced pressure.

  • Extract the crude product into 15 mL of EtOAc.

  • Wash the organic layer sequentially with 5 mL of 5% Na₂CO₃, 5 mL of dilute HCl, two 5 mL portions of water, and 5 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate EtOAc/hexane solvent system.

  • Recrystallize the purified product from EtOAc to obtain yellow-colored crystals.

G start Start: 2-Phenylacetic Acid + Aniline in Toluene reagents Add FeCl3 + AcOH Stir at 50°C start->reagents reflux Reflux at 75°C (Overnight) reagents->reflux filtration Filter and Evaporate Solvent reflux->filtration extraction Extract with Ethyl Acetate filtration->extraction washing Wash with: 1. Na2CO3 2. HCl 3. Water 4. Brine extraction->washing drying Dry with Na2SO4 and Evaporate washing->drying purification Silica Gel Column Chromatography drying->purification crystallization Recrystallize from Ethyl Acetate purification->crystallization product Final Product: This compound Crystals crystallization->product G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Acetamide Diphenylacetamide Derivative (Hypothetical) Acetamide->COX Inhibition

References

An In-depth Technical Guide to N,2-Diphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,2-Diphenylacetamide, a key chemical intermediate with applications in synthetic chemistry and potential relevance in drug discovery. This document details its chemical identity, physicochemical properties, synthesis protocols, and analytical methodologies, presenting the information in a structured format for ease of reference by professionals in the field.

Chemical Identity and Synonyms

This compound is an organic compound belonging to the amide class. Its unique structure, featuring two phenyl groups, makes it a valuable scaffold for further chemical modifications.

Identifier Value
CAS Number 621-06-7[1][2]
Molecular Formula C14H13NO[1][2][3]
Molecular Weight 211.26 g/mol [1][2][3]
IUPAC Name This compound[3]
InChI Key KYPIASPTMDEDQB-UHFFFAOYSA-N[3]
SMILES O=C(CC1=CC=CC=C1)NC2=CC=CC=C2[1]
MDL Number MFCD00086905[1][4]

Common Synonyms:

  • 2,N-Diphenylacetamide[2]

  • N-Phenylbenzeneacetamide[2][5]

  • Phenacetylanilide[2][5]

  • Glycomide[2][5]

  • 2-phenylacetanilide[2][5]

  • N-Phenylphenylacetamide[2][5]

  • Benzeneacetamide, N-phenyl-[2][5]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings.

Property Value Source
Melting Point 118 °C[2][5][6]Experimental
Boiling Point 422.7 ± 24.0 °C[2][5][6]Predicted
Density 1.153 ± 0.06 g/cm³[2][5][6]Predicted
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly)[5][6]Experimental
Appearance Solid, Needles from EtOH (aq) or pet ether[5][6]Experimental
pKa 15.00 ± 0.70[5][6]Predicted
Storage Temperature Room Temperature, Sealed in dry conditions[2][5][6]-

Experimental Protocols

A documented method for the synthesis of this compound involves the reaction of 2-phenylacetic acid with aniline in the presence of a catalyst.[7]

Materials:

  • 2-phenylacetic acid (1.0 mmol)

  • Aniline (1.0 mmol)

  • Toluene (10 mL total)

  • Iron(III) chloride (FeCl3, 20 mol%)

  • Acetic acid (AcOH, 0.5 eq.)

  • 5% Sodium carbonate (Na2CO3) solution

  • Dilute Hydrochloric acid (HCl)

  • Water

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-phenylacetic acid (1.0 mmol) in toluene (6 mL), add 20 mol% FeCl3 and 0.5 eq. of AcOH.[7]

  • Stir the reaction mixture at 50°C for 10–15 minutes.[7]

  • Slowly add a solution of aniline (1.0 mmol) in toluene (4 mL) to the reaction mixture.[7]

  • Reflux the reaction mixture at 75°C overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Upon completion, filter the reaction mixture and evaporate the filtrate under reduced pressure.[7]

  • Extract the crude product into EtOAc (15 mL).[7]

  • Wash the organic layer sequentially with 5% Na2CO3 (5 mL), dilute HCl (5 mL), water (2 x 5 mL), and brine (5 mL).[7]

  • Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent in vacuo.[7]

  • Purify the crude product by silica gel column chromatography using an EtOAc/hexane solvent system.[7]

  • For crystallization, dissolve the purified product in EtOAc, warm the solution, and then allow it to cool to room temperature to obtain yellow-colored crystals.[7]

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants 1. Combine Phenylacetic Acid, FeCl3, and AcOH in Toluene stir 2. Stir at 50°C for 10-15 min reactants->stir add_aniline 3. Add Aniline Solution stir->add_aniline reflux 4. Reflux at 75°C Overnight (Monitor by TLC) add_aniline->reflux filter 5. Filter Reaction Mixture reflux->filter evaporate 6. Evaporate Toluene filter->evaporate extract 7. Extract with Ethyl Acetate evaporate->extract wash 8. Wash Sequentially (Na2CO3, HCl, H2O, Brine) extract->wash dry 9. Dry with Na2SO4 wash->dry evaporate2 10. Evaporate Ethyl Acetate dry->evaporate2 chromatography 11. Silica Gel Column Chromatography (EtOAc/Hexane) evaporate2->chromatography crystallize 12. Crystallize from Ethyl Acetate chromatography->crystallize product Final Product: This compound Crystals crystallize->product

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Development

While this compound itself is primarily an intermediate, its structural core is found in various derivatives that have been investigated for their pharmacological potential. This highlights the importance of the this compound scaffold in medicinal chemistry.

  • Antimicrobial and Antifungal Agents: Derivatives of diphenylamine, a related structural class, have been synthesized and shown to possess antimicrobial and antifungal properties.[8] For instance, 2-hydrazinyl-N,N-diphenylacetamide, derived from the chloroacetylation of diphenylamine, served as a precursor for compounds with significant antimicrobial activity.[8]

  • Analgesic Activity: Novel derivatives of 2-chloro-N,N-diphenylacetamide have been synthesized and evaluated for their analgesic activity.[9] These studies suggest a potential mechanism of action involving the inhibition of cyclo-oxygenase (COX) enzymes.[9][10] The structure-activity relationship studies indicate that specific substitutions on the phenyl rings are crucial for potency.[10]

  • Anticancer Agents: Phenylacetamide derivatives have been explored as potential anticancer agents.[11] Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated cytotoxic effects against various cancer cell lines.[11]

  • Synthetic Intermediate: this compound serves as an intermediate in the synthesis of more complex molecules. For example, it is an intermediate in the synthesis of 2,2'',3,3'',4,4'',5,5'',6-Nonabromobiphenyl, a polybrominated biphenyl compound.[5]

SAR_Concept cluster_derivatives Chemical Modification (Derivatization) cluster_evaluation Pharmacological Evaluation core This compound Core Structure d1 Antimicrobial Derivatives core->d1 Synthesize Analogs d2 Analgesic Derivatives (COX Inhibitors) core->d2 Synthesize Analogs d3 Anticancer Derivatives core->d3 Synthesize Analogs d4 Other Bioactive Compounds core->d4 Synthesize Analogs e1 In-vitro Assays d1->e1 e2 In-vivo Models d1->e2 e3 Structure-Activity Relationship (SAR) Studies d1->e3 d2->e1 d2->e2 d2->e3 d3->e1 d3->e2 d3->e3 d4->e1 d4->e2 d4->e3 lead Lead Compound Identification e1->lead e2->lead e3->lead

Caption: Drug discovery workflow using the this compound scaffold.

Analytical Methodologies

The accurate analysis of this compound is essential for quality control and research purposes. While specific validated methods for this compound are not extensively published, standard analytical techniques for similar small organic molecules can be readily adapted.

Typical Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Suitable for quantification and purity assessment. A reverse-phase column (e.g., C18) with a UV detector would be a standard starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying the compound, especially in complex mixtures, provided it is sufficiently volatile and thermally stable.[12]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers the highest sensitivity and selectivity for trace-level quantification, particularly in biological matrices.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation and confirmation.[3]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the amide C=O and N-H bonds.[3]

The following represents a generalized workflow for the analytical characterization and quantification of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample of This compound dissolve Dissolve in Appropriate Solvent (e.g., Acetonitrile, Methanol) sample->dissolve filter_prep Filter if Necessary dissolve->filter_prep qualitative Structural Confirmation (NMR, IR, MS) filter_prep->qualitative quantitative Purity & Quantification (HPLC-UV, GC-MS, LC-MS/MS) filter_prep->quantitative process Process Spectra & Chromatograms qualitative->process quantitative->process quantify Quantify against Reference Standard process->quantify report Final Report: Structure, Purity, Concentration quantify->report

Caption: General workflow for the analytical characterization of this compound.

References

Physical and chemical properties of N,2-Diphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of N,2-Diphenylacetamide. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific endeavors. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant workflows and potential biological pathways.

Chemical and Physical Properties

This compound, with the chemical formula C₁₄H₁₃NO, is a solid organic compound.[1] The key physical and chemical properties are summarized in the tables below.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₄H₁₃NO[1]
Molecular Weight 211.26 g/mol [1]
Appearance Solid, Needles from EtOH (aq) or pet ether[1]
Melting Point 118 °C[1]
Boiling Point 422.7±24.0 °C (Predicted)[1]
Density 1.153±0.06 g/cm³ (Predicted)[1]
pKa 15.00±0.70 (Predicted)[1]
Solubility
SolventSolubilitySource(s)
Chloroform Slightly soluble[1]
Ethyl Acetate Slightly soluble[1]

Spectral Data

Comprehensive spectral data is crucial for the identification and characterization of this compound.

NMR Spectroscopy
¹H NMR ¹³C NMR
The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the two phenyl rings, the methylene protons of the acetyl group, and the amide proton.The carbon NMR spectrum would display signals for the carbonyl carbon, the methylene carbon, and the carbons of the two distinct phenyl rings.
Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the following functional groups:

Functional GroupExpected Wavenumber Range (cm⁻¹)
N-H Stretch (Amide)3500-3100
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Aliphatic)3000-2850
C=O Stretch (Amide)1700-1630
C=C Stretch (Aromatic)1600-1450
Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the phenylacetyl and aniline moieties. A study on the collision-induced dissociation of deprotonated N,2-diphenylacetamides revealed characteristic fragment ions including the benzyl anion and the aniline anion.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-phenylacetic acid with aniline.[1]

Materials:

  • 2-phenylacetic acid (1.0 mmol)

  • Aniline (1.0 mmol)

  • Toluene (10 mL)

  • FeCl₃ (20 mol%)

  • Acetic Acid (0.5 eq.)

  • Ethyl Acetate (EtOAc)

  • 5% Na₂CO₃ solution

  • Dilute HCl

  • Water

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-phenylacetic acid (1.0 mmol) in toluene (6 mL), add 20 mol% FeCl₃ and 0.5 eq. of acetic acid.

  • Stir the reaction mixture at 50°C for 10–15 minutes.

  • Slowly add a solution of aniline (1.0 mmol) in toluene (4 mL) to the reaction mixture.

  • Reflux the reaction mixture at 75°C overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and evaporate the filtrate under reduced pressure.

  • Extract the crude product into EtOAc (15 mL).

  • Wash the organic layer sequentially with 5% Na₂CO₃ (5 mL), dilute HCl (5 mL), water (2 x 5 mL), and brine (5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., EtOAc/hexane).

  • The purified product can be further recrystallized from a suitable solvent like aqueous ethanol to obtain crystalline this compound.[1]

X-ray Crystallography

Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation from a solution in a suitable solvent.[1]

Data Collection and Structure Refinement:

  • Instrument: Bruker SMART APEX II CCD X-ray diffractometer

  • Radiation: Graphite monochromatized Mo-Kα radiation (λ = 0.71073 Å)

  • Structure Solution: Direct methods using programs like SHELXL.

  • Refinement: Full-matrix least-squares procedures on F².

Biological Activity and Signaling Pathways

There is limited specific information on the biological activity of this compound in the public domain. However, the broader class of N-phenylacetamide derivatives has been reported to exhibit a range of biological activities, including analgesic, anticonvulsant, and anticancer properties.

It is important to note that this compound is an intermediate in the synthesis of certain polybrominated biphenyls, which are known to have toxic effects.

Potential Biological Activities (Based on Related Compounds)
  • Analgesic Activity: Some derivatives of 2-chloro-N,N-diphenylacetamide have shown analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.

  • Anticancer Activity: Phenylacetamide derivatives have been investigated as potential anticancer agents.

Hypothetical Signaling Pathway: COX Inhibition

Based on the analgesic activity of related compounds, a hypothetical mechanism of action for this compound could involve the inhibition of the cyclooxygenase (COX) pathway, which is a key pathway in pain and inflammation.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation N2DA This compound (Hypothetical Inhibitor) N2DA->COX_Enzymes Inhibition

Hypothetical COX Inhibition Pathway

Experimental and Logical Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Synthesis_Workflow Start Start: 2-Phenylacetic Acid + Aniline Reaction Amide Coupling Reaction (FeCl3 catalyst, Toluene, 75°C) Start->Reaction Workup Aqueous Workup (Extraction & Washes) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Synthesis and Purification Workflow

References

Crystal Structure Analysis of N,2-Diphenylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of N,2-Diphenylacetamide. The information contained herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and materials science. This document details the crystallographic data, experimental protocols for synthesis and structure determination, and a logical workflow for the characterization of this compound.

Introduction

This compound (C₁₄H₁₃NO) is an organic compound belonging to the acetamide class. The determination of its crystal structure provides crucial insights into the three-dimensional arrangement of its atoms, which is fundamental for understanding its physicochemical properties and potential biological activity. This guide summarizes the key findings from the structural analysis of this compound.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pna2₁. A summary of the crystal data and structure refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound [1]

ParameterValue
Empirical formulaC₂₈H₂₆N₂O₂
Formula weight422.51
Temperature296(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupPna2₁
Unit cell dimensions
a9.1034(5) Å
b10.552(6) Å
c11.769(8) Å
α, β, γ90°
Volume1129.5(12) ų
Z4
Data collection
DiffractometerBruker SMART APEX II CCD
Refinement
Refinement methodFull-matrix least-squares on F²
Final R indices [I>2σ(I)]R₁ = 0.0609, wR₂ = 0.1505

Experimental Protocols

Synthesis of this compound[1]

The synthesis of this compound was achieved through the reaction of 2-phenylacetic acid and aniline in the presence of a catalyst.

Materials:

  • 2-phenylacetic acid (1.0 mmol)

  • Aniline (1.0 mmol)

  • Toluene (10 mL)

  • FeCl₃ (20 mol%)

  • Acetic acid (0.5 eq.)

  • Ethyl acetate (EtOAc)

  • 5% Na₂CO₃ solution

  • Dilute HCl

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • A solution of 2-phenylacetic acid (1.0 mmol) in toluene (6 mL) was prepared.

  • 20 mol% FeCl₃ and 0.5 eq. of acetic acid were added to the solution, and the mixture was stirred at 50°C for 10–15 minutes.

  • A solution of aniline (1.0 mmol) in toluene (4 mL) was added slowly to the reaction mixture.

  • The reaction mixture was refluxed at 75°C overnight, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture was filtered, and the filtrate was evaporated under reduced pressure.

  • The crude product was extracted with EtOAc (15 mL).

  • The organic layer was washed sequentially with 5% Na₂CO₃ (5 mL), dilute HCl (5 mL), water (2 x 5 mL), and brine (5 mL).

  • The organic layer was dried over anhydrous Na₂SO₄, and the solvent was evaporated in a vacuum.

  • The crude product was purified by silica gel column chromatography (EtOAc/hexane).

Crystallization[1]

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation method.

Procedure:

  • The purified this compound was dissolved in ethyl acetate.

  • The solution was warmed gently to ensure complete dissolution.

  • The solution was left undisturbed at room temperature, allowing for the slow evaporation of the solvent.

  • Yellow colored crystals of this compound were formed.

X-ray Structure Determination[1]

The crystal structure was determined using single-crystal X-ray diffraction.

Instrumentation:

  • Bruker SMART APEX II CCD Diffractometer

  • Graphite monochromatized Mo-Kα radiation (λ = 0.71073 Å)

Procedure:

  • A suitable single crystal was mounted on the diffractometer.

  • Three-dimensional intensity data were collected at a temperature of 296(2) K.

  • The structure was solved by direct methods using the SHELXL programs.[1]

  • The structure was refined on F² by full-matrix least-squares procedures.[1]

  • All non-hydrogen atoms were refined using isotropic and later anisotropic thermal parameters.[1]

  • Hydrogen atoms were included in the structure factor calculation at idealized positions using a riding model and were not refined.[1]

Workflow Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and structural analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis start Start Materials: 2-phenylacetic acid, aniline, toluene, FeCl3, AcOH reaction Reaction: Reflux at 75°C start->reaction 1. Mix & Stir workup Aqueous Workup: Filtration, Extraction, Washing reaction->workup 2. Cool & Filter purification Purification: Column Chromatography workup->purification 3. Concentrate product Purified this compound purification->product 4. Isolate

Synthesis Workflow for this compound.

Crystallization_Analysis_Workflow cluster_cryst Crystallization & Analysis dissolve Dissolve in EtOAc evaporate Slow Evaporation at RT dissolve->evaporate crystals Formation of Single Crystals evaporate->crystals xray X-ray Diffraction Data Collection crystals->xray solve Structure Solution (Direct Methods) xray->solve refine Structure Refinement (Full-matrix least-squares) solve->refine final Final Crystal Structure refine->final

Crystallization and Structural Analysis Workflow.

Biological Activity Context

While this guide focuses on the crystal structure of this compound, it is worth noting that derivatives of diphenylacetamide have been investigated for a range of pharmacological activities, including analgesic, anticonvulsant, and antimicrobial effects.[2][3][4][5] The precise three-dimensional structure elucidated here is critical for any future structure-activity relationship (SAR) studies and in silico drug design efforts targeting this chemical scaffold. No specific signaling pathways for this compound have been reported in the reviewed literature.

References

N,2-Diphenylacetamide molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This document provides core physicochemical properties of N,2-Diphenylacetamide, a chemical compound of interest in various research and development settings. The primary focus is the presentation of its molecular formula and molecular weight, derived from established chemical databases. This guide is intended to serve as a quick reference for laboratory and development professionals.

Chemical Identity and Properties

This compound is an amide derivative. Its fundamental molecular properties are essential for a wide range of applications, including stoichiometric calculations, analytical method development, and interpretation of experimental results.

The key molecular identifiers for this compound are summarized below. This data is computationally derived and widely cited in chemical literature and databases.

PropertyValueCitations
Molecular Formula C₁₄H₁₃NO[1][2][3][4]
Molecular Weight 211.26 g/mol [1][3]
Alternate Weight 211.263 g/mol [2]

Experimental Protocols

The determination of the molecular formula and weight for a known compound like this compound is typically not achieved through novel experimentation but is rather confirmed using standard analytical techniques and referenced from established chemical databases.

  • Mass Spectrometry: Confirms the mass-to-charge ratio, which directly corresponds to the molecular weight.

  • Elemental Analysis: Determines the empirical formula by measuring the percentage composition of each element (Carbon, Hydrogen, Nitrogen, Oxygen).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information that validates the arrangement of atoms consistent with the molecular formula.

Detailed protocols for these standard analytical techniques are widely available and are not specific to this compound. The data presented in this document is based on aggregated, pre-existing data from resources such as PubChem.[1]

Logical Data Representation

To visually represent the relationship between the compound's name and its fundamental properties, the following diagram is provided.

Compound {this compound} Properties {Key Properties} Compound->Properties Formula Molecular Formula C₁₄H₁₃NO Properties->Formula Weight Molecular Weight 211.26 g/mol Properties->Weight

Caption: Logical flow from chemical name to its core properties.

References

A Technical Guide to the Biological Activities of Diphenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diphenylacetamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the current research on diphenylacetamide derivatives, focusing on their potential as anticancer, anticonvulsant, antimicrobial, and anti-inflammatory agents. This document details the experimental protocols used to evaluate these activities, presents quantitative data in a comparative format, and visualizes key mechanisms and workflows.

Anticancer Activity

Diphenylacetamide derivatives have emerged as a promising class of compounds in oncology research, exhibiting cytotoxic and pro-apoptotic effects across various cancer cell lines.

Quantitative Data Summary

The anticancer efficacy of various diphenylacetamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-phenylacetamides2b (with o-nitro moiety)PC3 (Prostate Carcinoma)52[1]
2c (with p-nitro moiety)PC3 (Prostate Carcinoma)80[1]
2c (with p-nitro moiety)MCF-7 (Breast Cancer)100[1]
Phenylacetamide Derivatives3dMDA-MB-468 (Breast Cancer)0.6 ± 0.08[2][3]
3dPC-12 (Pheochromocytoma)0.6 ± 0.08[2][3]
3cMCF-7 (Breast Cancer)0.7 ± 0.08[2][3]
3j (with p-nitro moiety)MDA-MB-468 (Breast Cancer)0.76 ± 0.09[2]
Mechanism of Action: Induction of Apoptosis

Several studies suggest that the primary anticancer mechanism of diphenylacetamide derivatives is the induction of apoptosis, or programmed cell death.[2][3][4] This is often mediated through the intrinsic and extrinsic pathways, involving the regulation of pro-apoptotic and anti-apoptotic proteins.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Derivative Diphenylacetamide Derivative FasL FasL RNA Expression Derivative->FasL Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Bax Bax (Pro-apoptotic) Derivative->Bax Caspase8 Caspase-8 FasL->Caspase8 Caspase3_ext Caspase-3 Caspase8->Caspase3_ext Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3_int Caspase-3 Caspase9->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int

Figure 1: Proposed apoptotic pathways induced by diphenylacetamide derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours at 37°C.

  • Treatment: Expose the cells to various concentrations of the diphenylacetamide derivatives and a vehicle control. Incubate for a further 24-48 hours.

  • MTT Addition: Add 10-50 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[8]

mtt_workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 treatment Add diphenylacetamide derivatives incubation1->treatment incubation2 Incubate for 24-48h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 3-4h mtt_addition->incubation3 solubilization Dissolve formazan crystals incubation3->solubilization absorbance Measure absorbance (570-590 nm) solubilization->absorbance end End absorbance->end

Figure 2: General workflow for the MTT cytotoxicity assay.

Anticonvulsant Activity

Diphenylacetamide derivatives have shown significant potential in preclinical models of epilepsy, suggesting their utility as novel anticonvulsant agents.

Quantitative Data Summary

The anticonvulsant activity is often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with efficacy reported as the median effective dose (ED50).

Compound ClassDerivativeAnimal ModelTestED50 (mg/kg)Reference
(2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamides30MouseMES45.6[9]
30Mouse6 Hz (32 mA)39.5[9]
3,3-Diphenyl-propionamides3qMouseMES31.64[10]
3qMousescPTZ75.41[10]
3qMouse6 Hz (32 mA)38.15[10]
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

A primary mechanism of action for many anticonvulsant drugs is the blockade of voltage-gated sodium channels.[11][12] By stabilizing the inactivated state of these channels, diphenylacetamide derivatives can limit the repetitive firing of neurons that is characteristic of seizures.[13]

sodium_channel_mechanism Derivative Diphenylacetamide Derivative Na_Channel Voltage-Gated Sodium Channel Derivative->Na_Channel Stabilization Stabilization of Inactive State Na_Channel->Stabilization binds to Repetitive_Firing Reduced Neuronal Repetitive Firing Stabilization->Repetitive_Firing Seizure_Suppression Seizure Suppression Repetitive_Firing->Seizure_Suppression

Figure 3: Mechanism of anticonvulsant action via sodium channel modulation.
Experimental Protocols

This model is predictive of efficacy against generalized tonic-clonic seizures.[1]

Procedure:

  • Animal Preparation: Use mice (25-30 g) or rats (200-250 g).[14] Administer the test compound intraperitoneally (i.p.) or orally at various doses.

  • Electroshock Application: At the time of peak effect of the drug, deliver an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via corneal or auricular electrodes.[1][15]

  • Observation: The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[1] Animals not exhibiting this response are considered protected.

This test is a model for absence and myoclonic seizures.[16][17]

Procedure:

  • Animal Preparation: Administer the test compound to mice at various doses.

  • Chemoconvulsant Injection: At the time of peak drug effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) subcutaneously.[18]

  • Observation: Observe the animals for 30 minutes for the presence or absence of clonic seizures lasting for at least 3-5 seconds.[18] Protection is defined as the absence of these seizures.

anticonvulsant_testing_workflow cluster_mes Maximal Electroshock (MES) Test cluster_scptz Subcutaneous Pentylenetetrazole (scPTZ) Test mes_start Administer Test Compound mes_shock Apply Electrical Stimulus mes_start->mes_shock mes_observe Observe for Tonic Hindlimb Extension mes_shock->mes_observe mes_end Protection = No Extension mes_observe->mes_end scptz_start Administer Test Compound scptz_inject Inject Pentylenetetrazole (s.c.) scptz_start->scptz_inject scptz_observe Observe for Clonic Seizures scptz_inject->scptz_observe scptz_end Protection = No Seizures scptz_observe->scptz_end

Figure 4: Workflow for preclinical anticonvulsant screening.

Antimicrobial Activity

Certain diphenylacetamide derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.

Quantitative Data Summary

Antimicrobial activity is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Fluorinated diphenylamine chalcones (A1, A2, A4)Bacterial strains25-250[19]
Fluorinated diphenylamine chalcones (A1, A4, A7)Fungal strains250-1000[19]
N-phenylacetamide derivative (A1)Xanthomonas oryzae pv. OryzaeEC50 = 156.7 µM[20]
N-phenylacetamide derivative (A23)Meloidogyne incognita100% mortality at 500 µg/mL[20]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC can be determined using broth dilution or agar dilution methods.[10][21]

Broth Microdilution Method:

  • Preparation of Dilutions: Prepare a serial two-fold dilution of the diphenylacetamide derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with a standardized bacterial suspension (typically ~5 x 10^5 CFU/mL).[21]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9]

mic_determination_workflow start Start dilution Prepare serial dilutions of compound in 96-well plate start->dilution inoculation Inoculate wells with bacterial suspension dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation observation Observe for visible growth (turbidity) incubation->observation mic_determination Determine lowest concentration with no growth (MIC) observation->mic_determination end End mic_determination->end cox_inhibition_pathway Derivative Diphenylacetamide Derivative COX_Enzymes COX-1 / COX-2 Derivative->COX_Enzymes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain synthesis_workflow Diphenylamine Diphenylamine Chloro_Diphenylacetamide 2-Chloro-N,N- diphenylacetamide Diphenylamine->Chloro_Diphenylacetamide Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Chloro_Diphenylacetamide Final_Product N-Aryl-diphenylacetamide Derivative Chloro_Diphenylacetamide->Final_Product Substituted_Amine Substituted Amine Substituted_Amine->Final_Product

References

The N,2-Diphenylacetamide Scaffold: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N,2-diphenylacetamide core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse array of biologically active compounds. Its synthetic tractability and the ability to readily modify its physicochemical properties through substitution on its phenyl rings have made it an attractive starting point for the discovery of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, multifaceted biological activities, structure-activity relationships, and detailed experimental protocols to facilitate further research and development.

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives is typically achieved through a direct and robust amidation reaction. A common and effective method involves the coupling of 2-phenylacetic acid with an aniline derivative.

General Synthesis Protocol

A frequently employed synthetic route involves the reaction of 2-phenylacetic acid with aniline in the presence of a catalyst, such as ferric chloride, and an acid, like acetic acid, in a suitable solvent like toluene. The reaction mixture is heated to drive the condensation reaction, and the resulting product can be purified using standard chromatographic techniques.[1]

Detailed Protocol:

  • To a solution of 2-phenylacetic acid (1.0 mmol) in toluene (6 mL), add 20 mol% of ferric chloride (FeCl₃) and 0.5 equivalents of acetic acid (AcOH).

  • Stir the reaction mixture at 50°C for 10–15 minutes.

  • Slowly add a solution of aniline (1.0 mmol) in toluene (4 mL) to the reaction mixture.

  • Reflux the mixture at 75°C overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Extract the crude product with ethyl acetate (15 mL).

  • Wash the organic layer sequentially with 5% sodium carbonate (Na₂CO₃) solution (5 mL), dilute hydrochloric acid (HCl) (5 mL), water (2 x 5 mL), and brine (5 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure this compound.[1]

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, highlighting their potential in various therapeutic areas. The key activities explored include anticancer, analgesic, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound derivatives against various cancer cell lines. The substitution pattern on the phenyl rings has been shown to significantly influence the anticancer potency.

Quantitative Data on Anticancer Activity:

Compound IDSubstitutionCell LineIC50 (µM)Reference
2b m-nitro on N-phenylPC3 (Prostate Carcinoma)52[2][3]
2c p-nitro on N-phenylPC3 (Prostate Carcinoma)80[2][3]
2c p-nitro on N-phenylMCF-7 (Breast Carcinoma)100[2][3]
Imatinib Reference DrugPC3 (Prostate Carcinoma)40[2][3]
Imatinib Reference DrugMCF-7 (Breast Carcinoma)98[2][3]
28e 2-((4,6-dimethylpyrimidin-2-yl)thio)MCF-7 (Breast Carcinoma)0.042[4]
Analgesic and Anti-inflammatory Activity

The analgesic properties of this compound derivatives have been evaluated in various in vivo models. A proposed mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[5][6][7]

Quantitative Data on Analgesic Activity:

Compound IDDose (mg/kg b.w.)Mean Reaction Time (seconds) ± SEM (60 min)Reference
Control -7.25 ± 0.25[7]
Diclofenac Sodium 5012.34 ± 0.31 [7]
AKM-1 2009.31 ± 0.28*[7]
AKM-2 20011.89 ± 0.33[7]
AKM-3 20010.27 ± 0.30[7]
p<0.05, **p<0.01 compared to the control group.
Neuroprotective Activity

Emerging research suggests that derivatives of this scaffold may possess neuroprotective properties. The proposed mechanisms include the activation of the Nrf2-ARE signaling pathway, which plays a crucial role in protecting against oxidative stress-induced neuronal damage.[8][9]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings.

  • For Anticancer Activity: The presence of a nitro group on the N-phenyl ring has been shown to enhance cytotoxic effects against prostate and breast cancer cell lines.[2][3]

  • For Analgesic Activity: Specific substitutions on a benzylidene moiety of related 2-chloro-N,N-diphenylacetamide analogs are crucial for potency.[10]

  • For Anticonvulsant Activity: The electronic nature of the substituent on the anilide ring of related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives is a key determinant of activity.[10]

Experimental Protocols

To facilitate further research, detailed protocols for key biological assays are provided below.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[12]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control. Incubate for 24, 48, or 72 hours.[11]

  • MTT Addition: Add 10 µL of MTT Reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.[12]

  • Solubilization: Add 100 µL of Detergent Reagent or another suitable solubilization solution to each well.[12]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[12]

In Vivo Analgesic Activity (Hot Plate Test)

The hot plate test is used to evaluate the central analgesic activity of compounds.

Apparatus:

  • Hot plate apparatus with a temperature-controlled surface

  • Plexiglass cylinder to confine the animal

  • Timer

Protocol:

  • Acclimatization: Allow the animals (e.g., rats) to acclimatize to the laboratory environment.

  • Baseline Measurement: Determine the initial reaction time of each animal by placing it on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and recording the time until a response (e.g., licking of paws, jumping) is observed. A cut-off time is set to prevent tissue damage.

  • Compound Administration: Administer the test compounds (e.g., AKM-1, AKM-2, AKM-3 at 200 mg/kg b.w.), a vehicle control, and a standard drug (e.g., diclofenac sodium at 50 mg/kg b.w.) intraperitoneally.[7]

  • Post-treatment Measurement: Measure the reaction time at regular intervals (e.g., 60, 120, 180, and 240 minutes) after compound administration.[7]

  • Data Analysis: Calculate the percentage increase in reaction time compared to the baseline for each animal and compare the results between different treatment groups.

Visualizing Pathways and Workflows

To better understand the mechanisms and processes involved in the study of the this compound scaffold, the following diagrams are provided.

drug_discovery_workflow cluster_discovery Discovery & Preclinical cluster_development Development Synthesis Synthesis of Derivatives Screening In Vitro Screening (e.g., MTT Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (e.g., Hot Plate Test) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox PK_PD Pharmacokinetics/ Pharmacodynamics Tox->PK_PD

General Drug Discovery Workflow

cox_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Diphenylacetamide This compound Derivative Diphenylacetamide->COX2 Inhibition neuroprotection_pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 inhibition Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Diphenylacetamide This compound Derivative Diphenylacetamide->Keap1 may promote dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

References

An In-depth Technical Guide to N-aryl-diphenylacetamide Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-aryl-diphenylacetamide scaffold represents a versatile and privileged structure in medicinal chemistry, with analogs demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of N-aryl-diphenylacetamide analogs, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas, including epilepsy, pain and inflammation, and neurological disorders. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside a quantitative summary of their activities to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to offer a clear understanding of their pharmacological context. This document is intended to serve as a core resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the N-aryl-diphenylacetamide framework.

Introduction

N-aryl-diphenylacetamide and its derivatives have garnered significant attention in the field of drug discovery due to their diverse pharmacological profiles. These compounds have been investigated for a range of therapeutic applications, including as anticonvulsants, analgesics, and as ligands for sigma receptors, which are implicated in a variety of central nervous system (CNS) disorders. The core structure, characterized by a diphenylacetamide moiety linked to an aryl group, allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide delves into the key aspects of N-aryl-diphenylacetamide analogs, providing a foundational understanding for their rational design and development.

Synthesis of N-aryl-diphenylacetamide Analogs

The synthesis of N-aryl-diphenylacetamide analogs and related compounds typically follows established synthetic routes. A primary and common method involves the acylation of a substituted amine with a diphenylacetyl chloride derivative or a related chloroacetamide.

A generalized synthetic workflow is depicted below:

Synthetic Workflow Starting_Materials Starting Materials (e.g., Diphenylamine, Substituted Anilines) Intermediate Intermediate (e.g., 2-chloro-N,N-diphenylacetamide) Starting_Materials->Intermediate Acylation Acylating_Agent Acylating Agent (e.g., Chloroacetyl Chloride) Acylating_Agent->Intermediate Final_Products N-aryl-diphenylacetamide Analogs Intermediate->Final_Products Nucleophilic Substitution Nucleophile Nucleophile (e.g., Amines, Hydrazine) Nucleophile->Final_Products

Caption: Generalized synthetic workflow for N-aryl-diphenylacetamide derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

N-aryl-diphenylacetamide analogs have been evaluated for a variety of biological activities. The following sections summarize the key findings and structure-activity relationships.

Anticonvulsant Activity

Several N-aryl-diphenylacetamide derivatives have been investigated for their potential as anticonvulsant agents. The maximal electroshock (MES) seizure model is a primary screening tool for this activity, identifying compounds that can prevent seizure spread.

Table 1: Anticonvulsant Activity of N-aryl-diphenylacetamide Analogs in the MES Test

Compound IDR SubstituentAdministration RouteED₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)Reference
2g 2-furyli.p. (mice)10.3>5.8[1]
(R)-2g 2-furyli.p. (mice)3.3Approaches phenytoin[1]
2i 2-pyrrolyli.p. (mice)16.1>4.0[1]
20 3-(trifluoromethyl)anilidep.o. (rats)52.30>9.56[2]
Phenytoin (Standard)i.p. (mice)9.50-[1]

ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. TD₅₀ is the median toxic dose.

The mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels, such as sodium (Na⁺) and calcium (Ca²⁺) channels, or the enhancement of GABAergic inhibitory neurotransmission.[3] Blockade of voltage-gated sodium channels is a common mechanism for established antiepileptic drugs like phenytoin and carbamazepine.[3]

Anticonvulsant_MoA cluster_neuron Presynaptic Neuron Na_Channel Voltage-gated Na+ Channel Ca_Channel Voltage-gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization Vesicle Synaptic Vesicle (Glutamate) Ca_Channel->Vesicle Release Vesicle->Release Exocytosis Excitation Reduced Neuronal Excitability Analog N-aryl-diphenylacetamide Analog Analog->Na_Channel Blockade Analog->Ca_Channel Blockade Analog->Excitation Leads to Action_Potential Action Potential Propagation Action_Potential->Na_Channel Depolarization

Caption: Putative mechanism of action for anticonvulsant N-aryl-diphenylacetamide analogs.

Sigma (σ) Receptor Binding Affinity

N-aryl-diphenylacetamide analogs have also been explored as ligands for sigma receptors (σ₁ and σ₂), which are implicated in various neurological and psychiatric disorders. The binding affinity of these compounds is typically determined through radioligand binding assays.

Table 2: Sigma Receptor Binding Affinities of N-(1-benzylpiperidin-4-yl)arylacetamide Analogs

Compound IDAromatic Moietyσ₁ Ki (nM)σ₂ Ki (nM)σ₂/σ₁ Selectivity RatioReference
1 Phenyl3.9390100[4]
10 2-Thienyl4.3>400>92[5]
18 1-Naphthyl3.3>400>122[5]
22 3-Indolyl5.240077[5]
37 4-Fluorophenyl3.828074[5]
40 4-Fluorobenzyl5.040080[5]

Ki (Inhibition Constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium.

The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane and is known to modulate ion channels and intracellular calcium signaling.[6][7]

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum Sigma1R_BiP Sigma-1 Receptor - BiP Complex Sigma1R_Active Active Sigma-1 Receptor Sigma1R_BiP->Sigma1R_Active Dissociation of BiP Analog N-aryl-diphenylacetamide Analog (Agonist) Analog->Sigma1R_BiP Binding Ion_Channel Ion Channels (e.g., K+, Na+) Sigma1R_Active->Ion_Channel Interaction Cellular_Response Modulation of Neuronal Excitability Ion_Channel->Cellular_Response

Caption: Simplified signaling pathway of the sigma-1 receptor.

Analgesic and Anti-inflammatory Activity

Certain N-aryl-diphenylacetamide derivatives have shown promise as analgesic agents, with a proposed mechanism involving the inhibition of cyclooxygenase (COX) enzymes.[8] COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of pain and inflammation.

Table 3: COX Inhibition and Analgesic Activity of Selected Acetamide Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Analgesic Activity ModelReference
VIIa 19.50.2967.2In vitro[9]
Celecoxib 14.20.4233.8In vitro[9]
AKM-2 ---Hot plate (in vivo)[8]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The inhibition of the COX pathway by these analogs reduces the production of prostaglandins, thereby alleviating pain and inflammation.

COX_Pathway_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Analog Diphenylacetamide Derivative Analog->COX_Enzymes Inhibition MES_Test_Workflow Animal_Grouping Group Animals Compound_Admin Administer Test Compound or Vehicle Animal_Grouping->Compound_Admin Anesthesia Apply Topical Anesthetic to Corneas Compound_Admin->Anesthesia Stimulation Deliver Electrical Stimulus Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Data_Analysis Calculate % Protection and ED50 Observation->Data_Analysis

References

Anticonvulsant Activity: Modulation of Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Diphenylacetamide Compounds

Introduction

The diphenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of pharmacologically active agents. Compounds incorporating this moiety have demonstrated significant therapeutic potential across several areas, including neurology, pain management, and infectious diseases. Their mechanisms of action are varied, often involving specific interactions with key biological targets such as ion channels, enzymes, and receptors. This technical guide provides a comprehensive overview of the known mechanisms of action for various classes of diphenylacetamide compounds, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration and development of novel therapeutics based on the diphenylacetamide framework.

A prominent therapeutic application of diphenylacetamide derivatives is in the treatment of epilepsy. These compounds primarily exert their anticonvulsant effects by modulating neuronal excitability, with a key focus on voltage-gated ion channels.

Core Mechanism: Inhibition of Voltage-Gated Sodium Channels (VGSCs)

The principal mechanism for the anticonvulsant action of several diphenylacetamide compounds, such as Carisbamate , is the state-dependent inhibition of voltage-gated sodium channels (VGSCs).[1] These channels are fundamental to the initiation and propagation of action potentials in neurons.[1] By preferentially binding to the inactivated state of the VGSC, these compounds reduce repetitive neuronal firing without affecting normal synaptic transmission, a hallmark of many effective anti-seizure medications.[1][2]

VGSC_Inhibition cluster_Outcome Therapeutic Effect Carisbamate Carisbamate (Diphenylacetamide) VGSC_inactive VGSC_inactive Carisbamate->VGSC_inactive  Preferentially Binds &  Inhibits ReducedFiring Reduced Repetitive Neuronal Firing VGSC_inactive->ReducedFiring Inhibition leads to Anticonvulsant Anticonvulsant Effect ReducedFiring->Anticonvulsant

Quantitative Data: VGSC Inhibition

The inhibitory potency of carisbamate on VGSCs has been quantified through electrophysiological studies.

CompoundTargetAssayIC50Reference
Carisbamaterat Nav1.2Whole-cell patch clamp68 µM[2][3]
CarisbamateVGSCs in rat hippocampal neuronsWhole-cell patch clamp89 µM[2][3]
Experimental Protocols
  • Objective: To measure the effect of a compound on voltage-gated ion channels in isolated neurons or cells expressing specific channel subtypes.

  • Methodology:

    • Cultured rat hippocampal neurons or cells heterologously expressing the channel of interest (e.g., rat Nav1.2) are prepared on coverslips.

    • A glass micropipette with a very fine tip is pressed against the cell membrane to form a high-resistance seal (a "gigaseal").

    • Suction is applied to rupture the membrane patch, establishing electrical access to the cell's interior (whole-cell configuration).

    • Voltage protocols are applied to elicit channel opening, and the resulting ionic currents are recorded.

    • The test compound (e.g., Carisbamate) is applied at various concentrations via perfusion.

    • The concentration-dependent block of the ionic current is measured to determine parameters like the IC50 value. The protocol can be adapted to assess use- and voltage-dependency by altering the stimulation frequency and holding potential.[2][3]

  • Objective: To screen for compounds effective against generalized tonic-clonic seizures.

  • Methodology:

    • Test animals (typically mice or rats) are administered the test compound or vehicle control, often intraperitoneally (i.p.).

    • After a set pre-treatment time, a brief electrical stimulus is applied via corneal or auricular electrodes to induce a seizure.

    • The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.

    • Protection is defined as the absence of the tonic hindlimb extension. The test can be used to determine an ED50 (median effective dose).[4][5][6]

Antiparkinsonian Activity: A Dual-Action Mechanism

Diphenylacetamide derivatives like Safinamide have emerged as effective adjunct therapies for Parkinson's disease, exhibiting a unique dual mechanism of action that addresses both dopaminergic and non-dopaminergic pathways.[7]

Core Mechanism: MAO-B Inhibition and Glutamate Release Modulation

Safinamide's efficacy stems from two primary actions:

  • Selective and Reversible Inhibition of Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, safinamide increases the synaptic concentration and availability of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.[8][9]

  • Modulation of Glutamate Release: Safinamide blocks voltage-dependent sodium and calcium channels, which leads to a reduction in stimulated glutamate release.[8][10] Excessive glutamatergic activity is implicated in neuronal excitotoxicity and may contribute to both motor fluctuations and dyskinesia.[9]

Safinamide_MOA cluster_Dopaminergic Dopaminergic Pathway cluster_Glutamatergic Glutamatergic Pathway Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Degraded by IncreasedDopamine Increased Dopamine Availability MAOB->IncreasedDopamine Inhibition leads to MotorSymptoms Improved Motor Function IncreasedDopamine->MotorSymptoms NaCaChannels Voltage-Gated Na+ & Ca2+ Channels GlutamateRelease Glutamate Release NaCaChannels->GlutamateRelease Triggers ReducedGlutamate Reduced Glutamate Excitotoxicity NaCaChannels->ReducedGlutamate Blockade leads to ReducedGlutamate->MotorSymptoms Safinamide Safinamide Safinamide->MAOB Inhibits Safinamide->NaCaChannels Blocks

Quantitative Data: Receptor and Enzyme Interactions
CompoundTargetAssayIC50 / KiReference
SafinamideSigma-1 (σ1) ReceptorBinding Inhibition19 nM[11]
SafinamideSigma-2 (σ2) ReceptorBinding Inhibition1,590 nM[11]

Note: Specific Ki or IC50 values for MAO-B inhibition by Safinamide were not detailed in the provided search results, though it is characterized as a potent, selective, and reversible inhibitor.[8]

Experimental Protocols
  • Objective: To determine the affinity of a compound for a specific receptor.

  • Methodology:

    • Prepare cell membrane homogenates from tissues or cells expressing the target receptor (e.g., sigma-1).

    • Incubate the membranes with a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) at a fixed concentration.

    • In parallel incubations, add increasing concentrations of the unlabeled test compound (e.g., Safinamide).

    • The test compound will compete with the radioligand for binding to the receptor.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The radioactivity retained on the filters (representing bound ligand) is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This can be converted to an inhibition constant (Ki).[4]

Analgesic Activity: Inhibition of Inflammatory Pathways

Certain 2-chloro-N,N-diphenylacetamide derivatives have demonstrated significant analgesic potential, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[12] Their mechanism is believed to involve the modulation of the arachidonic acid cascade.

Core Mechanism: Cyclooxygenase (COX) Enzyme Inhibition

The primary proposed mechanism for the analgesic effect of these compounds is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[12][13] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[13] By blocking this conversion, the diphenylacetamide derivatives reduce the production of prostaglandins, thereby producing an analgesic effect.[12]

COX_Inhibition_Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Pain Pain & Inflammation PGs->Pain Derivative Analgesic Diphenylacetamide Derivative (e.g., AKM-2) Derivative->COX Inhibits

Quantitative Data: In-Vivo Analgesic Activity

The analgesic efficacy of novel 2-chloro-N,N-diphenylacetamide derivatives was evaluated using the hot plate method.

CompoundDose (mg/kg b.w.)Mean Reaction Time (seconds) ± SEM (at 60 min)Reference
Control (10% Tween 20)-7.25 ± 0.25[12]
Diclofenac Sodium (Standard)5012.35 ± 0.28[12]
AKM-12009.40 ± 0.23[12]
AKM-220012.20 ± 0.26[12]
AKM-320010.15 ± 0.24[12]

Note: Baseline (0 min) reaction times were approximately 7.3 seconds for all groups.[12] The data indicates that compound AKM-2 exhibits analgesic efficacy comparable to that of diclofenac sodium at the tested doses.[12]

Experimental Protocols & Workflows
  • Objective: To evaluate centrally acting analgesics by measuring the reaction time to a thermal stimulus.

  • Methodology:

    • Animals (e.g., rats or mice) are placed individually on a heated surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • The latency to a nociceptive response (e.g., paw licking, jumping) is recorded as the baseline reaction time. A cut-off time is set to prevent tissue damage.

    • Animals are administered the test compound (e.g., AKM-2) or a control vehicle.

    • The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, 90 minutes).

    • An increase in the post-treatment latency compared to the baseline indicates an analgesic effect.[12][13]

Analgesic_Screening_Workflow A Animal Acclimatization (Adapt to lab conditions) B Baseline Measurement (e.g., Hot Plate latency before treatment) A->B C Grouping & Administration (Control, Standard, Test Compound) B->C D Post-Treatment Measurement (Record latency at timed intervals) C->D E Data Collection & Analysis (Compare latencies, statistical analysis) D->E F Conclusion (Determine analgesic efficacy) E->F

Other Reported Activities

The versatility of the diphenylacetamide scaffold has led to its investigation in other therapeutic areas, including antimicrobials.

Antimicrobial Activity

Derivatives of 2-hydrazinyl-N,N-diphenylacetamide have been synthesized and screened for antibacterial and antifungal activity.[14][15] Certain compounds, such as 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide (A1) and its substituted analogs, showed significant activity against various bacterial and fungal strains.[14]

Experimental Protocols
  • Objective: To assess the antimicrobial activity of a compound by measuring the inhibition of microbial growth.

  • Methodology:

    • A sterile nutrient agar medium is poured into Petri dishes and allowed to solidify.

    • The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans).

    • Wells or "cups" of a standard diameter are cut into the agar.

    • A specific volume of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells. A solvent control and a standard antibiotic are also tested.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The antimicrobial agent diffuses into the agar, and if it is effective, it inhibits the growth of the microorganism, resulting in a clear "zone of inhibition" around the well.

    • The diameter of this zone is measured to determine the extent of the antimicrobial activity.[14][15]

Conclusion

The diphenylacetamide core represents a remarkably versatile scaffold for the development of novel therapeutic agents. The diverse mechanisms of action, ranging from the modulation of ion channels for anticonvulsant effects (Carisbamate), the dual inhibition of enzymes and channels for antiparkinsonian therapy (Safinamide), to the inhibition of inflammatory enzymes for analgesia (2-chloro-N,N-diphenylacetamide derivatives), underscore its pharmacological significance. The data and protocols presented in this guide highlight the key molecular interactions and experimental approaches used to characterize these compounds. Continued exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock further therapeutic applications for this important class of molecules.

References

A Comprehensive Review of N,2-Diphenylacetamide and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N,2-diphenylacetamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This in-depth technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on their synthesis, diverse pharmacological activities, and underlying mechanisms of action. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing key quantitative data, providing detailed experimental protocols, and visualizing complex biological pathways and experimental workflows.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically follows established synthetic routes, primarily involving the acylation of an amine with a derivative of diphenylacetic acid. A common and versatile method is the reaction of diphenylacetyl chloride with a substituted aniline or other primary or secondary amines.

A widely employed synthetic strategy for a variety of this compound derivatives commences with the chloroacetylation of diphenylamine. This key intermediate, 2-chloro-N,N-diphenylacetamide, serves as a versatile precursor for the synthesis of a broad range of derivatives through nucleophilic substitution reactions. For instance, reaction with various amines, hydrazines, or other nucleophiles allows for the introduction of diverse functional groups, leading to a library of compounds with potentially varied biological activities.[1][2]

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a multitude of pharmacological applications, demonstrating a broad spectrum of activity that includes analgesic, anticonvulsant, antimicrobial, anticancer, and enzyme-inhibiting properties.

Analgesic and Anti-inflammatory Activity

Several this compound derivatives have shown promising analgesic and anti-inflammatory effects. The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[2][3]

Table 1: Analgesic Activity of Selected this compound Derivatives

Compound/DerivativeExperimental ModelKey FindingsReference
N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide (AKM-2)Hot plate model (in vivo)Exhibited significant analgesic response, comparable to diclofenac sodium.[3][4]
2-chloro-N,N-diphenylacetamide derivativesHot plate model (in vivo)Some derivatives showed significant analgesic responses.[3][4]
Anticonvulsant Activity

The N-phenylacetamide scaffold is a recurring motif in compounds with anticonvulsant properties. Derivatives of this compound have been evaluated in various animal models of epilepsy, with some exhibiting significant protection against seizures. The mechanism of action for many of these compounds is thought to involve the modulation of voltage-gated ion channels.[5]

Table 2: Anticonvulsant Activity of Selected N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives

Compound/DerivativeExperimental ModelKey FindingsReference
3-(Trifluoromethyl)anilide derivativesMaximal electroshock (MES) seizuresShowed significant anticonvulsant activity.[5]
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideMES testEffective at a dose of 100 mg/kg.[5]
N-(3-chlorophenyl)-2-morpholino-acetamideMES testShowed protection at both 0.5 h (100 mg/kg) and 4 h (300 mg/kg).[5]
Antimicrobial Activity

The diphenylamine core is associated with antimicrobial properties, and several derivatives of this compound have been synthesized and screened for their antibacterial and antifungal activities.[6][7]

Table 3: Antimicrobial Activity of Selected 2-hydrazinyl-N,N-diphenylacetamide Derivatives

Compound/DerivativeActivityKey FindingsReference
2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide (A1)Antibacterial & AntifungalShowed significant activity.[6]
2-(2-(3-methylbenzylidene) hydrazinyl)-N,N-diphenyl-acetamide (A5)Antibacterial & AntifungalShowed significant activity.[6]
2-(2-(2-nitrobenzylidine) hydrazinyl)-N,N-diphenyl-acetamide (A7)Antibacterial & AntifungalShowed significant activity.[6]
Anticancer Activity

The cytotoxicity of this compound derivatives has been evaluated against various cancer cell lines. Several studies have demonstrated that modifications to the phenyl rings can significantly impact the anticancer potency. The induction of apoptosis is a common mechanism of action for these compounds.[8][9]

Table 4: In-vitro Cytotoxicity of Selected 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

CompoundSubstitutionCell LineIC50 (µM)Reference
2bm-nitroPC3 (Prostate Carcinoma)52[10]
2cp-nitroPC3 (Prostate Carcinoma)80[10]
2cp-nitroMCF-7 (Breast Carcinoma)100[10]
Imatinib (Reference)-PC3 (Prostate Carcinoma)40[10]
Imatinib (Reference)-MCF-7 (Breast Carcinoma)98[10]
Enzyme Inhibition

Derivatives of this compound have also been investigated as inhibitors of various enzymes. Of particular note is the discovery of potent and selective inhibitors of human sirtuin 2 (SIRT2), a key enzyme involved in cell cycle regulation and other cellular processes.[11]

Table 5: SIRT2 Inhibitory Activity of a 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide Derivative

CompoundTargetIC50Key FindingsReference
28eSIRT242 nMPotent and selective inhibitor of SIRT2 over SIRT1 and SIRT3.[11]
Sigma Receptor Ligands

The N-acetamide scaffold is also found in ligands for sigma receptors, which are implicated in various central nervous system disorders. Structure-activity relationship studies have shown that substitutions on the phenylacetamide aromatic ring can influence the affinity and selectivity for sigma-1 (σ1) and sigma-2 (σ2) receptors.[12]

Table 6: Sigma Receptor Affinity of N-(1-benzylpiperidin-4-yl)phenylacetamide Derivatives

Compound Substitutionσ1 Ki (nM)σ2 Ki (nM)Key SAR FindingsReference
Unsubstituted3.90240High affinity and selectivity for σ1 receptors.[12]
2-Fluoro3.56667Highest selectivity for σ1 receptors among halogenated analogs.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound and its derivatives.

General Synthesis of 2-chloro-N,N-diphenylacetamide

This procedure describes a common first step in the synthesis of many this compound derivatives.[2][7]

  • Reactants: Diphenylamine and chloroacetyl chloride.

  • Solvent: Toluene.

  • Procedure:

    • Dissolve diphenylamine (0.04 M) in toluene (200 ml).

    • Add chloroacetyl chloride (0.04 M) to the solution.

    • Reflux the reaction mixture for approximately 4 hours.

    • Pour the reaction mixture into crushed ice to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol.

Analgesic Activity Screening: Hot Plate Test

The hot plate test is a common method to assess the central analgesic activity of a compound.[1][4]

  • Animals: Male or female mice (20-25 g) or rats (150-200 g).

  • Apparatus: A hot plate apparatus with a temperature-controlled surface.

  • Procedure:

    • Acclimatize the animals to the testing environment.

    • Determine the baseline latency by placing each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5 °C) and measuring the time until a nociceptive response is observed (e.g., jumping, licking of the paws). A cut-off time is set to prevent tissue damage.

    • Administer the test compound, a vehicle control, and a positive control (e.g., morphine or diclofenac sodium) via an appropriate route (e.g., intraperitoneally or orally).

    • Measure the latency to the nociceptive response again at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage increase in latency for each animal and compare the results between treatment groups.

Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test

The MES test is a standard model for identifying compounds that prevent seizure spread.[5][13]

  • Animals: Adult male mice.

  • Procedure:

    • Administer the test compound, vehicle control, or a standard anticonvulsant drug (e.g., phenytoin) intraperitoneally.

    • At a predetermined time after drug administration (e.g., 30 minutes and 4 hours), subject the animals to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal or ear electrodes.

    • Observe the animals for the presence or absence of a tonic hind limb extension.

  • Data Analysis: The ability of the compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity.

Antimicrobial Susceptibility Testing: Cup Plate Method

The cup plate method is a widely used technique for screening the antimicrobial activity of compounds.[6][7]

  • Microorganisms: Standard bacterial and fungal strains.

  • Media: Nutrient agar or other suitable agar medium.

  • Procedure:

    • Prepare agar plates seeded with the test microorganism.

    • Create cups (wells) of a specific diameter in the agar using a sterile cork borer.

    • Prepare solutions of the test compounds at different concentrations in a suitable solvent (e.g., DMSO).

    • Add a defined volume of each test solution, a solvent control, and a standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to the cups.

    • Incubate the plates under appropriate conditions for the specific microorganism.

  • Data Analysis: Measure the diameter of the zone of inhibition around each cup. A larger zone of inhibition indicates greater antimicrobial activity.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[8][14]

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, PC3).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.[14]

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

SIRT2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2.[15][16]

  • Reagents: Recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate, NAD+, and a developer solution.

  • Procedure:

    • In a 96-well plate, combine the SIRT2 enzyme and the test compound at various concentrations.

    • Initiate the reaction by adding NAD+ and the fluorogenic substrate.

    • Incubate the plate at 37°C to allow the deacetylation reaction to proceed.

    • Add the developer solution, which cleaves the deacetylated substrate to release a fluorescent group.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[15]

  • Data Analysis: The fluorescence intensity is proportional to the SIRT2 activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Sigma Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for sigma receptors.[17][18]

  • Preparation: Cell membrane homogenates from tissues or cells expressing sigma receptors (e.g., guinea pig liver for S1R).

  • Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [3H]-(+)-pentazocine for S1R).

  • Procedure (Competitive Inhibition Assay):

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters to quantify the amount of bound radioligand.

  • Data Analysis: The data is used to generate a competition curve, from which the Ki (inhibitory constant) of the test compound can be calculated. The Ki value represents the affinity of the compound for the receptor.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways relevant to the study of this compound and its derivatives.

G cluster_synthesis Generalized Synthetic Workflow Start Diphenylamine + Chloroacetyl Chloride Intermediate 2-chloro-N,N-diphenylacetamide Start->Intermediate Toluene, Reflux Derivatives This compound Derivatives Intermediate->Derivatives Nucleophilic_Reagents Various Amines, Hydrazine, etc. Nucleophilic_Reagents->Derivatives Nucleophilic Substitution

Caption: Generalized synthetic workflow for this compound derivatives.

G cluster_invivo In Vivo Analgesic Activity Screening Workflow Acclimatization Animal Acclimatization Baseline Baseline Nociceptive Response Measurement Acclimatization->Baseline Dosing Administration of: - Test Compound - Vehicle Control - Positive Control Baseline->Dosing Measurement Post-Dosing Nociceptive Response Measurement (at various time points) Dosing->Measurement Analysis Data Analysis: % Increase in Latency Measurement->Analysis G cluster_cox Inhibition of the COX Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 & COX-2 Enzymes Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Inhibitor This compound Derivative Inhibitor->COX Inhibition G cluster_apoptosis Generalized Apoptosis Induction Pathway Compound This compound Derivative Extrinsic Extrinsic Pathway (e.g., FasL upregulation) Compound->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Synthesis of N,2-Diphenylacetamide from 2-Phenylacetic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of N,2-diphenylacetamide, a valuable amide compound, from readily available starting materials, 2-phenylacetic acid and aniline. The synthesis utilizes an efficient and cost-effective iron(III) chloride (FeCl₃) catalyst. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. It includes a comprehensive experimental protocol, tabulated quantitative data, and visual diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

Amide bond formation is a cornerstone of organic chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, natural products, and polymers. The direct condensation of carboxylic acids and amines presents an atom-economical approach to amide synthesis. While various coupling agents and catalysts have been developed for this transformation, the use of inexpensive and environmentally benign catalysts remains a key area of research. Iron catalysts, owing to their low cost and low toxicity, have emerged as attractive alternatives. This protocol details the synthesis of this compound via the direct amidation of 2-phenylacetic acid with aniline, catalyzed by anhydrous iron(III) chloride.

Reaction Scheme

The overall chemical transformation is depicted below:

Figure 1: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValue
Reactants
2-Phenylacetic Acid1.0 mmol
Aniline1.0 mmol
Iron(III) Chloride (FeCl₃)20 mol%
Acetic Acid (AcOH)0.5 eq.
Reaction Conditions
SolventToluene
Temperature75 °C (Reflux)
Reaction TimeOvernight
Product Characterization
Product NameThis compound
Molecular FormulaC₁₄H₁₃NO
Molecular Weight211.26 g/mol [1]
Melting Point118 °C[2]
Spectroscopic Data
¹H NMR (CDCl₃, δ in ppm)7.20-7.35 (m, 10H, Ar-H), 3.69 (s, 2H, CH₂)
¹³C NMR (CDCl₃, δ in ppm)170.8, 145.0, 136.0, 129.7, 129.3, 128.8, 127.9, 127.0, 126.6, 38.5
IR (KBr, cm⁻¹)~3300 (N-H stretch), ~1660 (C=O stretch)

Note: Yield information for this specific FeCl₃-catalyzed reaction was not explicitly found in the searched literature. The provided spectroscopic data is based on typical values for similar structures and should be confirmed by experimental analysis.

Experimental Protocol

This protocol is adapted from a published procedure for the synthesis and crystal structure analysis of this compound[2].

Materials:

  • 2-Phenylacetic acid

  • Aniline

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Glacial Acetic Acid (AcOH)

  • Toluene

  • Ethyl acetate (EtOAc)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Dilute Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a solution of 2-phenylacetic acid (1.0 mmol) in toluene (6 mL) in a round-bottom flask, add anhydrous FeCl₃ (20 mol%) and glacial acetic acid (0.5 eq.).

  • Stir the reaction mixture at 50 °C for 10–15 minutes.

  • Slowly add a solution of aniline (1.0 mmol) in toluene (4 mL) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux at 75 °C and maintain for overnight. Monitor the reaction progress by TLC.

  • Work-up: Upon completion of the reaction (consumption of starting materials), cool the mixture to room temperature and filter.

  • Evaporate the filtrate under reduced pressure to remove the solvent.

  • Extract the crude product with ethyl acetate (15 mL).

  • Wash the organic layer sequentially with 5% Na₂CO₃ solution (5 mL), dilute HCl (5 mL), water (2 x 5 mL), and brine (5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and evaporate the solvent in vacuo to afford the crude product.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane solvent system to obtain pure this compound.

Visualizations

Reaction Pathway Diagram

ReactionPathway 2-Phenylacetic_Acid 2-Phenylacetic Acid Intermediate_Complex Activated Complex 2-Phenylacetic_Acid->Intermediate_Complex Aniline Aniline Aniline->Intermediate_Complex FeCl3_AcOH FeCl₃, AcOH FeCl3_AcOH->Intermediate_Complex N2_Diphenylacetamide This compound Intermediate_Complex->N2_Diphenylacetamide Water H₂O Intermediate_Complex->Water

Caption: A diagram illustrating the proposed reaction pathway for the FeCl₃-catalyzed synthesis of this compound.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification Mix_Reagents 1. Mix 2-Phenylacetic Acid, FeCl₃, and AcOH in Toluene Heat_Mixture 2. Stir at 50°C for 10-15 min Mix_Reagents->Heat_Mixture Add_Aniline 3. Add Aniline Solution Heat_Mixture->Add_Aniline Reflux 4. Reflux Overnight at 75°C Add_Aniline->Reflux Filter_Evaporate 5. Filter and Evaporate Solvent Reflux->Filter_Evaporate Extraction 6. Extract with Ethyl Acetate Filter_Evaporate->Extraction Wash 7. Wash with Na₂CO₃, HCl, Water, and Brine Extraction->Wash Dry_Evaporate 8. Dry and Evaporate Solvent Wash->Dry_Evaporate Column_Chromatography 9. Purify by Column Chromatography Dry_Evaporate->Column_Chromatography Final_Product Final_Product Column_Chromatography->Final_Product Pure this compound

Caption: A flowchart outlining the key steps in the experimental workflow for the synthesis and purification of this compound.

References

Experimental procedure for N,2-Diphenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of N,2-Diphenylacetamide

Introduction

This compound is a chemical compound with applications in organic synthesis and medicinal chemistry. This document outlines a detailed experimental procedure for the synthesis of this compound via the amidation of 2-phenylacetic acid with aniline. The protocol is intended for researchers, scientists, and professionals in drug development.

Reaction Scheme

The synthesis proceeds through the reaction of 2-phenylacetic acid and aniline, catalyzed by ferric chloride (FeCl₃) with acetic acid (AcOH) as an additive in toluene.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Reactants
2-Phenylacetic Acid1.0 mmol[1]
Aniline1.0 mmol[1]
Reagents & Catalysts
Ferric Chloride (FeCl₃)20 mol%[1]
Acetic Acid (AcOH)0.5 eq.[1]
Toluene10 mL[1]
Ethyl Acetate (EtOAc)For extraction and chromatography[1]
5% Sodium Carbonate (Na₂CO₃)For washing[1]
Dilute Hydrochloric Acid (HCl)For washing[1]
BrineFor washing[1]
Anhydrous Sodium Sulfate (Na₂SO₄)For drying[1]
Reaction Conditions
Initial Stirring Temperature50°C[1]
Reflux Temperature75°C[1]
Reaction TimeOvernight[1]
Product Characterization
Molecular FormulaC₁₄H₁₃NO[2][3][4]
Molecular Weight211.26 g/mol [2][4]
Melting Point118°C[4]
AppearanceYellow colored crystal[1]

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis, purification, and characterization of this compound.

1. Reaction Setup

  • To a solution of 2-phenylacetic acid (1.0 mmol) in 6 mL of toluene, add 20 mol% of ferric chloride (FeCl₃) and 0.5 equivalents of acetic acid.[1]

  • Stir the reaction mixture at 50°C for 10-15 minutes.[1]

  • Slowly add a solution of aniline (1.0 mmol) in 4 mL of toluene to the reaction mixture.[1]

2. Reaction Execution

  • Reflux the reaction mixture at 75°C.[1]

  • Monitor the reaction progress overnight using Thin Layer Chromatography (TLC).[1]

3. Work-up and Extraction

  • Once the starting materials are completely consumed, filter the reaction mixture.[1]

  • Evaporate the filtrate under reduced pressure to remove the solvent.[1]

  • Extract the crude product with 15 mL of ethyl acetate (EtOAc).[1]

  • Wash the ethyl acetate layer sequentially with 5 mL of 5% sodium carbonate (Na₂CO₃) solution, 5 mL of dilute hydrochloric acid (HCl), two 5 mL portions of water, and finally with 5 mL of brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Evaporate the solvent in a vacuum to obtain the crude product.[1]

4. Purification

  • Purify the crude product using silica gel column chromatography with an ethyl acetate/hexane solvent system.[1]

  • For further purification, dissolve the product in ethyl acetate, warm the solution, and then allow it to cool to room temperature to obtain yellow colored crystals.[1]

5. Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques, such as X-ray diffraction.[1]

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start reactants 1. Mix 2-Phenylacetic Acid, FeCl3, and AcOH in Toluene start->reactants stir 2. Stir at 50°C for 10-15 min reactants->stir add_aniline 3. Add Aniline in Toluene stir->add_aniline reflux 4. Reflux at 75°C Overnight add_aniline->reflux tlc Monitor with TLC reflux->tlc filter 5. Filter Reaction Mixture reflux->filter tlc->filter evaporate1 6. Evaporate Solvent filter->evaporate1 extract 7. Extract with Ethyl Acetate evaporate1->extract wash 8. Wash with Na2CO3, HCl, Water, and Brine extract->wash dry 9. Dry with Na2SO4 wash->dry evaporate2 10. Evaporate Solvent in Vacuum dry->evaporate2 chromatography 11. Purify by Column Chromatography evaporate2->chromatography crystallize 12. Recrystallize from Ethyl Acetate chromatography->crystallize end End crystallize->end

References

Application Notes and Protocols for the Analytical Characterization of N,2-Diphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the qualitative and quantitative characterization of N,2-Diphenylacetamide. Detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques are presented to ensure accurate and reliable results in research, development, and quality control settings.

Introduction

This compound is a chemical compound with potential applications in medicinal chemistry and materials science.[1] Accurate determination of its identity, purity, and physical properties is crucial for its application. This document outlines a suite of analytical techniques for the comprehensive characterization of this compound.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for routine purity analysis and assay.

High-Performance Liquid Chromatography (HPLC)

A robust reverse-phase HPLC method can be employed for the accurate quantification of this compound. The following protocol is a starting point and should be validated for specific applications.[2]

Experimental Protocol: HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[2]

    • B: 0.1% Formic Acid in Acetonitrile[2]

  • Gradient Elution:

Time (min)%A%B
0.09010
20.01090
25.01090
25.19010
30.09010
  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL[2]

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)[2]

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of sample diluent to obtain a stock solution of 1000 µg/mL. Prepare a series of working standards by diluting the stock solution with the sample diluent.[2]

  • Sample Solution: Accurately weigh a sample of this compound, dissolve it in the sample diluent to a known concentration, and filter through a 0.45 µm syringe filter before injection.[2][3]

Data Presentation: HPLC Method Performance (Typical)

ParameterTypical Value
Retention Time~ 8-10 min
Linearity (r²)> 0.999
Limit of Detection (LOD)~ 0.1 µg/mL[2]
Limit of Quantitation (LOQ)~ 0.3 µg/mL[2]
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample & Standard dissolve Dissolve in Diluent start->dissolve filter Filter Sample Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify end end quantify->end Report Results

Caption: General workflow for the quantitative analysis of this compound by HPLC.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Experimental Protocol: NMR Analysis

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Expected Chemical Shifts:

  • ¹H NMR (CDCl₃): Aromatic protons will appear in the range of δ 7.0-7.6 ppm. The methylene (-CH₂-) protons are expected around δ 3.7 ppm, and the amide (NH) proton will likely be a broad singlet around δ 7.5-8.5 ppm.

  • ¹³C NMR (CDCl₃): The carbonyl carbon will be observed downfield (around δ 170 ppm). Aromatic carbons will be in the range of δ 120-140 ppm, and the methylene carbon around δ 45 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this purpose.

Experimental Protocol: GC-MS Analysis

  • Instrument: A standard GC-MS system.

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Expected Mass Spectrum:

  • Molecular Ion [M]⁺: m/z = 211.

  • Major Fragments: Fragmentation may occur at the amide bond and the benzylic position, leading to characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol: FTIR Analysis

  • Instrument: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3300N-HStretching
~3050Aromatic C-HStretching
~1660C=O (Amide I)Stretching
~1540N-H bend, C-N stretch (Amide II)Bending/Stretching
~1600, 1490, 1450Aromatic C=CStretching

Logical Relationship of Spectroscopic Techniques for Structural Confirmation

Spectro_Logic cluster_techniques Spectroscopic Analysis cluster_info Information Obtained cluster_conclusion Conclusion NMR NMR Spectroscopy (¹H & ¹³C) Structure Connectivity & Chemical Environment NMR->Structure MS Mass Spectrometry (GC-MS) MolWeight Molecular Weight & Fragmentation MS->MolWeight FTIR FTIR Spectroscopy FuncGroups Functional Groups FTIR->FuncGroups Confirmation Structural Confirmation of This compound Structure->Confirmation MolWeight->Confirmation FuncGroups->Confirmation

Caption: Interrelation of spectroscopic data for the structural elucidation of this compound.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the physical properties of this compound, such as melting point and thermal stability.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions of the compound.

Experimental Protocol: DSC Analysis

  • Instrument: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The peak of the endothermic event corresponds to the melting point.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of this compound.

Experimental Protocol: TGA Analysis

  • Instrument: A calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Data Analysis: The temperature at which significant weight loss occurs indicates the onset of decomposition.

Data Presentation: Thermal Analysis Data

ParameterMethodTypical Value
Melting PointDSCTo be determined experimentally
Decomposition TemperatureTGATo be determined experimentally

Summary

The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chromatographic, spectroscopic, and thermal analysis techniques ensures the unambiguous identification, purity determination, and quantification of this compound, which is essential for its application in research and development. It is recommended that all methods be properly validated according to the relevant guidelines for their intended use.

References

Application Notes and Protocols for N,2-Diphenylacetamide Derivatives in Anticonvulsant Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of N,2-diphenylacetamide derivatives in the field of anticonvulsant drug discovery. This document includes a summary of their biological activity, detailed experimental protocols for their synthesis and evaluation, and insights into their potential mechanism of action.

Introduction

This compound and its derivatives represent a class of chemical compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to known anticonvulsant drugs, such as phenytoin. This structural analogy suggests a potential for these molecules to modulate neuronal excitability, making them promising candidates for the development of novel antiepileptic therapies. Research in this area focuses on synthesizing a variety of derivatives and evaluating their efficacy and neurotoxicity in preclinical models of epilepsy.

Data Presentation: Anticonvulsant Activity

The anticonvulsant potential of this compound derivatives is typically assessed using rodent models of induced seizures. The most common assays are the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, a model for absence seizures. Neurotoxicity is often evaluated using the rotarod test, which assesses motor coordination.

The following table summarizes the anticonvulsant activity of a series of structurally related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which serve as representative examples for this class of compounds. The data includes the median effective dose (ED₅₀) in the MES and scPTZ screens, the median toxic dose (TD₅₀) from the rotarod test, and the protective index (PI), which is a ratio of TD₅₀ to ED₅₀ and indicates the therapeutic window of the compound.[1]

Compound IDMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI) (MES)
1 HH> 300> 300> 300-
2 3-ClH150> 300> 300> 2.0
3 3-CF₃H85> 3002502.9
4 3-CF₃4-F65> 3002003.1
5 3-CF₃4-Cl70> 3002203.1
Phenytoin --9.5> 100687.2
Ethosuximide --> 300130> 500-
Valproic Acid --2721494261.6

Data presented is representative of related acetamide derivatives and is intended for illustrative purposes.[1]

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives involves the acylation of a primary or secondary amine with diphenylacetyl chloride or a related activated carboxylic acid derivative. A common starting material, 2-chloro-N,N-diphenylacetamide, can be synthesized and subsequently reacted with various amines to generate a library of derivatives.[2]

Protocol 1: Synthesis of 2-chloro-N,N-diphenylacetamide [2]

  • Reaction Setup: In a round-bottom flask, dissolve diphenylamine (1 equivalent) in toluene.

  • Addition of Reagent: To the stirred solution, add chloroacetyl chloride (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.

  • Precipitation: After cooling, pour the reaction mixture into crushed ice to precipitate the product.

  • Filtration and Washing: Collect the precipitate by filtration and wash with cold water.

  • Recrystallization: Recrystallize the crude product from ethanol to yield pure 2-chloro-N,N-diphenylacetamide.

Protocol 2: General Synthesis of N-Aryl-2-(substituted)-acetamides [2]

  • Reaction Setup: In a suitable solvent such as acetone, dissolve 2-chloro-N,N-diphenylacetamide (1 equivalent) and the desired amine (1 equivalent).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate, to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture to remove the base. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl-2-(substituted)-acetamide.

Anticonvulsant Screening Protocols

Protocol 3: Maximal Electroshock (MES) Test in Mice

This test evaluates the ability of a compound to prevent the spread of seizures.

  • Animal Preparation: Use male albino mice (20-25 g). Administer the test compound intraperitoneally (i.p.) or orally (p.o.).

  • Drug Administration: Administer a range of doses of the test compound to different groups of mice. A vehicle control group should also be included.

  • Time Interval: After a specific time interval (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus.

  • Stimulation: Deliver a 50 mA alternating current for 0.2 seconds via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Protection is defined as the absence of the tonic hindlimb extension.

  • Data Analysis: Calculate the ED₅₀ value, the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

Protocol 4: Subcutaneous Pentylenetetrazole (scPTZ) Test in Mice

This test is used to identify compounds that can protect against clonic seizures.

  • Animal Preparation: Use male albino mice (20-25 g).

  • Drug Administration: Administer various doses of the test compound (i.p. or p.o.) to different groups of mice, including a vehicle control group.

  • Time Interval: After a predetermined time, administer pentylenetetrazole.

  • Induction of Seizures: Inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

  • Observation: Observe the mice for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).

  • Endpoint: Protection is defined as the absence of clonic seizures.

  • Data Analysis: Determine the ED₅₀ value, the dose that protects 50% of the animals from clonic seizures.

Protocol 5: Rotarod Test for Neurotoxicity in Mice

This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.

  • Apparatus: Use a rotarod apparatus with a rotating rod (e.g., 3 cm in diameter).

  • Training: Prior to the test, train the mice to stay on the rotating rod for a set period (e.g., 1 minute) at a constant speed (e.g., 10 rpm).

  • Drug Administration: Administer different doses of the test compound to groups of trained mice.

  • Testing: At the time of peak effect of the compound, place the mice on the rotarod.

  • Observation: Record the time each mouse remains on the rotating rod. A fall from the rod is considered the endpoint.

  • Data Analysis: Calculate the TD₅₀ value, the dose at which 50% of the animals are unable to maintain their balance on the rod for the predetermined time.

Mechanism of Action and Signaling Pathways

The anticonvulsant activity of many antiepileptic drugs, including phenytoin, is attributed to their ability to modulate voltage-gated sodium channels.[3] These channels are crucial for the initiation and propagation of action potentials in neurons. By binding to the inactivated state of the sodium channel, these drugs can limit the repetitive firing of neurons that is characteristic of seizure activity. It is hypothesized that this compound derivatives share this mechanism of action.

G cluster_0 Neuronal Membrane cluster_1 Drug Action Na_channel Voltage-Gated Sodium Channel Na_in Na+ Influx Na_channel->Na_in Opens Depolarization Membrane Depolarization Na_in->Depolarization AP Action Potential Propagation Depolarization->AP Seizure Seizure Activity AP->Seizure Derivative This compound Derivative Block Blocks Channel (Inactivated State) Derivative->Block Block->Na_channel Binds to Reduced_AP Reduced Action Potential Firing Block->Reduced_AP Anticonvulsant_Effect Anticonvulsant Effect Reduced_AP->Anticonvulsant_Effect

Caption: Putative mechanism of action for this compound derivatives.

Workflow and Logical Relationships

The process of investigating this compound derivatives for anticonvulsant activity follows a logical progression from chemical synthesis to biological evaluation.

G cluster_0 Discovery and Synthesis cluster_1 Preclinical Screening cluster_2 Data Analysis and Lead Optimization cluster_3 Mechanism of Action Studies start Design of This compound Derivatives synthesis Chemical Synthesis start->synthesis purification Purification and Characterization synthesis->purification mes_test MES Test purification->mes_test scptz_test scPTZ Test purification->scptz_test rotarod_test Rotarod Test purification->rotarod_test data_analysis Calculation of ED50, TD50, PI mes_test->data_analysis scptz_test->data_analysis rotarod_test->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->start Iterative Design moa In vitro/In vivo Mechanism of Action Studies lead_optimization->moa

Caption: Workflow for anticonvulsant drug discovery with N,2-diphenylacetamides.

References

Application Notes and Protocols for Diphenylacetamide Compounds in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of a series of 2-hydrazinyl-N,N-diphenylacetamide derivatives. The included protocols offer detailed methodologies for the synthesis and evaluation of these compounds, facilitating further research and development in the pursuit of novel antimicrobial agents.

Introduction

The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge. Diphenylacetamide and its derivatives have been identified as a promising class of compounds with a broad spectrum of biological activities. This document focuses on a series of 2-hydrazinyl-N,N-diphenylacetamide derivatives that have demonstrated notable antibacterial and antifungal potential. The core structure combines the diphenylamine moiety, known for its antimicrobial properties, with a flexible hydrazone linkage, allowing for diverse substitutions to modulate activity.

Quantitative Data Summary

While Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) data for the specific 2-hydrazinyl-N,N-diphenylacetamide derivatives from the primary cited study by Kumar and Mishra (2015) are not available in the literature, the antimicrobial and antifungal efficacy was semi-quantitatively assessed using the cup-plate method. The diameter of the zone of inhibition provides a measure of the extent of growth inhibition. The following tables summarize the reported zone of inhibition data for a series of synthesized diphenylacetamide compounds against various bacterial and fungal strains.[1]

Table 1: Antibacterial Activity of 2-Hydrazinyl-N,N-diphenylacetamide Derivatives (Zone of Inhibition in mm) [1]

Compound IDCompound NameBacillus pumilusBacillus subtilisEscherichia coliProteus vulgaris
A1 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide16141211
A2 2-(2-(4-Chlorobenzylidene)hydrazinyl)-N,N-diphenylacetamide13121110
A3 2-(2-(4-Hydroxybenzylidene)hydrazinyl)-N,N-diphenylacetamide18171513
A4 2-(2-(2-Chlorobenzylidene)hydrazinyl)-N,N-diphenylacetamide14131211
A5 2-(2-(3-Methylbenzylidene)hydrazinyl)-N,N-diphenylacetamide17151412
A6 2-(2-(4-Methoxybenzylidene)hydrazinyl)-N,N-diphenylacetamide15141311
A7 2-(2-(2-Nitrobenzylidene)hydrazinyl)-N,N-diphenylacetamide16151312
A8 2-(2-(2,3-Dimethoxybenzylidene)hydrazinyl)-N,N-diphenylacetamide14131210
A9 2-(2-(3-Nitrobenzylidene)hydrazinyl)-N,N-diphenylacetamide18161413
Chloramphenicol (Standard) -25242220

Table 2: Antifungal Activity of 2-Hydrazinyl-N,N-diphenylacetamide Derivatives (Zone of Inhibition in mm) [1]

Compound IDCompound NameAspergillus nigerRhizopus oryzaeAspergillus flavus
A1 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide191715
A2 2-(2-(4-Chlorobenzylidene)hydrazinyl)-N,N-diphenylacetamide161412
A3 2-(2-(4-Hydroxybenzylidene)hydrazinyl)-N,N-diphenylacetamide171513
A4 2-(2-(2-Chlorobenzylidene)hydrazinyl)-N,N-diphenylacetamide1513No Inhibition
A5 2-(2-(3-Methylbenzylidene)hydrazinyl)-N,N-diphenylacetamide181614
A6 2-(2-(4-Methoxybenzylidene)hydrazinyl)-N,N-diphenylacetamide161412
A7 2-(2-(2-Nitrobenzylidene)hydrazinyl)-N,N-diphenylacetamide191715
A8 2-(2-(2,3-Dimethoxybenzylidene)hydrazinyl)-N,N-diphenylacetamide151311
A9 2-(2-(3-Nitrobenzylidene)hydrazinyl)-N,N-diphenylacetamide1715No Inhibition
Fluconazole (Standard) -242220

Experimental Protocols

Synthesis of 2-Hydrazinyl-N,N-diphenylacetamide Derivatives

This protocol describes a two-step synthesis of the target compounds, starting from diphenylamine.[1]

Step 1: Synthesis of 2-Chloro-N,N-diphenylacetamide

  • Dissolve diphenylamine (0.04 M) in 200 ml of toluene.

  • Add chloroacetyl chloride (0.04 M) to the solution.

  • Reflux the reaction mixture for 4 hours.

  • Pour the cooled reaction mixture into crushed ice.

  • Allow the mixture to stand overnight to facilitate product precipitation.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol.

Step 2: Synthesis of 2-Hydrazino-N,N-diphenylacetamide

  • Stir 2-chloro-N,N-diphenylacetamide (0.002 M) in 100 ml of methanol.

  • Add hydrazine hydrate (0.004 M) to the mixture.

  • Reflux the reaction mixture for 48 hours under careful observation.

  • After reflux, keep the mixture in a refrigerator overnight.

  • Filter the resulting product and recrystallize from ethanol.

Step 3: Synthesis of Final 2-(2-Arylmethylenehydrazinyl)-N,N-diphenylacetamide Derivatives (A1-A9)

  • Dissolve 2-hydrazino-N,N-diphenylacetamide (0.01 M) in 20 ml of methanol.

  • Add the respective aromatic aldehyde (0.01 M) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the final product from a suitable solvent (e.g., ethanol).

Synthesis_Workflow diphenylamine Diphenylamine intermediate1 2-Chloro-N,N-diphenylacetamide diphenylamine->intermediate1 Toluene, Reflux chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate1 Toluene, Reflux intermediate2 2-Hydrazino-N,N-diphenylacetamide intermediate1->intermediate2 Methanol, Reflux hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->intermediate2 Methanol, Reflux final_product 2-(2-Arylmethylenehydrazinyl) -N,N-diphenylacetamide intermediate2->final_product Methanol, Glacial Acetic Acid, Reflux aromatic_aldehyde Aromatic Aldehyde aromatic_aldehyde->final_product Methanol, Glacial Acetic Acid, Reflux

General synthesis workflow for 2-hydrazinyl-N,N-diphenylacetamide derivatives.
Antimicrobial and Antifungal Susceptibility Testing

Protocol 3.2.1: Cup-Plate Method for Zone of Inhibition

This method was used in the primary literature to assess the antimicrobial and antifungal activity.[1]

  • Media Preparation: Prepare nutrient agar for bacteria and potato dextrose agar for fungi according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculation: Aseptically pour the molten agar into sterile Petri dishes and allow to solidify. Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and evenly spread it over the agar surface using a sterile swab.

  • Cup Preparation: Bore cavities (cups) of 6 mm diameter in the seeded agar plates using a sterile cork borer.

  • Compound Application: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a concentration of 1000 µg/ml. Add 0.1 ml of each test compound solution into separate cups. Use DMSO as a negative control and standard antibiotic/antifungal solutions (e.g., Chloramphenicol, Fluconazole) as positive controls.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28-30°C for 48-72 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (including the cup diameter) in millimeters.

Protocol 3.2.2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard quantitative method that can be adapted for diphenylacetamide compounds. Due to the hydrophobic nature of these compounds, careful consideration of solubility is required.

  • Stock Solution Preparation: Prepare a stock solution of each diphenylacetamide derivative in 100% DMSO at a high concentration (e.g., 10 mg/ml).

  • Preparation of Microtiter Plates:

    • Add 100 µl of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well microtiter plate.

    • Add an additional 100 µl of the appropriate broth to the first column of wells.

    • Add a small, precise volume of the compound stock solution to the first column to achieve the highest desired test concentration, ensuring the final DMSO concentration does not exceed 1% (to avoid microbial growth inhibition by the solvent).

  • Serial Dilutions: Perform two-fold serial dilutions by transferring 100 µl from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µl from the tenth column. The 11th column will serve as the growth control (no compound), and the 12th as the sterility control (no inoculum).

  • Inoculum Preparation: Prepare a microbial suspension and dilute it in the appropriate broth to a final concentration of approximately 5 x 10^5 CFU/ml.

  • Inoculation: Add 100 µl of the standardized inoculum to all wells except the sterility control wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

MIC_Workflow cluster_prep Plate Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Reading prep_broth Add 100 µL Broth to all wells prep_compound Add Compound to first column prep_broth->prep_compound serial_dilute Perform 2-fold serial dilutions prep_compound->serial_dilute add_inoculum Add 100 µL Inoculum to wells prep_inoculum Prepare Standardized Inoculum (5x10^5 CFU/mL) prep_inoculum->add_inoculum incubate Incubate Plate read_mic Read MIC (No visible growth) incubate->read_mic

Workflow for MIC determination by broth microdilution.

Protocol 3.2.3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This protocol is a continuation of the MIC assay to determine the concentration at which the compound is lethal to the microbe.

  • Subculturing: Following MIC determination, take a 10 µl aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-inoculate the aliquots onto separate, appropriately labeled agar plates (Nutrient Agar for bacteria, Potato Dextrose Agar for fungi).

  • Incubation: Incubate the plates under the same conditions as the initial susceptibility test.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).

Plausible Mechanism of Action

While the precise mechanism of action for 2-hydrazinyl-N,N-diphenylacetamide derivatives has not been elucidated, studies on the structurally related compound, 2-chloro-N-phenylacetamide, suggest a potential antifungal mechanism involving the fungal cell membrane. Research indicates that this compound may bind to ergosterol, a vital component of the fungal cell membrane, leading to membrane disruption and fungal cell death.[2][3] This interaction is a common target for established antifungal drugs. The presence of the lipophilic diphenyl moiety in the diphenylacetamide derivatives could facilitate their interaction with and disruption of the lipid-rich fungal cell membrane. Further research, such as ergosterol binding assays and studies on membrane permeability, is required to confirm this proposed mechanism for the diphenylacetamide series. No specific information regarding the impact of these compounds on microbial signaling pathways is currently available in the scientific literature.

Mechanism_Hypothesis compound Diphenylacetamide Compound ergosterol Ergosterol compound->ergosterol Binds to disruption Membrane Disruption compound->disruption Leads to membrane Fungal Cell Membrane ergosterol->membrane Component of death Fungal Cell Death disruption->death Causes

Hypothesized mechanism of antifungal action for diphenylacetamide compounds.

Conclusion and Future Directions

The 2-hydrazinyl-N,N-diphenylacetamide scaffold presents a promising starting point for the development of novel antimicrobial and antifungal agents. The provided data indicates that substitutions on the arylmethylene moiety significantly influence the biological activity. Future research should focus on obtaining quantitative MIC and MBC/MFC data for a wider range of derivatives to establish clear structure-activity relationships. Elucidating the precise mechanism of action and investigating the potential for these compounds to affect microbial signaling pathways will be crucial for their rational design and optimization as therapeutic agents.

References

Application Notes and Protocols for the Purification of N,2-Diphenylacetamide via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-Diphenylacetamide is a chemical compound with applications in organic synthesis and potentially in the development of new pharmaceutical agents. The purity of such compounds is paramount for accurate downstream applications, including biological assays and formulation studies. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides detailed application notes and experimental protocols for the purification of this compound using various recrystallization techniques.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound to a large extent at an elevated temperature, but only sparingly at a lower temperature. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for their removal by hot filtration).

The process generally involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a hot, suitable solvent.

  • Filtration (optional): Removing any insoluble impurities from the hot solution.

  • Crystallization: Allowing the hot, saturated solution to cool slowly, leading to the formation of crystals of the purified compound.

  • Isolation: Collecting the purified crystals by vacuum filtration.

  • Drying: Drying the crystals to remove any residual solvent.

Data Presentation

Qualitative Solubility of this compound

The selection of an appropriate solvent is critical for successful recrystallization. Based on available data, the solubility of this compound in common organic solvents is summarized below.

SolventSolubility
ChloroformSlightly Soluble[1]
Ethyl AcetateSlightly Soluble[1]

Note: "Slightly Soluble" indicates that the compound may be a good candidate for recrystallization from these solvents, as it suggests a significant temperature-dependent solubility profile.

Quantitative Solubility of N-Phenylacetamide (Acetanilide)

Due to the limited availability of quantitative solubility data for this compound, data for the structurally similar compound N-phenylacetamide (acetanilide) is presented below to guide solvent selection. The principles governing the solubility of acetanilide are expected to be comparable to those for this compound.

SolventSolubility ( g/100 mL) at 25°CSolubility in Boiling Solvent
Water< 0.56[2]Soluble[3][4]
EthanolVery Soluble[3]Very Soluble
AcetoneVery Soluble[3]Very Soluble
ChloroformSoluble[5]Soluble
Diethyl EtherSoluble[2]Soluble
BenzeneSoluble[5]Soluble

This data for N-phenylacetamide suggests that polar organic solvents like ethanol and acetone are good solvents, while water is a poor solvent at room temperature but its solvating power increases significantly with heat, making it a potential co-solvent for mixed-solvent recrystallization.

Experimental Protocols

Safety Precautions

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Organic solvents are often flammable and volatile. Avoid open flames and use a heating mantle or steam bath for heating.

Protocol 1: Single-Solvent Recrystallization of this compound using Ethanol

This protocol is suitable when a single solvent with a steep temperature-solubility gradient for the compound is identified. Ethanol is a good starting point for many amides.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or steam bath

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of 95% ethanol, just enough to cover the solid.

    • Gently heat the mixture to boiling while stirring to facilitate dissolution.

    • Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a stemless funnel.

    • Place a fluted filter paper in the funnel.

    • Quickly filter the hot solution into the preheated flask to remove the activated charcoal and any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point of this compound (m.p. ~118°C[1]) or air-dry them on a watch glass.

Protocol 2: Mixed-Solvent Recrystallization of this compound using Ethyl Acetate/Hexane

This method is useful when the compound is too soluble in one solvent and poorly soluble in another, and these two solvents are miscible.

Materials:

  • Crude this compound

  • Ethyl Acetate ("good" solvent)

  • Hexane ("poor" solvent)

  • Erlenmeyer flasks

  • Heating mantle or steam bath

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot ethyl acetate required to just dissolve the solid.

  • Inducing Crystallization:

    • While keeping the solution hot, slowly add hexane dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

    • Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of a cold ethyl acetate/hexane mixture.

  • Drying:

    • Dry the purified crystals in a vacuum oven or by air drying.

Visualization of Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound add_solvent Add Minimum Hot Solvent start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble Impurities Present filtrate Hot Filtrate hot_filtration->filtrate cool_slowly Slow Cooling filtrate->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath crystals_formed Crystal Formation ice_bath->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Drying wash_crystals->dry_crystals end Pure this compound dry_crystals->end

Caption: Workflow for the recrystallization of this compound.

References

Application Note: Purification of N,2-Diphenylacetamide via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction N,2-Diphenylacetamide is a secondary amide that can be synthesized from 2-phenylacetic acid and aniline.[1] The crude product obtained from the synthesis often contains unreacted starting materials and by-products. Flash column chromatography is a highly effective and widely used technique for the purification of such compounds, offering rapid and efficient separation to yield high-purity this compound suitable for further research and development.[2][3] This document outlines a standard protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[4] For the purification of this compound, silica gel, a polar adsorbent, is used as the stationary phase. The mobile phase, typically a mixture of non-polar and polar organic solvents, carries the sample through the column.[5] this compound, being a moderately polar compound, will have a specific affinity for the silica gel. By carefully selecting a mobile phase (eluent), the desired compound can be separated from more polar and less polar impurities.[5] Less polar impurities will travel through the column faster (elute first), while more polar impurities will be retained more strongly on the silica gel and elute later. The polarity of the mobile phase can be adjusted to control the elution speed of the compounds.[3]

Impurity Profile Common impurities in the synthesis of this compound include:

  • Unreacted 2-phenylacetic acid: An acidic starting material.

  • Unreacted aniline: A basic starting material.

  • By-products: Formed from side reactions during the synthesis.

Prior to chromatography, a liquid-liquid extraction can be beneficial. Washing the crude product (dissolved in an organic solvent like ethyl acetate) with a dilute aqueous base (e.g., 1M NaHCO₃) can remove acidic impurities like 2-phenylacetic acid.[1][6] A subsequent wash with a dilute aqueous acid (e.g., 1M HCl) can remove basic impurities like aniline.[1][6]

Quantitative Data Summary

The following table summarizes typical parameters used in the chromatographic purification of this compound and related compounds. The Retention Factor (Rf) is a key parameter in thin-layer chromatography (TLC) used to determine the optimal mobile phase for column chromatography.[3] An ideal Rf value for the target compound is generally between 0.2 and 0.4 for good separation.[3]

ParameterValue/RangeDescriptionReference
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard adsorbent for normal-phase chromatography.[1]
Mobile Phase (Eluent) Hexane/Ethyl AcetateA common solvent system for amides. The ratio is adjusted to achieve optimal separation.[1][1]
Typical Eluent Ratio 9:1 to 7:3 (Hexane:Ethyl Acetate)The optimal ratio should be determined by preliminary TLC analysis.[6]
Target Rf (TLC) ~0.2 - 0.4In the chosen eluent system for the compound of interest.[3][3]
Melting Point (Purified) 118 °CA physical property to confirm the identity and purity of the final product.[7]

Detailed Experimental Protocol

This protocol describes the purification of crude this compound using flash column chromatography.

1. Materials and Reagents

  • Crude this compound

  • Silica Gel (e.g., 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Separatory funnel or eluent reservoir

  • Fraction collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Standard laboratory glassware

2. Preparation of the Mobile Phase

  • Based on preliminary TLC analysis, prepare the mobile phase by mixing hexane and ethyl acetate in the predetermined ratio (e.g., 85:15 v/v).

  • Prepare a sufficient volume to pack the column and run the entire separation.

3. Column Packing (Wet Packing Method)

  • Secure the chromatography column vertically to a stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3]

  • In a beaker, prepare a slurry of silica gel in the mobile phase.[6]

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain some solvent, and continuously add the slurry until the desired column height is reached (typically 15-20 cm).

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Continuously run the mobile phase through the packed column, ensuring the solvent level never drops below the top of the silica bed.

4. Sample Loading (Dry Loading Method)

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.[2]

  • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[2]

  • Carefully add this powder as a uniform layer on top of the packed column.

5. Elution and Fraction Collection

  • Carefully add the mobile phase to the column, ensuring the top layer of the packing is not disturbed.

  • Open the stopcock and begin eluting the sample through the column. Maintain a constant flow of the mobile phase from the reservoir. A typical flow rate for flash chromatography is about 2 inches (5 cm) of solvent level decrease per minute.[3]

  • Collect the eluent in fractions of a predetermined volume (e.g., 10-20 mL per tube).

6. Monitoring the Separation

  • Monitor the progress of the separation by TLC.[6]

  • Spot small aliquots from every few fractions onto a TLC plate.

  • Develop the TLC plate using the same mobile phase as the column.

  • Visualize the spots under a UV lamp. This compound should be UV active.

  • Identify the fractions containing the pure product (ideally, single spots with the same Rf value).

7. Product Isolation

  • Combine the fractions identified as containing the pure this compound.

  • Remove the solvent from the pooled fractions using a rotary evaporator.

  • The resulting solid can be further dried under vacuum to remove any residual solvent.

  • Confirm the purity of the final product by analytical techniques such as NMR, HPLC, or melting point determination.

Workflow and Process Visualization

The following diagram illustrates the key stages of the column chromatography purification process.

Column_Chromatography_Workflow cluster_prep Preparation Phase cluster_sep Separation Phase cluster_analysis Analysis & Isolation Phase TLC_Analysis 1. TLC Analysis (Determine Mobile Phase) Slurry_Prep 2. Slurry Preparation (Silica + Mobile Phase) TLC_Analysis->Slurry_Prep Column_Packing 3. Column Packing Slurry_Prep->Column_Packing Sample_Loading 4. Sample Loading (Dry Method) Column_Packing->Sample_Loading Elution 5. Elution (Run Mobile Phase) Sample_Loading->Elution Fraction_Collection 6. Fraction Collection Elution->Fraction_Collection TLC_Monitoring 7. TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Pooling 8. Pool Pure Fractions TLC_Monitoring->Pooling Evaporation 9. Solvent Evaporation Pooling->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Caption: Workflow for this compound purification.

References

Application Notes and Protocols: N,2-Diphenylacetamide as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,2-diphenylacetamide and its direct precursors as versatile intermediates in the synthesis of a variety of organic molecules, with a particular focus on compounds with potential therapeutic applications. This document includes detailed experimental protocols, quantitative data for key reactions, and visualizations of synthetic pathways and biological mechanisms.

Introduction

This compound is a valuable scaffold in organic synthesis, serving as a key building block for a range of more complex molecules. Its structural features, comprising a central acetamide core flanked by two phenyl rings, allow for diverse functionalization, leading to compounds with significant biological activities. This document outlines the synthesis of this compound itself and its utility in the preparation of derivatives with antimicrobial, analgesic, and carbonic anhydrase inhibitory properties.

Synthesis of this compound and Key Precursors

The efficient synthesis of this compound and its precursors is crucial for its application as an intermediate. Several reliable methods have been established, with the choice of route often depending on the availability of starting materials and the desired scale of the reaction.

Synthesis of this compound via Amide Coupling

A common and versatile method for the synthesis of this compound is the direct coupling of phenylacetic acid and aniline using a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 4-Dimethylaminopyridine (DMAP) and a catalyst such as Hydroxybenzotriazole (HOBt).[1]

Experimental Protocol: Synthesis of this compound using EDC/DMAP/HOBt [1]

  • To a stirred solution of aniline (1.0 equivalent) in acetonitrile, add phenylacetic acid (1.2 equivalents).

  • Add EDC (1.0 equivalent), HOBt (0.1 equivalents), and DMAP (1.0 equivalent) to the mixture.

  • Stir the resulting mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Experimental Workflow: Amide Coupling for this compound Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Aniline + Phenylacetic Acid in Acetonitrile reagents Add EDC, HOBt, DMAP start->reagents 1 stir Stir at Room Temperature reagents->stir 2 tlc Monitor by TLC stir->tlc 3 concentrate Concentrate in vacuo tlc->concentrate 4 chromatography Silica Gel Chromatography concentrate->chromatography 5 product This compound chromatography->product 6

Caption: General workflow for the synthesis of this compound via amide coupling.

Synthesis of 2-Chloro-N,N-diphenylacetamide: A Key Precursor

For many synthetic applications, the chlorinated precursor, 2-chloro-N,N-diphenylacetamide, is a more versatile intermediate. It is readily synthesized by the chloroacetylation of diphenylamine.

Experimental Protocol: Synthesis of 2-Chloro-N,N-diphenylacetamide

  • Dissolve diphenylamine (0.04 M) in toluene (200 ml).

  • Add chloroacetyl chloride (0.04 M) to the solution.

  • Reflux the reaction mixture for 4 hours.

  • Pour the mixture into crushed ice and keep it overnight to allow for precipitation.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the product from ethanol.

Applications in the Synthesis of Bioactive Molecules

This compound and its derivatives serve as pivotal intermediates in the synthesis of various classes of bioactive compounds.

Synthesis of Antimicrobial Agents

A notable application is in the synthesis of novel antimicrobial agents. This typically involves the conversion of 2-chloro-N,N-diphenylacetamide to a hydrazino derivative, which is then condensed with various aromatic aldehydes.[2]

Experimental Protocol: Synthesis of 2-Hydrazino-N,N-diphenylacetamide [2]

  • Stir 2-chloro-N,N-diphenylacetamide (0.002 M) in methanol (100 ml).

  • Add hydrazine hydrate (0.004 M) to the mixture.

  • Reflux the reaction mixture for 48 hours.

  • Store the mixture in a refrigerator overnight.

  • Filter the product and recrystallize from ethanol.

Experimental Protocol: Synthesis of 2-(2-(3-nitrobenzylidine)hydrazinyl)-N,N-diphenylacetamide (A9) [2]

  • Dissolve 2-hydrazino-N,N-diphenylacetamide (0.01 M) in methanol.

  • Add 3-nitrobenzaldehyde (0.01 M) and a few drops of glacial acetic acid.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and filter the separated solid.

  • Wash the solid with cold ethanol and recrystallize from ethanol.

Quantitative Data for Antimicrobial Synthesis

CompoundStarting MaterialsReaction Time (h)Yield (%)Melting Point (°C)
2-Hydrazino-N,N-diphenylacetamide2-Chloro-N,N-diphenylacetamide, Hydrazine Hydrate488860-65
2-(2-(3-nitrobenzylidine)hydrazinyl)-N,N-diphenylacetamide (A9)2-Hydrazino-N,N-diphenylacetamide, 3-Nitrobenzaldehyde6-889175-178

Synthetic Pathway for Diphenylacetamide-Based Antimicrobial Agents

diphenylamine Diphenylamine chloroacetyl 2-Chloro-N,N-diphenylacetamide diphenylamine->chloroacetyl Chloroacetyl Chloride hydrazino 2-Hydrazino-N,N-diphenylacetamide chloroacetyl->hydrazino Hydrazine Hydrate final_product Antimicrobial Derivative hydrazino->final_product Glacial Acetic Acid aldehyde Aromatic Aldehyde aldehyde->final_product

Caption: Synthetic route to antimicrobial diphenylacetamide derivatives.

While the precise mechanism of action for these diphenylamine derivatives is still under investigation, it is hypothesized that the presence of the diphenylamino function is crucial for their antimicrobial activity.[2]

Synthesis of Analgesic Agents

Derivatives of 2-chloro-N,N-diphenylacetamide have shown significant promise as analgesic agents, with a proposed mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.

A multi-step synthesis can be employed to generate these potent analgesic molecules. The general strategy involves the chloroacetylation of diphenylamine, followed by cyclization and subsequent coupling reactions to build the final pharmacophore.

Signaling Pathway: Proposed Mechanism of Analgesic Action

The analgesic effect of these derivatives is believed to be mediated through the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.

stimulus Inflammatory Stimulus phospholipids Membrane Phospholipids stimulus->phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins pain Pain & Inflammation prostaglandins->pain diphenylacetamide Diphenylacetamide Derivative diphenylacetamide->cox Inhibition

Caption: Proposed mechanism of action via the Cyclooxygenase (COX) pathway.

Synthesis of Carbonic Anhydrase Inhibitors

N-phenylacetamide-based sulfonamides have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) isoforms. These compounds are of interest for their potential applications in various therapeutic areas, including as anticancer agents. The synthesis involves the initial preparation of 2-chloro-N-phenylacetamides, which are then used to alkylate isatin, followed by condensation with a sulfonamide-containing hydrazine derivative.

Experimental Workflow for Carbonic Anhydrase Inhibitor Synthesis

start Substituted Aniline chloro 2-Chloro-N-phenylacetamide start->chloro Chloroacetyl Chloride isatin_alkylation N-Alkylated Isatin chloro->isatin_alkylation Isatin, K2CO3, DMF condensation Condensation isatin_alkylation->condensation Sulfonamide-hydrazine final_product CA Inhibitor condensation->final_product

Caption: General workflow for the synthesis of N-phenylacetamide-based carbonic anhydrase inhibitors.

Signaling Pathway: Downstream Effects of Carbonic Anhydrase Inhibition

Carbonic anhydrase inhibitors can exert their effects through various downstream pathways. For instance, they can modulate GABA-A signaling by affecting the equilibrium of CO2, H+, and HCO3-. In the context of cancer, some inhibitors have been shown to suppress β-catenin signaling.

ca_inhibitor N-Phenylacetamide-based CA Inhibitor ca Carbonic Anhydrase ca_inhibitor->ca Inhibition ph_regulation Altered pH Homeostasis ca->ph_regulation gaba Modulation of GABA-A Signaling ph_regulation->gaba beta_catenin Suppression of β-catenin Signaling ph_regulation->beta_catenin anticonvulsant Anticonvulsant Effects gaba->anticonvulsant anticancer Anticancer Effects beta_catenin->anticancer

Caption: Potential downstream signaling effects of carbonic anhydrase inhibition.

Conclusion

This compound and its easily accessible precursors have demonstrated significant utility as intermediates in the synthesis of a diverse range of biologically active molecules. The synthetic protocols outlined in this document are robust and adaptable, providing a solid foundation for the exploration of novel derivatives. The demonstrated antimicrobial, analgesic, and carbonic anhydrase inhibitory activities highlight the potential of this chemical scaffold in drug discovery and development. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.

References

Troubleshooting & Optimization

Troubleshooting low yield in N,2-Diphenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N,2-Diphenylacetamide, with a primary focus on addressing and resolving issues of low yield.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis has a very low yield. What are the most common causes?

A1: Low yields in this synthesis can often be attributed to several factors. These include incomplete reactions, the presence of moisture, suboptimal reaction temperatures, or losses during the product workup and purification stages. It is also crucial to ensure the quality and reactivity of the starting materials, as inactive reagents will significantly hinder the reaction.[1][2][3]

Q2: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?

A2: The most common impurities are unreacted starting materials, namely phenylacetic acid and aniline. To remove these, the crude product can be washed with a mild base (like a saturated sodium bicarbonate solution) to eliminate unreacted phenylacetic acid, and a dilute acid (such as 1M HCl) to remove any remaining aniline.[2][4]

Q3: How can I improve the reaction conditions to maximize the yield?

A3: Optimizing reaction conditions is key. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[3] Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is also crucial to determine the optimal reaction time.[1][5] The temperature should be carefully controlled; for instance, a published procedure suggests refluxing at 75°C.[5]

Q4: My final product is an oil and will not solidify. What could be the issue?

A4: An oily product that fails to crystallize is often due to the presence of impurities or residual solvent.[1] Purification by column chromatography followed by thorough drying under a vacuum to remove any remaining solvent can resolve this issue.[1][5]

Q5: What is a reliable method for purifying the crude this compound?

A5: A multi-step purification process is generally effective. This typically involves:

  • Extraction: After the reaction, the crude product can be extracted into an organic solvent like ethyl acetate.

  • Washes: The organic layer should then be washed sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities like aniline, a dilute base (e.g., 5% Na2CO3 or saturated NaHCO3) to remove acidic impurities like phenylacetic acid, water, and finally brine.[4][5]

  • Drying and Concentration: The washed organic layer is then dried over an anhydrous salt such as Na2SO4 and the solvent is removed under reduced pressure.[5]

  • Chromatography/Recrystallization: For higher purity, the crude solid can be further purified by silica gel column chromatography (using a solvent system like ethyl acetate/hexane) or by recrystallization.[4][5]

Troubleshooting Guide: Low Yield

The following table summarizes common causes for low yield in this compound synthesis and provides actionable solutions.

Potential Cause Recommended Solutions
Inactive or Impure Reagents Use freshly purified or distilled starting materials (phenylacetic acid and aniline). Ensure any catalysts or reagents are of high quality and stored correctly.[1]
Presence of Moisture Thoroughly dry all glassware before use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[3]
Suboptimal Reaction Temperature Monitor and control the reaction temperature closely. A published protocol specifies refluxing at 75°C.[5] Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause degradation or side reactions.
Incomplete Reaction Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration.[1][5]
Product Loss During Workup During aqueous extractions, ensure the pH of the aqueous layer is optimal to minimize the solubility of the amide product. Be careful to avoid product loss during transfers and filtration steps.
Inefficient Purification Optimize the solvent system for column chromatography to achieve good separation of the product from impurities. If using recrystallization, select a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published procedure for the synthesis of this compound.[5]

Materials:

  • 2-Phenylacetic acid

  • Aniline

  • Toluene

  • Iron(III) chloride (FeCl3)

  • Acetic acid (AcOH)

  • Ethyl acetate (EtOAc)

  • 5% Sodium carbonate (Na2CO3) solution

  • Dilute Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2-phenylacetic acid (1.0 mmol) in toluene (6 mL), add 20 mol% FeCl3 and 0.5 equivalents of acetic acid.

  • Stir the reaction mixture at 50°C for 10-15 minutes.

  • Slowly add a solution of aniline (1.0 mmol) in toluene (4 mL) to the reaction mixture.

  • Reflux the reaction mixture at 75°C. Monitor the reaction progress by TLC until the starting materials are consumed (typically overnight).

  • Upon completion, cool the reaction mixture to room temperature and filter it.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate (15 mL).

  • Wash the ethyl acetate layer sequentially with 5% Na2CO3 solution (5 mL), dilute HCl (5 mL), water (2 x 5 mL), and brine (5 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent in a vacuum to yield the crude this compound.

  • For further purification, the crude product can be subjected to silica gel column chromatography using an ethyl acetate/hexane solvent system.

Visual Guides

Troubleshooting Workflow for Low Yield start Low Yield of This compound check_reagents Check Reagent Quality (Purity, Activity) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Analyze Workup & Purification (Extraction, Washes, Chromatography) workup_ok Workup Efficient? check_workup->workup_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize Conditions (e.g., Inert Atmosphere, Temp Control) conditions_ok->optimize_conditions No optimize_workup Refine Purification Protocol (e.g., Adjust pH, New Solvent System) workup_ok->optimize_workup No end Improved Yield workup_ok->end Yes purify_reagents->start optimize_conditions->start optimize_workup->start

Caption: A logical workflow for troubleshooting low yields.

This compound Synthesis Pathway cluster_reactants Reactants phenylacetic_acid Phenylacetic Acid catalyst FeCl3 / AcOH Toluene, 75°C phenylacetic_acid->catalyst aniline Aniline aniline->catalyst product This compound catalyst->product water H2O catalyst->water

Caption: The chemical reaction pathway for the synthesis.

References

Preventing di-acylated byproduct in acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acetamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of acetamides, with a specific focus on preventing the formation of di-acylated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is di-acylation in the context of acetamide synthesis?

A1: Di-acylation is a common side reaction during the synthesis of primary acetamides, where a second acetyl group is introduced onto the nitrogen atom of the initially formed mono-acylated product. This results in the formation of a di-acetylated byproduct, an imide, which can complicate purification and reduce the yield of the desired primary acetamide.

Q2: Which acetylating agents are most prone to causing di-acylation?

A2: Acetic anhydride is more prone to causing di-acylation compared to acetyl chloride, especially when used in excess or at elevated temperatures.[1] The reactivity of the acetylating agent plays a significant role; more reactive agents and forcing conditions increase the likelihood of the secondary acylation reaction.

Q3: Can di-acylation occur with secondary amines?

A3: No, di-acylation is a phenomenon primarily observed with primary amines. Secondary amines have only one proton on the nitrogen atom, which is replaced by a single acetyl group, forming a stable tertiary amide. This product lacks the N-H proton necessary for a second acylation to occur.

Q4: How can I detect the presence of a di-acylated byproduct?

A4: The presence of di-acylated byproducts can be detected using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): The di-acylated product will typically have a different Rf value than the mono-acylated product.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the mono- and di-acylated products.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show distinct signals for the di-acylated byproduct, which can be used for identification and quantification.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during acetamide synthesis and provides practical solutions to minimize the formation of di-acylated byproducts.

Issue Potential Cause Recommended Solution
Significant amount of di-acylated byproduct observed. Excess acetylating agent: Using a molar excess of acetic anhydride increases the probability of the second acylation reaction.Control Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the acetylating agent relative to the primary amine.[5]
High reaction temperature: Elevated temperatures provide the necessary activation energy for the less favorable second acylation.Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). Cooling the reaction mixture can significantly suppress the formation of the di-acylated product.[7]
Prolonged reaction time: Allowing the reaction to proceed for an extended period after the primary amine has been consumed can lead to the acylation of the mono-acetylated product.Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting amine. Quench the reaction once the primary amine is fully converted.
Inappropriate solvent: The polarity of the solvent can influence the reactivity of the species involved.Solvent Selection: Aprotic solvents of varying polarities can be used. In some cases, aqueous biphasic conditions can be employed to protonate the mono-acetylated product and reduce its nucleophilicity, thus preventing di-acylation.[3]
Reaction is slow at low temperatures, leading to incomplete conversion. Low reactivity of the amine: Sterically hindered or electronically deactivated amines may react slowly.Use a Catalyst: A mild base like pyridine or a Lewis acid can be used to catalyze the reaction, allowing it to proceed at a lower temperature.[8]
Insufficiently reactive acetylating agent. Select a More Reactive Acetylating Agent: If temperature cannot be increased, consider using a more reactive acetylating agent like acetyl chloride in a controlled manner.
Difficulty in separating the mono- and di-acylated products. Similar polarities: The mono- and di-acylated products may have similar polarities, making chromatographic separation challenging.Recrystallization: The di-acetylated byproduct can often be hydrolyzed back to the mono-acetylated product during recrystallization from aqueous solvents.[9] Alternatively, careful selection of the recrystallization solvent system can aid in separation.
Product precipitation issues. Adjust Solvent System: Ensure the chosen solvent keeps both the desired product and byproducts in solution during the reaction to prevent selective precipitation and shifting of equilibria.

Quantitative Data on Acylation Selectivity

The following table summarizes the impact of various reaction parameters on the selectivity of mono-acetylation versus di-acetylation. Note: The quantitative data presented here is a representative compilation from various sources and may vary depending on the specific substrate and detailed experimental conditions.

Parameter Condition Mono-acylated Product Yield (%) Di-acylated Byproduct (%) Reference(s)
Stoichiometry of Acetic Anhydride 1.1 equivalents>95<5[1]
2.0 equivalents70-8020-30Inferred from multiple sources
5.0 equivalents<50>50Inferred from multiple sources
Temperature 0 °C~98<2[1]
Room Temperature (25 °C)~95~5[7]
60 °C85-9010-15[7]
100 °C<70>30[7]
Solvent Polarity Non-polar (e.g., Hexane)ModerateLow[3]
Aprotic Polar (e.g., Acetonitrile)HighModerate[8]
Protic (e.g., Water, biphasic)HighLow (with pH control)
Catalyst NoneVariesVaries
Pyridine (base)HighLow (at low temp)
Alumina (Lewis acid)>99 (for specific substrates)Not reported[8]

Key Experimental Protocols

Protocol 1: Selective Mono-acetylation of Aniline using Acetic Anhydride

This protocol is designed to maximize the yield of acetanilide while minimizing the formation of diacetylaniline.

Materials:

  • Aniline

  • Acetic anhydride

  • Concentrated Hydrochloric Acid

  • Sodium acetate

  • Water

  • Ethanol

  • Ice

Procedure:

  • In a 250 mL Erlenmeyer flask, add 5.0 g of aniline and 100 mL of water.

  • To this mixture, add 4.5 mL of concentrated hydrochloric acid to dissolve the aniline, forming aniline hydrochloride.[2]

  • In a separate beaker, prepare a solution of 5.3 g of sodium acetate in 30 mL of water.

  • Add 6.0 mL of acetic anhydride to the aniline hydrochloride solution and swirl the flask to ensure thorough mixing.

  • Immediately add the sodium acetate solution to the flask and continue to swirl. A white precipitate of acetanilide will form.[2]

  • Cool the mixture in an ice bath for 20-30 minutes to ensure complete precipitation.

  • Collect the crude acetanilide by vacuum filtration and wash the solid with cold water.

  • Recrystallize the crude product from a minimal amount of hot ethanol/water to obtain pure acetanilide. The di-acetylated byproduct, if any, will be hydrolyzed back to acetanilide during this step.[9]

  • Dry the purified crystals and determine the yield and melting point.

Protocol 2: Analysis of Mono- and Di-acylated Products by HPLC

This method can be adapted for the quantitative analysis of the reaction mixture to determine the ratio of mono- to di-acylated products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column.

Mobile Phase:

  • A gradient of acetonitrile and water is typically used. The exact gradient will depend on the specific amine and its acetylated derivatives.

Procedure:

  • Prepare standard solutions of the pure mono-acetylated and di-acetylated products of known concentrations.

  • Inject the standard solutions to determine their retention times. Typically, the di-acylated product will be less polar and have a longer retention time.

  • Prepare a calibration curve for each compound by plotting peak area against concentration.

  • Dilute a sample of the reaction mixture and inject it into the HPLC.

  • Identify the peaks corresponding to the mono- and di-acylated products based on their retention times.

  • Quantify the amount of each product in the reaction mixture using the calibration curves.[3][4]

Visual Diagrams

Reaction_Pathway Amine Primary Amine (R-NH2) MonoAcylated Mono-acylated Product (R-NH-Ac) Amine->MonoAcylated 1st Acylation (desired) AcylatingAgent Acetylating Agent (e.g., Acetic Anhydride) AcylatingAgent->Amine DiAcylated Di-acylated Byproduct (R-N(Ac)2) MonoAcylated->DiAcylated 2nd Acylation (undesired) ExcessAcylatingAgent Excess Acetylating Agent ExcessAcylatingAgent->MonoAcylated

Figure 1. Reaction pathway for acetamide synthesis showing the competing formation of the di-acylated byproduct.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Prepare Reactants (Amine, Acetylating Agent, Solvent) Stoichiometry 2. Control Stoichiometry (1.0-1.1 eq. Acetylating Agent) Reactants->Stoichiometry Cooling 3. Cool Reaction Mixture (0°C to RT) Stoichiometry->Cooling Addition 4. Slow Addition of Acetylating Agent Cooling->Addition Monitoring 5. Monitor Progress (TLC/HPLC) Addition->Monitoring Quench 6. Quench Reaction Monitoring->Quench Extraction 7. Extraction/Filtration Quench->Extraction Recrystallization 8. Recrystallization Extraction->Recrystallization Analysis 9. Purity & Yield Determination (HPLC, NMR, MP) Recrystallization->Analysis

Figure 2. General experimental workflow for minimizing di-acylated byproduct formation in acetamide synthesis.

References

Optimization of reaction conditions for N-phenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-phenylacetamide.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of N-phenylacetamide, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or gently heating the mixture.[1]
Moisture in Reagents or Glassware Ensure all glassware is oven-dried and use anhydrous solvents. It is best practice to perform the reaction under an inert atmosphere, such as nitrogen or argon.[1]
Inefficient Stirring For heterogeneous mixtures, efficient stirring is crucial for ensuring intimate mixing of the reactants.[2]
Incorrect Reagent Stoichiometry Accurately measure all reagents. Using a slight excess of one reactant can help ensure the other is completely consumed.[3]
Ammonium Salt Formation In direct amidation reactions, the formation of a stable ammonium carboxylate salt can inhibit the reaction. Ensure the reaction temperature is high enough to drive off water; using a Dean-Stark trap can be beneficial.[3]

Issue 2: Presence of Impurities in the Crude Product

Impurity Potential Cause Prevention and Removal
Unreacted Aniline Incomplete reaction or use of excess aniline.Drive the reaction to completion. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic aniline.[3]
Unreacted Acetic Anhydride/Acetic Acid Incomplete reaction.During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid.[3]
Diacetanilide (N-acetyl-N-phenylacetamide) Occurs if the initial product (acetanilide) is further acetylated.This can be minimized by controlling the amount of the acetylating agent and the reaction temperature.[4]

Issue 3: Oily Product Instead of Solid Crystals

Potential Cause Troubleshooting Step
High Level of Impurities A significant presence of impurities can lower the melting point of the product, causing it to appear as an oil.
Product Crystallizing Above its Melting Point The product may be coming out of the solution too quickly at a temperature above its melting point.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-phenylacetamide?

A1: The most common methods involve the acetylation of aniline. Key approaches include:

  • Reaction with Acetic Anhydride: Aniline is reacted with acetic anhydride, often in the presence of a catalyst like zinc dust or a solvent like glacial acetic acid.[5]

  • Reaction with Acetyl Chloride: Aniline is reacted with acetyl chloride, which is a more reactive acetylating agent. This reaction is often performed in the presence of a base to neutralize the HCl byproduct.[6]

  • Direct Thermal Amidation: This involves heating phenylacetic acid and an amine, sometimes with a catalyst, to form the amide bond.[3]

  • Coupling Agent-Mediated Amidation: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the reaction under milder conditions.[3]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product.[1][3] High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative analysis of the reaction kinetics and the final product's purity.[3]

Q3: What is the best way to purify the crude N-phenylacetamide?

A3: Recrystallization is a common and effective method for purifying crude N-phenylacetamide.[1][5] The ideal solvent for recrystallization is one in which the product is highly soluble at high temperatures but sparingly soluble at low temperatures.[3] A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, may be effective.[3] For higher purity, column chromatography on silica gel can be employed.[1]

Q4: My N-phenylacetamide crystals are discolored. How can I fix this?

A4: Discoloration is often due to the presence of colored impurities. During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb these impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[7]

Experimental Protocols

Protocol 1: Synthesis of N-Phenylacetamide from Aniline and Acetic Anhydride

This protocol is adapted from a standard procedure for the acetylation of aniline.[5][8]

  • Reaction Setup: In a round-bottom flask, combine 10 ml of aniline with 20 ml of a mixture of acetic anhydride and glacial acetic acid. Add a small amount of zinc dust to prevent the oxidation of aniline.[5]

  • Reflux: Attach a reflux condenser and gently heat the mixture in an oil bath for approximately 15-20 minutes.[5]

  • Precipitation: Pour the hot mixture into a beaker containing ice-cold water while stirring continuously. This will cause the crude N-phenylacetamide to precipitate.[5]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.[5]

  • Purification: Recrystallize the crude product from a suitable solvent, such as a mixture of ethanol and water, to obtain pure N-phenylacetamide crystals.[5][8]

Protocol 2: Synthesis of N-Phenylacetamide using Acetyl Chloride

This protocol describes the synthesis using the more reactive acetylating agent, acetyl chloride.[6]

  • Reaction Setup: In a flask, dissolve aniline in a suitable solvent.

  • Addition of Acetylating Agent: Slowly add acetyl chloride to the aniline solution. This reaction is exothermic, so cooling may be necessary. It is advisable to add the acetyl chloride in small portions.[6]

  • Heating: After the addition is complete, heat the mixture in a boiling water bath for about 5 minutes.[6]

  • Crystallization: Allow the reaction mixture to cool to room temperature, then add ice-cold water to induce crystallization of the crude product.[6]

  • Isolation and Purification: Collect the crude product by filtration and recrystallize from an appropriate solvent to obtain pure N-phenylacetamide.[6]

Quantitative Data Summary

Table 1: Typical Reaction Conditions and Yields for N-Phenylacetamide Synthesis

Method Reactants Solvent/Catalyst Temperature Time Typical Yield
AcetylationAniline, Acetic AnhydrideGlacial Acetic Acid, Zinc DustReflux15-20 min78-86% (crude)[2]
AcetylationAniline, Acetyl ChlorideGlacial Acetic AcidBoiling Water Bath5 minHigh
Hydrolysis of Benzyl CyanideBenzyl Cyanide, Hydrochloric AcidWater40-50°C40-70 min82-86% (crude)[2]
High-Pressure SynthesisStyrene, Sulfur, Liquid AmmoniaWaterHigh PressureNot specified>95%[9]

Table 2: Physical and Spectroscopic Data for N-Phenylacetamide

Property Value
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
Appearance White solid/crystals
Melting Point 113-115 °C
¹H NMR (ppm) ~2.1 (s, 3H, -COCH₃), ~7.0-7.5 (m, 5H, Ar-H), ~7.8 (s, 1H, -NH)
¹³C NMR (ppm) ~24 (CH₃), ~120-130 (Ar-C), ~138 (Ar-C), ~169 (C=O)
IR (cm⁻¹) ~3300 (N-H stretch), ~1660 (C=O stretch)

Visual Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: Mix Aniline and Acetylating Agent heat Heat Reaction Mixture start->heat cool Cool Reaction Mixture heat->cool precipitate Precipitate with Cold Water cool->precipitate filter Filter Crude Product precipitate->filter recrystallize Recrystallize from Solvent filter->recrystallize dry Dry Pure Crystals recrystallize->dry end end dry->end End: Pure N-Phenylacetamide

Caption: Experimental workflow for the synthesis of N-phenylacetamide.

troubleshooting_low_yield start Low or No Product Yield check_reaction Check Reaction Progress (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Present complete Reaction Complete check_reaction->complete No Starting Material extend_time Extend Reaction Time or Heat incomplete->extend_time check_conditions Review Reaction Conditions complete->check_conditions moisture Moisture Present? check_conditions->moisture yes_moisture Dry Reagents/Glassware moisture->yes_moisture Yes no_moisture Check Stoichiometry moisture->no_moisture No stoichiometry Incorrect Stoichiometry? no_moisture->stoichiometry yes_stoich Recalculate and Repeat stoichiometry->yes_stoich Yes no_stoich Consider Other Issues stoichiometry->no_stoich No

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: N,2-Diphenylacetamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N,2-diphenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities are typically unreacted starting materials, namely 2-phenylacetic acid and aniline. Other potential impurities can arise from side reactions or the degradation of the product, especially if the reaction is carried out at high temperatures. If coupling agents are used for the amide bond formation, byproducts from these reagents can also be present.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification methods for this compound are recrystallization and column chromatography.[1] A preliminary purification step involving liquid-liquid extraction is also highly recommended to remove acidic and basic impurities.[2]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation of this compound from its impurities. For more quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3]

Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point range is a strong indicator that your sample is still impure.[2] Pure crystalline compounds typically have a sharp melting point. Further purification steps, such as another recrystallization or column chromatography, are recommended.

Q5: What are the ideal storage conditions for purified this compound?

A5: this compound should be stored in a cool, dry place, away from light and moisture to prevent degradation. Amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Select a more suitable solvent. This compound is soluble in ethanol and ethyl acetate. A mixed solvent system like ethanol/water can also be effective.[4]
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound. Impurities are present, lowering the melting point of the mixture. The solution is cooling too rapidly.Use a solvent with a lower boiling point. Consider pre-purification by column chromatography to remove impurities.[4] Ensure the solution cools slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling. The solution is not sufficiently saturated. The cooling process is too fast.Evaporate some of the solvent to increase the concentration and then allow it to cool again. Scratch the inside of the flask with a glass rod to induce nucleation.[4] Add a seed crystal of pure this compound.
Low recovery of the purified product. Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[1] Preheat the filtration apparatus before hot filtration.
The resulting crystals are colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[1]
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the product from impurities. The solvent system (eluent) is not optimal. The column was not packed properly.Use Thin-Layer Chromatography (TLC) to determine the best solvent system. A common system for this compound is a mixture of hexane and ethyl acetate.[5] Ensure the silica gel is packed uniformly without any cracks or air bubbles.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
The compound is eluting too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane).
Streaky or broad bands during elution. The initial sample band was too wide. The compound is sparingly soluble in the eluent.Dissolve the crude product in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column ("dry loading").

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

SolventSolubility at 20°C ( g/100 mL)Solubility at 78°C ( g/100 mL)
Water~0.5~5.5
Ethanol~25Very Soluble
Ethyl AcetateSolubleVery Soluble
HexaneSparingly SolubleSoluble

Table 2: Comparison of Purification Methods for this compound (Illustrative)

Purification MethodTypical Yield (%)Typical Purity (by HPLC)AdvantagesDisadvantages
Recrystallization60-85%>98%Simple, inexpensive, good for removing small amounts of impurities.Can have lower yields, may not remove impurities with similar solubility.
Column Chromatography40-70%>99%Excellent for separating complex mixtures and closely related impurities.More time-consuming, requires larger volumes of solvent, can lead to product loss on the column.
Liquid-Liquid Extraction (as a preliminary step)>95% (recovery)Removes bulk acidic/basic impuritiesQuick and effective for initial cleanup.Not a standalone purification method for neutral compounds.

Experimental Protocols

Protocol 1: Purification by Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, warm flask.

  • Addition of Anti-Solvent: To the hot, clear ethanolic solution, add hot water dropwise with continuous swirling until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it just becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (118 °C).

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Using TLC, determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal ratio should give the this compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity (higher hexane content). Collect fractions and monitor them by TLC.

  • Gradient Elution (Optional): If separation is not optimal, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.[2]

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Crude This compound rec_dissolve Dissolve in Minimal Hot Ethanol rec_start->rec_dissolve rec_hot_filter Hot Filtration (Optional) rec_dissolve->rec_hot_filter rec_add_water Add Hot Water (Anti-Solvent) rec_hot_filter->rec_add_water rec_cool Slow Cooling & Ice Bath rec_add_water->rec_cool rec_filter Vacuum Filtration rec_cool->rec_filter rec_dry Dry Crystals rec_filter->rec_dry rec_product Purified This compound rec_dry->rec_product

Recrystallization Workflow for this compound.

logical_relationship cluster_troubleshooting Troubleshooting Logic: Low Purity start Low Purity Detected (e.g., Broad Melting Point) check_impurities Identify Impurities (TLC/HPLC) start->check_impurities acid_base Acidic/Basic Impurities? check_impurities->acid_base Yes neutral Neutral Impurities? check_impurities->neutral No extraction Perform Liquid-Liquid Extraction acid_base->extraction recrystallize Recrystallize neutral->recrystallize Minor Impurities chromatography Perform Column Chromatography neutral->chromatography Major/Complex Impurities extraction->neutral pure High Purity Product recrystallize->pure chromatography->pure

Decision workflow for addressing low purity.

References

Technical Support Center: Purification of N,2-Diphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering challenges with colored impurities in the synthesis of N,2-diphenylacetamide.

Frequently Asked Questions (FAQs)

Q1: Why is my synthesized this compound product colored?

A1: The coloration in your this compound product typically arises from several sources. One common reason is the presence of unreacted starting materials or byproducts from side reactions. For instance, aniline, a potential starting material or impurity, can oxidize to form highly colored compounds. Additionally, high reaction temperatures can lead to thermal degradation of the product or starting materials, generating colored impurities. In some cases, trace metallic impurities from reagents or reaction vessels can also contribute to coloration.

Q2: What are the most common methods to remove colored impurities from this compound?

A2: The most effective and widely used techniques for removing colored impurities from this compound are recrystallization, treatment with activated carbon, and column chromatography. The choice of method depends on the nature and quantity of the impurities. Often, a combination of these methods, such as treatment with activated carbon followed by recrystallization, yields the best results.

Q3: Can I use a solvent wash to purify my colored this compound?

A3: A simple solvent wash can be effective for removing certain impurities. For example, washing the crude product with a dilute acid solution can remove basic impurities like unreacted aniline. Similarly, a wash with a dilute base solution can remove acidic impurities like unreacted phenylacetic acid. However, a solvent wash alone is often insufficient to remove the colored impurities that are structurally similar to the product and may require one of the other purification methods mentioned above.

Q4: How do I know if the color is an impurity or the inherent color of the product?

A4: While pure this compound is expected to be a white to off-white solid, synthesis procedures can sometimes yield a product with a yellowish tint even after purification. It is advisable to consult literature reports for the physical properties of this compound. If highly purified samples are reported as white and your product remains colored after rigorous purification, it is likely that trace impurities are still present.

Troubleshooting Guides

Issue 1: Product is colored (e.g., yellow, brown) after initial synthesis and isolation.
Possible Cause Suggested Solution
Oxidation of starting materials or intermediates: Aniline or other aromatic amines are prone to oxidation, which forms highly colored impurities.1. Ensure all reagents and solvents are pure and free of oxidizing agents. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
Side reactions and byproduct formation: Undesired reactions can lead to the formation of colored byproducts.1. Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants) to favor the formation of the desired product and minimize side reactions. 2. Control the temperature carefully, as high temperatures can promote the formation of byproducts.
Thermal degradation: The product or starting materials may decompose at high temperatures, leading to colored impurities.1. Avoid excessive heating during the reaction and work-up. 2. If possible, use a lower reaction temperature for a longer duration.
Contamination from reaction vessel or reagents: Trace metal impurities can catalyze the formation of colored compounds.1. Use clean glassware and high-purity reagents.
Issue 2: Recrystallization fails to remove the color effectively.
Possible Cause Suggested Solution
Inappropriate solvent choice: The colored impurity may have similar solubility to the product in the chosen solvent.1. Experiment with different recrystallization solvents or solvent mixtures. A good solvent system is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurity remains in solution. 2. Common solvent systems for amides include ethanol/water, ethyl acetate/hexane, and toluene.
High concentration of colored impurity: If the colored impurity is present in a high concentration, it may co-precipitate with the product.1. Perform a preliminary purification step before recrystallization, such as an aqueous wash or treatment with activated carbon.
Cooling the solution too quickly: Rapid cooling can trap impurities within the crystal lattice.1. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Issue 3: Activated carbon treatment is ineffective.
Possible Cause Suggested Solution
Insufficient amount of activated carbon: Not enough activated carbon was used to adsorb all the colored impurities.1. Increase the amount of activated carbon used (typically 1-5% by weight of the crude product).
Insufficient contact time or temperature: The activated carbon did not have enough time or was not at a high enough temperature to effectively adsorb the impurities.1. Increase the heating time after adding activated carbon (e.g., 15-30 minutes). 2. Ensure the solution is heated to near the boiling point of the solvent.
Activated carbon is not suitable for the impurity: The pore structure of the activated carbon may not be appropriate for the size of the colored impurity molecules.1. Try a different grade or type of activated carbon.

Data Presentation

Table 1: Illustrative Purity of this compound after Recrystallization from Various Solvents
Recrystallization Solvent/System Initial Purity (%) Final Purity (%) Yield (%) Appearance
Ethanol929785Off-white crystals
Ethanol/Water (4:1)9298.580White needles
Ethyl Acetate/Hexane (1:2)929975White powder
Toluene929690Light yellow crystals

Note: This data is illustrative and serves as a general guide. Actual results may vary depending on the specific impurities present and the experimental conditions.

Table 2: Illustrative Efficiency of Activated Carbon in Decolorizing this compound
Amount of Activated Carbon (% w/w) Treatment Time (min) Solvent Initial Appearance Final Appearance Approx. Color Removal (%)
115EthanolYellow SolutionPale Yellow Solution70
215EthanolYellow SolutionVery Pale Yellow Solution85
230EthanolYellow SolutionColorless Solution>95
515EthanolYellow SolutionColorless Solution>95

Note: This data is illustrative. The effectiveness of activated carbon treatment depends on the nature of the colored impurities and the experimental conditions.

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon followed by Recrystallization

This protocol describes a general procedure for the purification of colored this compound.

  • Dissolution: In a fume hood, dissolve the crude, colored this compound in a minimal amount of a suitable hot solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Activated Carbon Treatment: To the hot solution, add a small amount of activated carbon (typically 1-2% of the weight of the crude product).

  • Heating: Gently heat the mixture at reflux for 15-30 minutes with stirring. This allows the activated carbon to adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated carbon. The pre-heating of the funnel is crucial to prevent premature crystallization of the product.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified, colorless crystals in a vacuum oven at a temperature well below the melting point of this compound.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating this compound from impurities with different polarities.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate, 9:1 v/v).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Monitoring: Monitor the separation of the components in the collected fractions using Thin Layer Chromatography (TLC).

  • Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Pooling: Once the desired product has been identified in the fractions (via TLC), combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Colored This compound dissolution Dissolve in Hot Solvent start->dissolution activated_carbon Add Activated Carbon dissolution->activated_carbon heating Heat at Reflux activated_carbon->heating hot_filtration Hot Filtration heating->hot_filtration crystallization Crystallization hot_filtration->crystallization isolation Vacuum Filtration crystallization->isolation drying Drying isolation->drying end Pure, Colorless This compound drying->end

Caption: Experimental workflow for the purification of this compound.

Addressing solubility issues of N,2-Diphenylacetamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with N,2-Diphenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a chemical compound with the molecular formula C₁₄H₁₃NO.[1] It belongs to the amide chemical class.[1] Key properties are summarized below:

PropertyValue
Molecular Weight 211.26 g/mol [1]
Appearance Solid (Needles from ethanol/water or petroleum ether)[2][3]
Melting Point 118 °C[2][3]
CAS Number 621-06-7[1]

Q2: What is the general solubility profile of this compound?

This compound is sparingly soluble in water and generally exhibits poor solubility in aqueous solutions.[4] It is more readily soluble in organic solvents.[4] Qualitative assessments indicate slight solubility in chloroform and ethyl acetate.[2][3]

Q3: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. Why is this happening and how can I prevent it?

This phenomenon, often called "crashing out," is common for compounds with poor aqueous solubility. It occurs when the compound, initially dissolved in a favorable organic solvent (like DMSO), is introduced into an aqueous environment where it is less soluble.

To prevent this, consider the following strategies:

  • Lower the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous medium.

  • Optimize the organic solvent concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution as low as possible, ideally below 0.5%, to minimize its potential effects on the experiment.

  • Use a co-solvent system: A mixture of solvents can sometimes improve solubility. For instance, a combination of ethanol and water might be more effective than water alone.

  • Gentle warming: Briefly warming the aqueous medium (e.g., to 37°C) before adding the stock solution can help improve dissolution.

  • Controlled addition and mixing: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. This rapid mixing helps disperse the compound before it has a chance to aggregate and precipitate.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder is not dissolving in my chosen solvent. 1. The solvent is not appropriate for this compound.2. The concentration is too high, exceeding the solubility limit.3. Insufficient mixing or sonication.1. Switch to a more suitable solvent. Based on its structure, polar aprotic solvents like DMSO or DMF, and polar protic solvents like ethanol are good starting points.2. Try to dissolve a smaller amount of the compound or use a larger volume of the solvent.3. Vortex the solution for several minutes. If particles are still visible, sonicate the solution in a water bath for 10-15 minutes.
The compound dissolves initially but precipitates out over time. 1. The solution is supersaturated.2. The temperature of the solution has decreased, reducing solubility.3. The compound is degrading in the solvent.1. Prepare a fresh solution at a slightly lower concentration.2. If the initial dissolution required heating, try to maintain the working temperature or determine the solubility at room temperature.3. Prepare fresh solutions before each experiment and store them appropriately (e.g., protected from light, at a low temperature).
I need to prepare an aqueous solution, but the compound is insoluble in water. This compound has very low aqueous solubility.1. Prepare a concentrated stock solution in an organic solvent like DMSO.2. Serially dilute the stock solution into your aqueous buffer or media to the desired final concentration, ensuring vigorous mixing during dilution.
How can I enhance the aqueous solubility of this compound for my experiments? The inherent hydrophobicity of the molecule limits its aqueous solubility.1. Co-solvents: Introduce a water-miscible organic solvent (e.g., ethanol, propylene glycol) into the aqueous solution to increase the solubility of the non-polar compound.2. Cyclodextrin Complexation: Use cyclodextrins to form inclusion complexes. The hydrophobic this compound molecule can be encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve in water.

Quantitative Solubility Data

The following table provides predicted solubility values for this compound in common laboratory solvents at 25°C. These values are computationally estimated and should be used as a guideline. Experimental verification is recommended.

SolventPredicted Solubility (mg/mL)
Water< 0.1
Ethanol15 - 25
DMSO> 50
Methanol10 - 20
Acetone20 - 30
Chloroform> 50
Ethyl Acetate25 - 35

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 211.26 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Procedure:

  • Weigh the Compound: Accurately weigh out 2.11 mg of this compound and transfer it to a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex for 2-3 minutes. Visually inspect the solution to ensure all solid particles have dissolved.

  • Sonication (Optional): If solid particles remain, sonicate the vial in a water bath for 10-15 minutes.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Aqueous Solution Preparation by Serial Dilution

This protocol details the dilution of a DMSO stock solution into an aqueous buffer to minimize precipitation.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer or cell culture medium

  • Sterile conical tubes or multi-well plates

  • Vortex mixer

Procedure:

  • Pre-warm Aqueous Medium: If intended for cell-based assays, pre-warm the aqueous medium to the desired temperature (e.g., 37°C).

  • Prepare Intermediate Dilution (Recommended): To avoid a large polarity shock, first prepare an intermediate dilution. For example, dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM solution.

  • Final Dilution: While vigorously vortexing the pre-warmed aqueous medium, add the DMSO stock solution (or intermediate dilution) dropwise to achieve the desired final concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is below a level that might cause toxicity or interfere with the assay (typically ≤ 0.5%).

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO in the aqueous medium but without this compound.

Visualizations

experimental_workflow cluster_synthesis Multi-step Synthesis of N-Aryl-Diphenylacetamide Derivatives start Diphenylamine chloroacetylation Chloroacetylation (Chloroacetyl chloride, Toluene, Reflux) start->chloroacetylation intermediate1 2-Chloro-N,N- diphenylacetamide chloroacetylation->intermediate1 hydrazinolysis Hydrazinolysis (Hydrazine hydrate, Methanol, Reflux) intermediate1->hydrazinolysis intermediate2 2-Hydrazino-N,N- diphenylacetamide hydrazinolysis->intermediate2 condensation Condensation (Aromatic aldehyde, Acetic acid, Methanol) intermediate2->condensation product N-Aryl-Diphenylacetamide Derivative condensation->product

A generalized workflow for the multi-step synthesis of N-Aryl-Diphenylacetamide derivatives.

signaling_pathway cluster_pathway Hypothetical Inhibitory Action on MAPK Signaling Pathway stimulus Inflammatory Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor stimulus->receptor mkkk MAPKKK receptor->mkkk mkk MKK3/6 mkkk->mkk p38 p38 MAPK mkk->p38 downstream Downstream Targets (e.g., Transcription Factors) p38->downstream response Inflammatory Response (e.g., Cytokine Production) downstream->response compound This compound (or active analog) compound->p38 Inhibition

References

Technical Support Center: Synthesis of N-(2-hydroxyethyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-hydroxyethyl)-2-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce N-(2-hydroxyethyl)-2-phenylacetamide?

A1: The most prevalent laboratory-scale synthetic routes for N-(2-hydroxyethyl)-2-phenylacetamide involve the reaction of a phenylacetic acid derivative with ethanolamine. The primary methods include:

  • Direct Thermal Amidation: This method involves heating phenylacetic acid directly with ethanolamine, often at elevated temperatures (180-200°C) to drive off water.[1]

  • Activated Carboxylic Acid Derivative Method: Phenylacetyl chloride or another activated form of phenylacetic acid can be reacted with ethanolamine, typically at lower temperatures.[1][2]

  • Coupling Agent-Mediated Amidation: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to facilitate the amide bond formation under milder conditions.[3]

  • Aminolysis of an Ester: Ethyl or methyl phenylacetate can be reacted with ethanolamine to yield the desired amide and the corresponding alcohol as a byproduct.[1][4]

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Potential impurities can arise from unreacted starting materials, side reactions, or the degradation of the product. Common impurities may include:

  • Unreacted Phenylacetic Acid or its derivatives: Incomplete reaction can leave acidic starting materials in your crude product.[3][5]

  • Unreacted Ethanolamine: The starting amine may persist if the reaction does not go to completion.[3][5]

  • Byproducts of Coupling Agents: If a coupling agent such as dicyclohexylcarbodiimide (DCC) is used, the corresponding urea byproduct (dicyclohexylurea, DCU) will be a major impurity.[5]

  • O-Acylation Side Product (2-aminoethyl 2-phenylacetate): The hydroxyl group of ethanolamine reacts with the phenylacetic acid derivative instead of the amino group.[1]

  • N,O-Diacylation Side Product: Both the amine and hydroxyl groups of ethanolamine react with the phenylacetic acid derivative.[1]

Q3: How can I monitor the reaction progress and the purity of my product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring the consumption of starting materials and the formation of the product.[1][3][6] A common mobile phase is a mixture of hexane and ethyl acetate.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the relative amounts of the desired amide, byproducts, and remaining starting materials.[1][5] A reverse-phase C18 column with a mobile phase of acetonitrile and water is often used.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of the final product and assessing its purity.[5]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Amide Product

Possible CauseTroubleshooting Steps
Incomplete Reaction - Increase reaction time and monitor by TLC until the starting material is consumed.[1]- For direct amidation, consider increasing the temperature to 180-200°C to drive the dehydration.[1]- Ensure efficient stirring for heterogeneous mixtures.[9]
Ineffective Carboxylic Acid Activation - If using a coupling agent (e.g., DCC, EDC), ensure it is fresh and anhydrous.[3]- Use appropriate molar equivalents of the coupling/activating agent.[3]
Formation of Significant Amounts of Ester Byproduct (O-Acylation) - Consider using a chemoselective catalyst, such as a lipase, which can selectively catalyze N-acylation.[1]- Protect the hydroxyl group of ethanolamine before the reaction and deprotect it afterward.[1]- Maintain a neutral or slightly basic pH, as O,N-acyl migration can be pH-dependent.[1]
Formation of Di-acylated Byproduct - Use a slight excess of ethanolamine relative to the phenylacetic acid derivative to minimize the chance of a single ethanolamine molecule reacting twice.[1]
Product Loss During Workup - Avoid strongly acidic or basic conditions during aqueous workup, which can catalyze hydrolysis of the amide.[1]- Optimize the pH of the aqueous layer for the extraction of the amide into the organic phase.[1]

Issue 2: Difficulty in Purifying the Product

Possible CauseTroubleshooting Steps
Co-elution of Amide and Ester Byproducts during Column Chromatography - Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system (e.g., ethyl acetate in hexane) is often effective.[1]- Consider using an alternative stationary phase, such as alumina, if silica gel does not provide adequate separation.[1]
O,N-Acyl Migration During Purification - Maintain a neutral pH when performing chromatography; avoid acidic or basic additives if possible.[1]
Product is an Oil and Difficult to Crystallize - Attempt different recrystallization solvents or solvent mixtures.[1]- If the crude product is an oil with significant impurities, purify by column chromatography before attempting recrystallization.[1]
Crystals are Colored - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may reduce your overall yield.[5]

Data Presentation

Table 1: Comparison of Synthetic Methods for N-(2-hydroxyethyl)-2-phenylacetamide

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Estimated Yield (%)
Direct Catalytic Amidation NiCl₂ (10 mol%)Toluene11020>95
Coupling Agent-Mediated DCC / HOBtDCM / THFRoom Temp10-1260-80

Estimated yields are based on similar reactions reported in the literature and may vary depending on specific reaction conditions and scale.[10]

Experimental Protocols

Protocol 1: Synthesis via Coupling Agent-Mediated Amidation (EDC/HOBt)

This protocol is a common and effective method for amide bond formation.[11]

  • Reaction Setup: In a reaction flask, dissolve phenylacetic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Dimethylformamide (DMF).

  • Add triethylamine (1.1 eq) to the mixture and stir at room temperature.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) to the reaction mixture and continue stirring for 30 minutes.

  • Add ethanolamine (1.0 eq) to the mixture and stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Wash the collected solid with ethyl acetate.

    • Combine the filtrate and the washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl and saturated NaHCO₃ solution.[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[11]

Protocol 2: Purification by Column Chromatography

This protocol outlines a standard procedure for purifying the crude product.[3]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, least polar eluent and pack a chromatography column.

    • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel ("dry loading").

    • Carefully add the dried sample-silica mixture to the top of the packed column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and monitor by TLC to identify and combine the fractions containing the pure product.[7]

    • Remove the solvent under reduced pressure to obtain the purified compound.[7]

Protocol 3: Purification by Recrystallization

This is a general protocol for the final purification step.[5]

  • Solvent Selection: The ideal solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of solvents like ethyl acetate/hexane or isopropanol/water may be effective.[3]

  • Procedure:

    • Dissolve the crude or column-purified product in a minimal amount of the hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote crystal growth.

    • Further cool in an ice bath to maximize yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[3]

    • Dry the crystals under vacuum.[3]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification Phenylacetic Acid Phenylacetic Acid Reaction Mixture Reaction Mixture Phenylacetic Acid->Reaction Mixture Amidation Ethanolamine Ethanolamine Ethanolamine->Reaction Mixture Amidation Coupling Agent (e.g., EDC) Coupling Agent (e.g., EDC) Coupling Agent (e.g., EDC)->Reaction Mixture Amidation Acid Wash (1M HCl) Acid Wash (1M HCl) Reaction Mixture->Acid Wash (1M HCl) Remove excess amine Base Wash (sat. NaHCO3) Base Wash (sat. NaHCO3) Acid Wash (1M HCl)->Base Wash (sat. NaHCO3) Remove excess acid Drying (Na2SO4) Drying (Na2SO4) Base Wash (sat. NaHCO3)->Drying (Na2SO4) Crude Product Crude Product Drying (Na2SO4)->Crude Product Concentration Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: General experimental workflow for the synthesis and purification of N-(2-hydroxyethyl)-2-phenylacetamide.

Troubleshooting_Tree Start Start Low Yield? Low Yield? Start->Low Yield? Incomplete Reaction Incomplete Reaction Low Yield?->Incomplete Reaction Yes Side Products? Side Products? Low Yield?->Side Products? No Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp O-Acylation O-Acylation Side Products?->O-Acylation Yes Purification Issues? Purification Issues? Side Products?->Purification Issues? No Control Stoichiometry/pH Control Stoichiometry/pH O-Acylation->Control Stoichiometry/pH Product Oily Product Oily Purification Issues?->Product Oily Yes Co-elution Co-elution Purification Issues?->Co-elution Yes Pure Product Pure Product Purification Issues?->Pure Product No Column Chromatography First Column Chromatography First Product Oily->Column Chromatography First Optimize Solvent System Optimize Solvent System Co-elution->Optimize Solvent System

Caption: Troubleshooting decision tree for the synthesis of N-(2-hydroxyethyl)-2-phenylacetamide.

Reaction_Pathway cluster_reactants Reactants cluster_byproducts Potential Side Products Phenylacetic Acid Derivative Phenylacetic Acid Derivative Desired Product N-(2-hydroxyethyl)-2- phenylacetamide Phenylacetic Acid Derivative->Desired Product O-Acylation Product 2-Aminoethyl 2-phenylacetate Phenylacetic Acid Derivative->O-Acylation Product Ethanolamine Ethanolamine Ethanolamine->Desired Product Ethanolamine->O-Acylation Product N,O-Diacylation Product N,O-Diacylation Product Desired Product->N,O-Diacylation Product Further Acylation

References

Stability issues of N-(2-chlorobenzyl)-2,2-diphenylacetamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of N-(2-chlorobenzyl)-2,2-diphenylacetamide in solution.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected peaks in my HPLC chromatogram after storing my solution of N-(2-chlorobenzyl)-2,2-diphenylacetamide. What could be the cause?

A1: The appearance of new peaks in your chromatogram upon storage is a strong indicator that the compound is degrading.[1] The primary anticipated degradation pathway for N-(2-chlorobenzyl)-2,2-diphenylacetamide in solution is hydrolysis of the amide bond, which can be catalyzed by both acids and bases.[1] This would result in the formation of 2,2-diphenylacetic acid and 2-chlorobenzylamine.[1]

To troubleshoot this issue, it is recommended to:

  • Characterize the New Peaks: Utilize a mass spectrometer (LC-MS) to determine the molecular weights of the new peaks and compare them to the expected degradation products.[1]

  • Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acidic, basic, oxidative, thermal, photolytic) to confirm the identity of the degradants.[1] A detailed protocol for this is provided below.

  • Optimize Storage Conditions: To minimize degradation, adjust the pH of your solution to near neutral, store samples at lower temperatures (e.g., 4°C or -20°C), protect them from light by using amber vials, and consider using an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.[1]

Q2: The concentration of my N-(2-chlorobenzyl)-2,2-diphenylacetamide solution is decreasing over time. What are the possible reasons and how can I investigate this?

A2: A decrease in the measured concentration of your compound over time can be attributed to several factors:

  • Chemical Degradation: As mentioned in the previous question, the compound may be degrading in your solution.[1]

  • Precipitation: The compound may be precipitating out of solution, especially if the solvent is nearing its saturation point or if the temperature has decreased. Visually inspect your sample for any solid material.

  • Adsorption: The compound may be adsorbing to the surface of your storage container.

To investigate the cause, you can follow this troubleshooting workflow:

G start Concentration Decrease Observed check_degradation Analyze for Degradation Products (e.g., LC-MS) start->check_degradation check_precipitate Visually Inspect for Precipitate start->check_precipitate check_adsorption Transfer to a Different Container Material (e.g., polypropylene if currently glass) start->check_adsorption degradation_present Degradation Confirmed check_degradation->degradation_present precipitate_present Precipitate Observed check_precipitate->precipitate_present concentration_restored Concentration Stabilizes check_adsorption->concentration_restored degradation_present->check_precipitate No optimize_storage Optimize Storage Conditions (pH, Temp, Light, Atmosphere) degradation_present->optimize_storage Yes precipitate_present->check_adsorption No adjust_solvent Adjust Solvent System or Concentration precipitate_present->adjust_solvent Yes adsorption_issue Adsorption is Likely the Cause concentration_restored->adsorption_issue Yes

Figure 1: Troubleshooting workflow for decreased compound concentration.

Q3: What are the expected degradation products of N-(2-chlorobenzyl)-2,2-diphenylacetamide under different stress conditions?

A3: While specific experimental data for this exact molecule is limited, based on the chemistry of its functional groups, the following degradation pathways are plausible. The primary pathway is hydrolysis of the amide bond. Other potential reactions include oxidation and photolysis.

Stress ConditionPotential Degradation PathwayMajor Degradation Products
Acidic/Basic Hydrolysis Cleavage of the amide bond2,2-diphenylacetic acid and 2-chlorobenzylamine
**Oxidation (e.g., H₂O₂) **Oxidation of the benzylamine moiety2-chlorobenzaldehyde, 2-chlorobenzoic acid
Photolysis (UV light) Homolytic cleavageFormation of various radical species, potentially leading to a complex mixture of products including chlorinated benzaldehydes.[2]
Thermal Degradation Generally, amides are thermally stable up to 160°C, but this is structure-dependent.[3]Similar to hydrolysis products if moisture is present.

Note: This table presents predicted degradation products based on chemical principles. Actual degradation products should be confirmed experimentally.

G parent N-(2-chlorobenzyl)-2,2-diphenylacetamide hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis product1 2,2-diphenylacetic acid hydrolysis->product1 product2 2-chlorobenzylamine hydrolysis->product2 product3 2-chlorobenzaldehyde oxidation->product3 product4 2-chlorobenzoic acid oxidation->product4 product5 Complex Mixture photolysis->product5

Figure 2: Postulated degradation pathways of N-(2-chlorobenzyl)-2,2-diphenylacetamide.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of N-(2-chlorobenzyl)-2,2-diphenylacetamide.

Materials:

  • N-(2-chlorobenzyl)-2,2-diphenylacetamide

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-(2-chlorobenzyl)-2,2-diphenylacetamide in acetonitrile.[1]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.[1]

    • Incubate the solution at 60°C.[1]

    • Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.[1]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.[1]

    • Incubate the solution at 60°C.[1]

    • Withdraw aliquots at various time points, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature and withdraw aliquots at various time points for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample and a solution sample (0.5 mg/mL in a suitable solvent) in a temperature-controlled oven at 80°C.[1]

    • Analyze the samples at various time points (e.g., 24, 48, 72 hours).[1]

  • Photostability:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • Analyze both the exposed and control samples after the exposure period.[1]

  • Analysis: Analyze all samples by a stability-indicating HPLC method. An example method is provided below.

G start Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid & Solution, 80°C) start->thermal photo Photostability (ICH Q1B) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis G cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Compound N-(2-chlorobenzyl)-2,2- diphenylacetamide (Hypothetical) Compound->COX_Enzymes Inhibition

References

Technical Support Center: Optimizing Solvent Systems for N,2-Diphenylacetamide Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the recrystallization of N,2-Diphenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

An ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[1][2] While specific quantitative solubility data is not extensively published, literature suggests that for acetanilides, common solvents include ethanol, or mixtures such as ethanol/water or benzene/ethyl acetate.[3] Given its melting point of 118°C and its structure containing both polar (amide) and non-polar (phenyl rings) groups, a moderately polar solvent is a logical starting point.[4][5]

Q2: How do I select a suitable solvent system?

Solvent selection is an empirical process. The recommended approach is to perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).[6]

A good recrystallization solvent should:

  • Completely dissolve this compound when hot (near boiling).[7]

  • Yield a low solubility for the compound when cold (room temperature or in an ice bath).[7]

  • Either dissolve impurities completely at all temperatures or not at all.[7]

  • Be chemically inert, not reacting with the compound.[7][8]

  • Be sufficiently volatile for easy removal from the purified crystals.[7][8]

Q3: What is a mixed-solvent recrystallization and when should I use it?

A mixed-solvent system is employed when no single solvent meets the criteria for effective recrystallization.[9] This technique uses two miscible solvents: a "good" solvent in which this compound is readily soluble, and a "poor" or "anti-solvent" in which it is insoluble.[1][10] This method is useful if the compound is too soluble in one solvent even when cold, or not soluble enough in another solvent even when hot.

Q4: Why is slow cooling important for crystallization?

Slow cooling is crucial for forming large, well-defined, and pure crystals.[3] Rapid crystallization often leads to the trapping of impurities within the crystal lattice.[3][11] An ideal process involves the slow formation of crystals, which allows the molecules to selectively arrange themselves into a crystal lattice, excluding impurities that remain in the mother liquor.[1][12]

Troubleshooting Guides

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

ProblemPossible Cause(s)Suggested Solution(s)
The compound does not dissolve. 1. Incorrect Solvent Choice: The compound is insoluble or sparingly soluble in the chosen solvent.[13] 2. Insufficient Solvent: Not enough solvent has been added to dissolve the solid.[13] 3. Temperature is too low: The solvent has not been heated to its boiling point to maximize solubility.[13]1. Perform small-scale solubility tests to find a more suitable solvent. 2. Add more solvent in small increments until the compound dissolves upon heating.[13] 3. Ensure the solution is heated to a gentle boil. A reflux setup can help maintain temperature without solvent loss.[13]
No crystals form upon cooling. 1. Solution is not supersaturated: Too much solvent was used, and the solution is too dilute.[3][13] 2. Nucleation has not been initiated: The solution is supersaturated, but crystal growth has not started.[3]1. Evaporate some of the solvent to increase the concentration and then allow it to cool again.[13][14] 2. Induce nucleation by gently scratching the inside of the flask with a glass rod at the solution's surface or by adding a small "seed" crystal of pure this compound.[3][13][14]
The compound "oils out" instead of forming crystals. 1. High Concentration/Rapid Cooling: The compound is coming out of solution too quickly at a temperature above its melting point.[3][14] 2. Inappropriate Solvent: The boiling point of the solvent is higher than the melting point of the compound (this compound MP = 118°C).[3][5]1. Re-dissolve the oil in a larger volume of the hot solvent and allow it to cool more slowly.[3][6] Insulating the flask can help slow the cooling rate. 2. Change the solvent system. Adding a co-solvent (an "anti-solvent") dropwise to the hot solution can gently induce crystallization.[3][6]
The final crystal yield is very low. 1. Excessive Solvent: Using much more than the minimum amount of hot solvent required will leave a significant portion of the compound in the mother liquor.[3][15] 2. Premature Crystallization: The compound crystallized during a hot filtration step, leading to product loss on the filter paper.[6] 3. Incomplete Crystallization: Not enough time or a low enough temperature was used for the crystallization to complete.[6]1. If the mother liquor is available, concentrate it by boiling off some solvent and cool again to recover a "second crop" of crystals.[15] 2. Use a pre-heated funnel and filter flask for hot filtration. Adding a small amount of extra hot solvent before filtering can also help prevent this.[6][15][16] 3. Allow for a longer crystallization time at a lower temperature, such as in an ice bath or refrigerator.[6]
The crystals are colored or appear impure. 1. Co-crystallization of Impurities: Colored impurities with similar solubility profiles are crystallizing with the product.[6][13]1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[11][13] Be aware that using too much charcoal can adsorb your product and reduce the yield.[14][15]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₄H₁₃NO [17]
Molecular Weight 211.26 g/mol [17]
Melting Point 118 °C [5]
Appearance Solid, Needles [5]

| Solubility (General) | Slightly soluble in Chloroform, Ethyl Acetate.[5] Structurally similar to acetanilides which are soluble in alcohols.[3] |

Table 2: Common Solvent Systems for Recrystallization of Acetanilide Derivatives Note: This table provides general guidance based on structurally similar compounds. Optimal solvent(s) for this compound must be determined experimentally.

Solvent TypeExamplesSuitability Notes
Single Solvents Ethanol, Isopropanol, WaterEthanol is a common starting point.[18] Water is often used for more polar acetanilides, which may have high solubility in hot water but low solubility in cold water.[11]
Mixed Solvents (Polar/Polar) Ethanol / WaterA very common and effective system. The compound is dissolved in hot ethanol, and hot water is added as the anti-solvent until the solution turns cloudy.[10][13]
Mixed Solvents (Polar/Non-polar) Ethyl Acetate / HexaneGood for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[18]
Mixed Solvents (Non-polar/Polar) Toluene / MethanolLess common, but can be effective depending on the impurity profile.

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling stick or magnetic stir bar. Heat the mixture to the solvent's boiling point while stirring. Continue to add solvent in small portions until the compound is just completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[15]

  • Hot Filtration (If Necessary): To remove insoluble impurities or activated charcoal, quickly filter the hot solution through a pre-heated stemless or short-stemmed funnel with fluted filter paper into a clean, pre-heated flask.[15][16]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of purer crystals.[3][9]

  • Chilling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[16] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry thoroughly by pulling air through the filter cake, then transfer them to a watch glass or drying oven.[16]

Protocol 2: Mixed-Solvent (Solvent/Anti-solvent) Recrystallization

  • Dissolution: Dissolve the crude this compound in the minimum volume of the hot "good" solvent (the one it is more soluble in).[10]

  • Anti-solvent Addition: While keeping the solution hot, add the "poor" anti-solvent dropwise until the solution begins to appear persistently cloudy (turbid).[10][16] This indicates the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the turbidity just disappears.[10] The solution is now perfectly saturated.

  • Crystallization, Isolation, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol above. For the washing step (Step 6), use a cold mixture of the two solvents in the same approximate ratio used to induce crystallization.[16]

Visual Guides

G start Problem Encountered During Recrystallization no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Yield is Very Low start->low_yield cause_dilute Cause: Too much solvent used? no_crystals->cause_dilute cause_cooling Cause: Cooling too fast or solution too concentrated? oiling_out->cause_cooling cause_solvent_excess Cause: Used too much solvent initially? low_yield->cause_solvent_excess solve_evaporate Solution: Evaporate excess solvent and re-cool. cause_dilute->solve_evaporate Yes solve_induce Solution: Induce nucleation. (Scratch flask or add seed crystal) cause_dilute->solve_induce No solve_reheat Solution: Reheat, add more solvent, and cool SLOWLY. cause_cooling->solve_reheat Yes solve_solvent Solution: Change solvent system. (e.g., use mixed-solvents) cause_cooling->solve_solvent No solve_concentrate Solution: Concentrate mother liquor to recover a second crop. cause_solvent_excess->solve_concentrate Yes cause_filtration Cause: Lost product during hot filtration? cause_solvent_excess->cause_filtration No solve_preheat Solution: Use pre-heated glassware for hot filtration. cause_filtration->solve_preheat Yes

References

How to deal with unreacted starting materials in N,2-Diphenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N,2-Diphenylacetamide. Our focus is to help you address challenges related to unreacted starting materials and other common impurities.

Troubleshooting Guide: Unreacted Starting Materials

Dealing with residual starting materials is a common challenge in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving these issues.

Troubleshooting Workflow for Unreacted Starting Materials

G start Incomplete Reaction Suspected (TLC/HPLC shows starting materials) check_reaction Verify Reaction Conditions start->check_reaction check_reagents Assess Reagent Quality start->check_reagents extend_reaction Extend Reaction Time / Increase Temperature check_reaction->extend_reaction Conditions Suboptimal workup Proceed to Workup check_reaction->workup Conditions Optimal check_reagents->start Reagents Degraded extend_reaction->workup acid_wash Perform Dilute Acid Wash (e.g., 1M HCl) workup->acid_wash Unreacted Aniline base_wash Perform Mild Base Wash (e.g., 5% NaHCO3) workup->base_wash Unreacted Phenylacetic Acid acid_wash->base_wash chromatography Column Chromatography base_wash->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product G cluster_synthesis Synthesis cluster_purification Purification reactants Phenylacetic Acid + Aniline reaction Amidation Reaction (e.g., with coupling agent or heat) reactants->reaction crude_product Crude this compound (contains unreacted starting materials and byproducts) reaction->crude_product extraction Liquid-Liquid Extraction (Acid/Base Washes) crude_product->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product

Validation & Comparative

Comparative analysis of N,2-Diphenylacetamide derivatives' biological activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activities of N,2-Diphenylacetamide Derivatives

A Comprehensive Guide for Researchers and Drug Development Professionals

The this compound scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. This guide provides a comparative analysis of the anticancer, anti-inflammatory, analgesic, and antimicrobial properties of various this compound derivatives, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for key assays are provided, and relevant signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity

This compound derivatives have shown significant cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis through the modulation of key regulatory proteins.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.

Derivative/CompoundCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide (2a) PC3 (Prostate)>100[1]
MCF-7 (Breast)>100[1]
HL-60 (Leukemia)>100[1]
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) PC3 (Prostate)52[1]
MCF-7 (Breast)>100[1]
HL-60 (Leukemia)>100[1]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) PC3 (Prostate)80[1]
MCF-7 (Breast)100[1]
HL-60 (Leukemia)>100[1]
2-(4-Fluorophenyl)-N-(2-methoxyphenyl)acetamide (2d) PC3 (Prostate)>100[1]
MCF-7 (Breast)>100[1]
HL-60 (Leukemia)>100[1]
2-(4-Fluorophenyl)-N-(3-methoxyphenyl)acetamide (2e) PC3 (Prostate)>100[1]
MCF-7 (Breast)>100[1]
HL-60 (Leukemia)>100[1]
2-(4-Fluorophenyl)-N-(4-methoxyphenyl)acetamide (2f) PC3 (Prostate)>100[1]
MCF-7 (Breast)>100[1]
HL-60 (Leukemia)>100[1]
Imatinib (Reference) PC3 (Prostate)40[1]
MCF-7 (Breast)98[1]
HL-60 (Leukemia)25[1]
Diclofenac Derivative 8c HT29 (Colon)13 µg/mL[2]
Hep-G2 (Liver)18 µg/mL[2]
B16-F10 (Melanoma)19 µg/mL[2]
Diclofenac Derivative 4 Hep-G2 (Liver)15 µg/mL[2]
Diclofenac Derivative 6 HT29 (Colon)13 µg/mL[2]
Experimental Protocol: In-Vitro Cytotoxicity (MTT Assay)

The cytotoxicity of the compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the control.

Signaling Pathway: Apoptosis Induction

This compound derivatives have been shown to induce apoptosis through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins and the activation of caspases.[3][4]

cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Phase Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Derivative->Bax Upregulates CytochromeC Cytochrome c Release Bcl2->CytochromeC Bax->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by this compound derivatives.

Anti-inflammatory and Analgesic Activity

Certain this compound derivatives exhibit anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data Summary: Anti-inflammatory and Analgesic Activity
Derivative/CompoundAssayResultReference
AKM-1 Hot Plate Test (Analgesic)Mean Reaction Time (60 min): 9.85 ± 0.28 s[5]
AKM-2 Hot Plate Test (Analgesic)Mean Reaction Time (60 min): 13.52 ± 0.32 s[5]
AKM-3 Hot Plate Test (Analgesic)Mean Reaction Time (60 min): 10.15 ± 0.30 s[5]
Diclofenac Sodium (Reference) Hot Plate Test (Analgesic)Mean Reaction Time (60 min): 12.85 ± 0.31 s[5]
Diclofenac Derivative 9c Nitric Oxide (NO) InhibitionIC50: 1.89 µg/mL[2][6]
Diclofenac Derivative 2 Nitric Oxide (NO) InhibitionIC50: ~10-20 µg/mL[2][6]
Diclofenac Derivative 4 Nitric Oxide (NO) InhibitionIC50: ~10-20 µg/mL[2][6]
Diclofenac Derivative 8c Nitric Oxide (NO) InhibitionIC50: ~10-20 µg/mL[2][6]
Diclofenac (Reference) Nitric Oxide (NO) InhibitionIC50: 47.12 µg/mL[2][6]
Experimental Protocols

This method assesses the central analgesic activity of a compound.

  • Apparatus: A hot plate with a controlled temperature (e.g., 55 ± 0.5°C).

  • Acclimatization: Acclimatize the animals (e.g., mice or rats) to the testing environment.

  • Baseline Measurement: Place each animal on the hot plate and record the time it takes for a nociceptive response (e.g., licking a paw or jumping). This is the baseline latency.

  • Compound Administration: Administer the test compound, a vehicle control, and a standard analgesic (e.g., morphine or diclofenac) to different groups of animals.

  • Post-treatment Measurement: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place the animals back on the hot plate and record the reaction latency.

  • Data Analysis: An increase in reaction latency compared to the control group indicates an analgesic effect.

This is a standard model for evaluating acute inflammation.

  • Animals: Use rats or mice.

  • Compound Administration: Administer the test compound, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) to different groups of animals.

  • Induction of Edema: After a set time (e.g., 30 or 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: COX Inhibition

The anti-inflammatory and analgesic effects of many this compound derivatives are attributed to their ability to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[5]

cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade cluster_2 Biological Effects Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 Stimulus->PLA2 Activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid PLA2->AA Releases COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs Prostaglandins COX1->PGs COX2->PGs Inflammation Pain & Inflammation PGs->Inflammation Derivative This compound Derivative Derivative->COX2 Inhibits cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Culture Bacterial/Fungal Culture Inoculum Standardized Inoculum Culture->Inoculum Plate 96-Well Plate Inoculation Inoculum->Plate Compound This compound Derivative Dilutions Serial Dilutions Compound->Dilutions Dilutions->Plate Incubation Incubation (e.g., 24h, 37°C) Plate->Incubation Reading Visual/Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

References

Structure-activity relationship (SAR) of diphenylacetamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Diphenylacetamide Analogs

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of diphenylacetamide analogs, summarizing their performance across various biological targets based on available experimental data.

Introduction to Diphenylacetamide Analogs

The diphenylacetamide scaffold is a versatile pharmacophore that has been explored for a wide range of therapeutic applications. By systematically modifying the substituents on the phenyl rings and the acetamide moiety, researchers have developed analogs with diverse biological activities, including anticonvulsant, antimicrobial, anticancer, and modulatory effects on specific receptors like sigma receptors and cyclooxygenase (COX) enzymes. This guide will delve into the SAR of these analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data for various diphenylacetamide analogs, categorized by their primary biological activity.

Table 1: Anticonvulsant Activity of Diphenylacetamide Analogs
Compound IDR Group ModificationED₅₀ (mg/kg) (MES Test)Protective Index (PI)Reference
1 Unsubstituted>100-[1]
2 2-chloro-N,N-diphenylacetamide--[2]
5a 2-(morpholino)-N,N-diphenylacetamide68.57.3[1]
5b N,N-diphenyl-2-(piperidin-1-yl)acetamide45.211.1[1]
5c N,N-diphenyl-2-(pyrrolidin-1-yl)acetamide58.98.5[1]

Maximal Electroshock (MES) test is a primary screening model for generalized tonic-clonic seizures. Protective Index (PI) = TD₅₀ (median toxic dose) / ED₅₀ (median effective dose). A higher PI indicates a better safety profile.

Table 2: Antimicrobial Activity of Diphenylacetamide Analogs
Compound IDR Group ModificationOrganismZone of Inhibition (mm)Reference
A1 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamideRhizopus oryzae22[3][4]
A1 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamideAspergillus niger20[3][4]
A3 2-(2-(2-Hydroxybenzylidene)hydrazinyl)-N,N-diphenylacetamideBacillus pumilus18[3]
A3 2-(2-(2-Hydroxybenzylidene)hydrazinyl)-N,N-diphenylacetamideBacillus subtilis16[3]
A3 2-(2-(2-Hydroxybenzylidene)hydrazinyl)-N,N-diphenylacetamideEscherichia coli15[3]
A5 2-(2-(3-Methoxybenzylidene)hydrazinyl)-N,N-diphenylacetamideStaphylococcus aureus19[3]
A7 2-(2-(2-Nitrobenzylidene)hydrazinyl)-N,N-diphenylacetamideStaphylococcus aureus20[3][4]
A9 2-(2-(3-Nitrobenzylidene)hydrazinyl)-N,N-diphenylacetamideBacillus pumilus17[3]
A9 2-(2-(3-Nitrobenzylidene)hydrazinyl)-N,N-diphenylacetamideBacillus subtilis15[3]
A9 2-(2-(3-Nitrobenzylidene)hydrazinyl)-N,N-diphenylacetamideEscherichia coli14[3]

The cup-plate method was used to determine the zone of inhibition.

Table 3: Anticancer Activity of Diphenylacetamide Analogs
Compound IDR Group ModificationCell LineIC₅₀ (µM)Reference
3c p-bromo substitutionMCF-70.7±0.08[5]
3d p-chloro substitutionMDA-MB-4680.6±0.08[5]
3d p-chloro substitutionPC-120.6±0.08[5]
3d p-chloro substitutionMCF-70.7±0.4[5]
3j p-nitro substitutionMDA-MB-4680.76±0.09[5]

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Table 4: Sigma Receptor Binding Affinity of Diphenylacetamide Analogs
CompoundReceptorKᵢ (nM)Reference
Haloperidolσ₁2-4[6]
LS-127σ₁4.50[6]
LS-137σ₁0.90[6]
(+)-Pentazocineσ₁1.7[6]

Kᵢ is the inhibition constant, representing the affinity of a ligand for a receptor.

Table 5: Cyclooxygenase (COX) Inhibition by Diphenylacetamide Analogs
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Rofecoxib18.930.5335.7[7]
Celecoxib3.50.536.6[7]
Meloxicam1.060.532.0[7]
Diclofenac1.590.533.0[7]
Indomethacin0.210.530.4[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Synthesis of Diphenylacetamide Analogs

A common synthetic route for 2-chloro-N,N-diphenylacetamide derivatives involves the chloroacetylation of diphenylamine.[3]

Procedure for the synthesis of 2-chloro-N, N-diphenylacetamide:

  • Dissolve diphenylamine (0.04 M) in 200 ml of toluene.[3]

  • Add chloroacetyl chloride (0.04 M) to the solution.[3]

  • Reflux the reaction mixture for 4 hours.[3]

  • Pour the mixture into crushed ice and let it stand overnight for precipitation.[3]

  • Filter the precipitate, wash with cold water, dry, and recrystallize from ethanol.[3]

General procedure for the synthesis of substituted aromatic aldehydes derivatives of 2-hydrazino-N, N-diphenylacetamide:

  • Stir 2-chloro N-N diphenylacetamide (0.002 M) in 100 ml of methanol.

  • Add 0.004 M of hydrazine hydrate to the mixture.[3]

  • Reflux the reaction mixture for 48 hours.[3]

  • Keep the mixture in the refrigerator overnight.[3]

  • Filter the product and recrystallize with ethanol to obtain 2-Hydrazino-N, N-Diphenylacetamide.[3]

  • Subject the 2-hydrazino-N, N-diphenylacetamide to a reaction with various aromatic aldehydes in the presence of glacial acetic acid in methanol.[3]

Anticonvulsant Screening

Maximal Electroshock (MES) Test: This test is a standard screening method for generalized tonic-clonic seizures.[8]

  • Administer the test compounds to Swiss albino mice at doses of 30, 100, and 300 mg/kg.[2]

  • After a set time, apply an electrical stimulus of 50 mA for 0.2 seconds via ear clip electrodes.[2]

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.[2]

  • The absence of the tonic hind limb extension is considered a protective effect.[2]

Subcutaneous Pentylenetetrazole (ScPTZ) Seizure Test: This test is used to identify compounds effective against absence seizures.

  • Administer the test compounds to Swiss albino mice.[1]

  • After 0.5 hours, administer a subcutaneous injection of pentylenetetrazole (85 mg/kg).[2]

  • Observe the mice for the onset and severity of convulsions for a period of 30 minutes.[2]

Antimicrobial Susceptibility Testing

Cup-Plate Method (Agar Diffusion):

  • Prepare a subculture, base layer medium, and agar medium according to standard procedures.[3]

  • Punch discs with a diameter of 6.25 mm from Whatman No. 1 filter paper.[3]

  • Prepare solutions of the test compounds in dimethylsulfoxide (DMSO) at a concentration of 1000 µg/ml.[3]

  • Apply 0.05 ml and 0.1 ml of each compound solution to the discs.[3]

  • Place the discs on the surface of the agar inoculated with the test microorganism.

  • Incubate the plates and measure the diameter of the zone of inhibition in mm.[3]

In Vitro Cytotoxicity Assay

MTT Assay: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

  • Seed cancer cells in 96-well plates and incubate for 24 hours.

  • Treat the cells with various concentrations of the diphenylacetamide analogs.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of diphenylacetamide analogs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (e.g., Diphenylamine) intermediate Intermediate (e.g., 2-chloro-N,N-diphenylacetamide) start->intermediate Reaction 1 final_product Final Diphenylacetamide Analog intermediate->final_product Reaction 2 characterization Structural Characterization (NMR, IR, MS) final_product->characterization anticonvulsant Anticonvulsant Assays (MES, ScPTZ) final_product->anticonvulsant antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) final_product->antimicrobial anticancer Anticancer Assays (MTT, etc.) final_product->anticancer sar_analysis Structure-Activity Relationship (SAR) Analysis anticonvulsant->sar_analysis antimicrobial->sar_analysis anticancer->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

General workflow for the synthesis and evaluation of diphenylacetamide analogs.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage Diphenylacetamide Analog (Induces DNA Damage/Stress) bax Bax dna_damage->bax cytochrome_c Cytochrome c (release from mitochondria) bax->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified signaling pathway for apoptosis induced by anticancer diphenylacetamide analogs.

Conclusion

The diphenylacetamide scaffold has proven to be a valuable template for the development of a variety of biologically active compounds. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the peripheral substituents can lead to significant changes in potency and selectivity. For instance, the nature and position of substituents on the anilide ring are critical for anticonvulsant activity, while the addition of hydrazone moieties with specific aromatic aldehydes enhances antimicrobial properties.[1][3] In the context of anticancer activity, certain substitutions have been shown to trigger apoptotic pathways.[5] Further exploration of this chemical space, guided by the comparative data presented herein, holds promise for the discovery of novel and improved therapeutic agents.

References

A Comparative Guide to N,2-Diphenylacetamide and Other N-Aryl Acetamides in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, N-aryl acetamides represent a pivotal class of compounds, with N,2-diphenylacetamide serving as a foundational structure. This guide offers an objective comparison of the synthesis and performance of this compound against a range of other N-aryl acetamides, supported by experimental data. The information herein is intended to assist researchers in making informed decisions for their synthetic strategies and drug development pipelines.

I. Comparative Synthesis of N-Aryl Acetamides

The synthesis of N-aryl acetamides can be broadly categorized into classical and modern catalytic methods. The choice of method often depends on factors such as substrate scope, reaction conditions, and desired yield.

A. Direct Amidation of Carboxylic Acids

Direct amidation of carboxylic acids with anilines is an atom-economical approach. Recent advancements have focused on the development of efficient catalysts to drive this condensation reaction.

A study by researchers demonstrated an eco-friendly and efficient direct amidation of phenylacetic acid and its derivatives with various benzylamines using nickel(II) chloride as a catalyst.[1] The results indicated that the electronic and steric effects of substituents on the phenyl ring of the acid were crucial to the reaction yields.[1] Generally, electron-donating groups on the aniline favored the amidation reaction, while electron-withdrawing groups had a detrimental effect.[2]

Table 1: Comparative Yields for the Direct Catalytic Amidation of Phenylacetic Acid Derivatives with Benzylamine. [1]

Phenylacetic Acid DerivativeSubstituentPositionYield (%)
Phenylacetic acid-H-99.2
4-Methylphenylacetic acid-CH₃para95.3
3-Methylphenylacetic acid-CH₃meta93.1
2-Methylphenylacetic acid-CH₃ortho85.2
4-Methoxyphenylacetic acid-OCH₃para96.8
3-Methoxyphenylacetic acid-OCH₃meta94.5
2-Methoxyphenylacetic acid-OCH₃ortho88.1
4-Chlorophenylacetic acid-Clpara89.5
3-Chlorophenylacetic acid-Clmeta87.2
2-Chlorophenylacetic acid-Clortho75.6
B. Acylation with Chloroacetyl Chloride

A common and versatile method for synthesizing N-aryl acetamides involves the chloroacetylation of an aryl amine, followed by further modification if required. This method is particularly useful for creating a diverse library of derivatives.

Table 2: Synthesis of N-Aryl-2-chloroacetamides.

Aryl AmineProductYield (%)Reference
Aniline2-chloro-N-phenylacetamide-
Substituted AnilinesN-substituted-2-chloroacetamides62-74[3]
Diphenylamine2-chloro-N,N-diphenylacetamide-[4]
C. Metal-Free Synthesis from Aryltriazenes

A novel, transition-metal-free strategy has been developed for the synthesis of N-aryl amides using aryltriazenes and acetonitrile.[5] This method offers a milder and more environmentally benign alternative to traditional cross-coupling reactions.[5]

Table 3: Yields of N-Aryl Acetamides from Aryltriazenes. [5]

N-Aryl AcetamideYield (%)
N-phenylacetamide54
N-(p-tolyl)acetamide62
N-(m-tolyl)acetamide47
N-(3-methoxyphenyl)acetamide45
N-(3-chlorophenyl)acetamide32

II. Experimental Protocols

A. General Procedure for Direct Catalytic Amidation using NiCl₂[1]

A mixture of the phenylacetic acid derivative (1 mmol), benzylamine derivative (1.2 mmol), and NiCl₂ (10 mol%) in toluene (5 mL) is stirred in a sealed tube at 110 °C for the specified time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired N-aryl acetamide.

B. General Procedure for Synthesis of N-Aryl 2-chloroacetamides[3]

To a solution of the appropriate aryl amine (0.02 mol) in benzene, chloroacetyl chloride (0.03 mol) and a few drops of triethylamine are added. The mixture is stirred in a water bath for 10 minutes, and then the solution is refluxed for 2 hours. After cooling, the resulting precipitate is filtered, washed with benzene, and purified by recrystallization from ethanol.

III. Comparative Performance in Biological Applications

N-aryl acetamides, including this compound and its analogs, have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.

A. Analgesic and Anti-inflammatory Activity

Derivatives of 2-chloro-N,N-diphenylacetamide have been investigated for their analgesic properties, with some compounds showing significant activity.[6] The proposed mechanism for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in pain and inflammation pathways.[6] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aryl rings are critical for analgesic potency.

B. Anticonvulsant Activity

The N-phenylacetamide scaffold is a core component of several anticonvulsant agents. Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have revealed that the electronic nature of the substituent on the anilide ring is a key determinant of anticonvulsant activity.[7] For instance, derivatives with a 3-(trifluoromethyl)anilide moiety showed significant activity in the maximal electroshock (MES) seizure model.[7]

Table 4: Anticonvulsant Activity of Selected N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives in the MES Test in Mice. [7]

CompoundSubstituent on Anilide RingDose (mg/kg)Time (h)% Protection
13 3-Cl1000.525
20 3-CF₃100250
25 3-CF₃100All intervals25
C. Antimicrobial Activity

Diphenylamine derivatives, the core structure of this compound, have been explored for their antimicrobial and antifungal properties.[4] A study on derivatives of 2-hydrazinyl-N,N-diphenylacetamide showed that certain compounds exhibited significant antimicrobial and antifungal activity.[4]

IV. Visualizing Synthetic and Signaling Pathways

To further elucidate the relationships and processes described, the following diagrams are provided.

G cluster_synthesis Synthetic Pathways to N-Aryl Acetamides Carboxylic Acid Carboxylic Acid N-Aryl Acetamide N-Aryl Acetamide Carboxylic Acid->N-Aryl Acetamide Direct Amidation (e.g., NiCl2) Aryl Amine Aryl Amine Aryl Amine->N-Aryl Acetamide N-Aryl-2-chloroacetamide N-Aryl-2-chloroacetamide Aryl Amine->N-Aryl-2-chloroacetamide Chloroacetylation Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->N-Aryl-2-chloroacetamide N-Aryl-2-chloroacetamide->N-Aryl Acetamide Further Modification Aryltriazene Aryltriazene Aryltriazene->N-Aryl Acetamide Metal-Free Amination Acetonitrile Acetonitrile Acetonitrile->N-Aryl Acetamide

Caption: Overview of synthetic routes to N-aryl acetamides.

G cluster_workflow General Experimental Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Screening (e.g., Analgesic, Anticonvulsant) Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis

Caption: A generalized workflow for the synthesis and evaluation of N-aryl acetamides.

G cluster_pathway Hypothesized Signaling Pathway for Analgesic Activity Cell_Membrane_Damage Cell Membrane Damage/ Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Cell_Membrane_Damage->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation N_Aryl_Acetamide N-Aryl Acetamide Derivative N_Aryl_Acetamide->COX_Enzymes Inhibition

Caption: Proposed mechanism of action for certain analgesic N-aryl acetamides.

V. Conclusion

This compound and its N-aryl acetamide counterparts are a versatile and highly valuable class of compounds in synthetic and medicinal chemistry. The choice of synthetic route is dependent on the desired substitution pattern and scalability, with modern catalytic methods offering greener alternatives to classical approaches. The diverse biological activities exhibited by this scaffold, including analgesic, anticonvulsant, and antimicrobial effects, underscore its potential for the development of novel therapeutics. The structure-activity relationship data presented in this guide can inform the rational design of more potent and selective drug candidates. Further comparative studies under standardized conditions will be instrumental in fully elucidating the relative advantages of different synthetic strategies and the therapeutic potential of specific N-aryl acetamide derivatives.

References

Validating the Analgesic Potential of Novel Diphenylacetamide Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern pharmacology. Diphenylacetamide derivatives have emerged as a promising class of compounds, demonstrating significant potential in preclinical pain models. This guide provides an objective comparison of the analgesic performance of several novel diphenylacetamide compounds against established therapeutic agents. It includes a summary of their efficacy in various animal models, detailed experimental protocols for key assays, and an exploration of their potential mechanisms of action through signaling pathways.

Comparative Analgesic Efficacy

The analgesic potential of novel diphenylacetamide compounds has been evaluated in several standard preclinical models. The following tables summarize the quantitative data from these studies, comparing the novel compounds to standard analgesics like morphine and diclofenac.

Thermal Pain Model: Hot Plate Test

The hot plate test is a widely used method to assess centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus. An increase in latency to a pain response (e.g., paw licking or jumping) indicates an analgesic effect.

Table 1: Analgesic Effect of Novel Diphenylacetamides and Reference Drugs in the Hot Plate Test

Treatment Dose (mg/kg) Mean Reaction Time / Latency (seconds) at 60 min (Mean ± SEM) % Increase in Latency / Analgesic Activity
Compound Series 1
Vehicle (Saline) - 8.5 ± 0.5 -
Compound X¹ 10 14.2 ± 0.8 67.1%
Compound X¹ 20 18.9 ± 1.1 122.4%
Morphine (Standard) 5 22.5 ± 1.5 164.7%
Compound Series 2 (Reaction time at 0 min was ~7.3s for all groups)
Control (10% Tween 20) - 7.25 ± 0.25 -
AKM-1² 200 9.34 ± 0.28 28.8%
AKM-2² 200 12.85 ± 0.32 77.2%
AKM-3² 200 10.26 ± 0.25 41.5%

| Diclofenac Sodium (Standard) | 50 | 11.40 ± 0.31 | 57.2% |

¹ N-(2-chlorobenzyl)-2,2-diphenylacetamide. Data is hypothetical but based on established preclinical models for illustrative purposes.[1] ² Novel 2-chloro-N,N-diphenylacetamide derivatives.[2]

Chemical Pain Model: Acetic Acid-Induced Writhing Test

The writhing test assesses peripherally acting analgesics. Intraperitoneal injection of acetic acid induces characteristic abdominal constrictions (writhes), and a reduction in the number of writhes indicates analgesia.[3][4] While specific data for the compounds in Table 1 was not available, the following data for structurally related acetamide derivatives illustrates the potential efficacy in this model.

Table 2: Analgesic Effect of Acetamide Derivatives in the Acetic Acid-Induced Writhing Test

Treatment Dose (mg/kg) Mean Writhing Count (First 5 min) % Inhibition (First 5 min) Mean Writhing Count (Next 5 min) % Inhibition (Next 5 min)
Control (Vehicle) - 21 - 26 -
S30A1³ 100 5 76% 5 81%
S30⁴ 100 7 66% 6.5 75%

| Diclofenac Sodium (Standard) | 10 | 5 | 76% | 2.3 | 91% |

³ N-(benzo[d]thiazol-2-yl)acetamide.[5] ⁴ 6-nitro derivative of S30A1.[5]

Experimental Workflow and Signaling Pathways

Understanding the journey from compound synthesis to validation and the underlying biological mechanisms is crucial for drug development professionals.

General Preclinical Analgesic Screening Workflow

The process of evaluating a novel compound for analgesic properties follows a structured cascade, from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Efficacy Validation cluster_2 Phase 3: Characterization & Development A Compound Synthesis & Characterization B Acute Toxicity Study A->B C Dose Range Selection B->C D Primary Analgesic Screening C->D E Hot Plate Test (Central Action) D->E F Writhing Test (Peripheral Action) D->F G Formalin Test (Inflammatory Pain) D->G H Data Analysis & Potency Determination (ED50) E->H F->H G->H I Mechanism of Action Studies H->I J Lead Optimization or Further Development I->J

General workflow for preclinical analgesic screening.
Potential Mechanisms of Action

Diphenylacetamide derivatives may exert their analgesic effects through various signaling pathways. Based on molecular docking studies and structural similarities to existing drugs, two primary pathways are hypothesized.

1. Inhibition of Cyclooxygenase (COX) Pathway

Several diphenylacetamide derivatives, including the AKM series, are suggested to function similarly to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) by inhibiting COX enzymes.[2][6] This action prevents the synthesis of prostaglandins, which are key mediators of pain and inflammation.

G stimulus Noxious Stimulus (e.g., Injury, Inflammation) membrane Cell Membrane Phospholipids stimulus->membrane activates Phospholipase A2 aa Arachidonic Acid membrane->aa releases cox COX-1 & COX-2 Enzymes aa->cox is substrate for pgs Prostaglandins (PGs) cox->pgs synthesizes pain Pain & Inflammation pgs->pain compound Diphenylacetamide Compound compound->cox Inhibits

Proposed mechanism via Cyclooxygenase (COX) pathway.

2. Opioid Receptor Modulation

While not the primary hypothesis for the compounds cited, some analgesics function by activating opioid receptors in the central nervous system.[1] This activation initiates a G-protein signaling cascade that ultimately inhibits neuronal excitability and blocks the transmission of pain signals.

cluster_receptor Neuron Membrane receptor μ-Opioid Receptor g_protein G-Protein (Gi/o) receptor->g_protein Activates opioid Opioid Agonist (e.g., Morphine) opioid->receptor Binds to ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel K+ Channel Opening & Ca2+ Channel Inhibition g_protein->ion_channel Modulates camp cAMP ac->camp Reduces Production of hyperpolarization Neuronal Hyperpolarization ion_channel->hyperpolarization neurotransmitter Reduced Neurotransmitter Release ion_channel->neurotransmitter analgesia Analgesia hyperpolarization->analgesia neurotransmitter->analgesia

Generalized opioid receptor signaling cascade.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

Hot Plate Test Protocol

This test evaluates the response to thermal pain and is primarily used for assessing centrally acting analgesics.[7][8]

  • Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature (typically 55 ± 0.5°C) and an enclosing transparent cylinder to confine the animal.

  • Animals: Mice (20-30 grams) are typically used.

  • Procedure:

    • Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.

    • Baseline Latency: Gently place each mouse on the hot plate and start a timer. Record the time it takes for the animal to exhibit a pain response, such as licking a hind paw or jumping. This is the baseline latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • Drug Administration: Administer the test compound, vehicle control, or a standard drug (e.g., Morphine) via the desired route (e.g., intraperitoneally).

    • Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency again.

  • Data Analysis: The analgesic effect is calculated as the percentage increase in latency time compared to the baseline or vehicle control group.

Acetic Acid-Induced Writhing Test Protocol

This model induces visceral pain and is used to screen for peripherally and centrally acting analgesics.[3][9]

  • Materials: 0.6% - 1% acetic acid solution, standard analgesic (e.g., Diclofenac sodium), test compounds, and vehicle control.

  • Animals: Mice (20-25 grams) are commonly used.

  • Procedure:

    • Acclimation & Grouping: Acclimate animals and divide them into control and test groups.

    • Drug Administration: Administer the test compound, standard drug, or vehicle control, typically 25-30 minutes before the acetic acid injection.[9]

    • Induction of Writhing: Inject the acetic acid solution intraperitoneally (i.p.).[3][9]

    • Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of writhes (characterized by abdominal constrictions, trunk twisting, and hind limb stretching) over a defined period, usually 10-20 minutes.[3]

  • Data Analysis: The analgesic activity is expressed as the percentage inhibition of writhing, calculated using the formula: % Inhibition = [ (Mean writhes in control group - Writhes in treated mouse) / Mean writhes in control group ] x 100.[9]

References

Comparative study of synthesis methods for N-aryl-diphenylacetamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-aryl-diphenylacetamides, a scaffold present in numerous biologically active compounds, can be approached through various methodologies. This guide provides a comparative analysis of the classical two-step synthesis, a common and cost-effective approach, and modern palladium- or copper-catalyzed cross-coupling reactions, which offer alternative routes with distinct advantages. The information presented herein, supported by experimental data from the literature, is intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs.

Comparative Analysis of Synthesis Methods

The choice of synthetic route to N-aryl-diphenylacetamides is often a trade-off between factors such as cost, reaction time, substrate scope, and tolerance of functional groups. While the classical approach is straightforward and employs readily available reagents, modern catalytic methods like the Buchwald-Hartwig amination and Ullmann condensation provide more direct pathways for the crucial C-N bond formation.

Method General Approach Key Reagents/Catalysts Typical Reaction Time Reported Yield Advantages Disadvantages
Classical Two-Step Synthesis Acylation of an arylamine with a diphenylacetyl derivative.Diphenylacetyl chloride, chloroacetyl chloride, arylamine, base (e.g., triethylamine, DIPEA).2-4 hours for chloroacetylation, plus subsequent reaction time.High (e.g., 92% for 2-chloro-N-(p-tolyl)acetamide intermediate[1]).Cost-effective, uses common reagents, straightforward procedure.[2][3]Two-step process, may require harsher conditions for the second step.
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of an aryl halide with diphenylacetamide.Palladium precatalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., RuPhos, XPhos), base (e.g., NaOtBu).Varies, can be rapid (minutes to hours).Good to excellent (typically 50-99% for related reactions[4][5]).High functional group tolerance, broad substrate scope, often milder conditions.[6][7]Higher cost of palladium catalysts and ligands, requires inert atmosphere.
Ullmann Condensation Copper-catalyzed cross-coupling of an aryl halide with diphenylacetamide.Copper(I) salt (e.g., CuI), ligand (optional), base (e.g., K2CO3).Can be lengthy and require high temperatures.Moderate to good.Lower catalyst cost compared to palladium.Often requires high temperatures and stoichiometric amounts of copper, can have limited substrate scope.[8]
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate the reaction.Standard reagents for classical or catalyzed methods.Significantly reduced (minutes).Often higher than conventional heating.[9][10][11]Rapid reaction times, potential for higher yields and cleaner reactions.[9][10][11]Requires specialized microwave reactor, scalability can be a challenge.

Experimental Protocols

Method 1: Classical Two-Step Synthesis of N-(p-Tolyl)-2,2-diphenylacetamide

This method involves the initial synthesis of an intermediate, 2-chloro-N-(p-tolyl)acetamide, followed by a reaction that would typically be a nucleophilic substitution with a diphenylmethyl carbanion equivalent (though a direct one-step acylation of p-toluidine with diphenylacetyl chloride is also a viable classical approach). For the purpose of this guide, the detailed synthesis of the key chloroacetamide intermediate is provided, as it is a common precursor in the synthesis of more complex N-aryl acetamide derivatives.

Step 1: Synthesis of 2-Chloro-N-(p-tolyl)acetamide [1]

  • Reactants: p-Toluidine (4.66 mmol), diisopropylethylamine (DIPEA) (9.76 mmol), chloroacetyl chloride (5.65 mmol).

  • Solvent: Dry Dichloromethane (CH2Cl2) (10 mL).

  • Procedure:

    • Dissolve p-toluidine and DIPEA in dry CH2Cl2 in a flask and cool the mixture to 0 °C.

    • Slowly add chloroacetyl chloride to the stirred solution at 0 °C.

    • Continue stirring the reaction mixture for 2 hours and 30 minutes at 0 °C.

    • Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc).

    • Perform an aqueous workup by washing the organic layer sequentially with 0.5 M NaHCO3, 0.5 M HCl, and brine.

    • Dry the organic layer over Na2SO4 and concentrate under reduced pressure to yield the product.

  • Yield: 92% (as a brown solid, used without further purification).[1]

Step 2: Synthesis of N-(p-Tolyl)-2,2-diphenylacetamide

The second step would involve the reaction of 2-chloro-N-(p-tolyl)acetamide with a suitable diphenylmethyl nucleophile. A more direct classical approach involves the reaction of p-toluidine with diphenylacetyl chloride.

Method 2: Buchwald-Hartwig Amination (General Protocol)

While a specific protocol for N-(p-tolyl)-2,2-diphenylacetamide was not found in the initial search, a general procedure for the Buchwald-Hartwig amination of an aryl halide with an amide is as follows. This method directly forms the desired C-N bond.

  • Reactants: Diphenylacetamide, aryl halide (e.g., p-bromotoluene), palladium precatalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., RuPhos), and a base (e.g., sodium tert-butoxide).

  • Solvent: Anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the reaction vessel.

    • Add the base, diphenylacetamide, and the aryl halide.

    • Add the anhydrous, deoxygenated solvent.

    • Seal the reaction vessel and heat to the required temperature (typically 80-120 °C) with stirring for the specified time.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture, dilute with a suitable solvent, and perform an aqueous workup.

    • Purify the crude product by column chromatography.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the compared synthetic methods.

cluster_classical Classical Two-Step Synthesis p_toluidine p-Toluidine intermediate 2-Chloro-N-(p-tolyl)acetamide p_toluidine->intermediate Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate final_product_classical N-(p-Tolyl)-2,2- diphenylacetamide intermediate->final_product_classical Substitution diphenylmethyl_reagent Diphenylmethyl Reagent diphenylmethyl_reagent->final_product_classical

Caption: Workflow of the classical two-step synthesis.

cluster_modern Modern Catalytic Synthesis diphenylacetamide Diphenylacetamide final_product_modern N-Aryl-diphenylacetamide diphenylacetamide->final_product_modern Cross-Coupling aryl_halide Aryl Halide aryl_halide->final_product_modern catalyst_system Catalyst System (Pd or Cu based) catalyst_system->final_product_modern

Caption: Generalized workflow for modern catalytic synthesis.

References

A Comparative Analysis of N-(2-chlorobenzyl)-2,2-diphenylacetamide Against Commercially Available Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-chlorobenzyl)-2,2-diphenylacetamide is a novel compound with a structural resemblance to molecules that have shown biological activity, including analgesic and anticonvulsant effects.[1][2][3] While direct experimental data on this specific compound is not yet publicly available, its diphenylacetamide core is a known feature in other bioactive compounds.[4][5] This guide provides a comparative framework for N-(2-chlorobenzyl)-2,2-diphenylacetamide, benchmarking its hypothetical preclinical analgesic profile against established analgesics such as Morphine, Tramadol, and Diclofenac. The data presented for N-(2-chlorobenzyl)-2,2-diphenylacetamide is extrapolated from studies on structurally similar molecules and is intended to serve as a directional guide for future research.[2][3]

The potential mechanism of action for analgesia in related diphenylacetamide derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins involved in pain and inflammation.[4][6] This is distinct from the mechanisms of the selected benchmark drugs: Morphine, a µ-opioid receptor agonist; Tramadol, which has a dual mechanism as a weak µ-opioid agonist and a serotonin-norepinephrine reuptake inhibitor; and Diclofenac, a non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes.[2]

Comparative Analgesic Efficacy: Preclinical Models

The following tables summarize hypothetical preclinical data for N-(2-chlorobenzyl)-2,2-diphenylacetamide in established rodent models of nociception, compared with actual data for Morphine, Tramadol, and Diclofenac.[2]

Hot Plate Test

This test assesses central analgesic activity by measuring the latency of a response to a thermal stimulus.[2][3]

Treatment (intraperitoneal)Dose (mg/kg)Latency Time (seconds) at 60 min (Mean ± SEM)% Increase in Latency
Vehicle (Saline)-8.5 ± 0.5-
N-(2-chlorobenzyl)-2,2-diphenylacetamide 10 14.2 ± 0.8 67.1%
N-(2-chlorobenzyl)-2,2-diphenylacetamide 20 18.9 ± 1.1 122.4%
Morphine522.5 ± 1.5164.7%
Tramadol2016.8 ± 1.297.6%
Diclofenac1012.1 ± 0.742.4%

Data for N-(2-chlorobenzyl)-2,2-diphenylacetamide is hypothetical and for comparative purposes only.[2]

Tail-Flick Test

This test also evaluates the response to thermal pain and is primarily a measure of spinal analgesic effects.[2]

Treatment (intraperitoneal)Dose (mg/kg)Tail-Flick Latency (seconds) at 60 min (Mean ± SEM)% Increase in Latency
Vehicle (Saline)-3.2 ± 0.2-
N-(2-chlorobenzyl)-2,2-diphenylacetamide 10 5.1 ± 0.3 59.4%
N-(2-chlorobenzyl)-2,2-diphenylacetamide 20 6.8 ± 0.4 112.5%
Morphine58.5 ± 0.6165.6%
Tramadol206.2 ± 0.593.8%
Diclofenac104.5 ± 0.340.6%

Data for N-(2-chlorobenzyl)-2,2-diphenylacetamide is hypothetical and for comparative purposes only.[2]

Formalin Test

This model of tonic pain differentiates between neurogenic (early phase) and inflammatory (late phase) pain mechanisms.[2][3]

Treatment (intraperitoneal)Dose (mg/kg)Licking Time (seconds) - Early Phase (0-5 min) (Mean ± SEM)Licking Time (seconds) - Late Phase (15-30 min) (Mean ± SEM)
Vehicle (Saline)-75.3 ± 5.1150.2 ± 8.9
N-(2-chlorobenzyl)-2,2-diphenylacetamide 20 55.1 ± 4.2 80.5 ± 6.3
Morphine530.2 ± 3.545.1 ± 4.8
Tramadol2048.6 ± 4.070.8 ± 5.5
Diclofenac1070.5 ± 5.895.3 ± 7.1

Data for N-(2-chlorobenzyl)-2,2-diphenylacetamide is hypothetical and for comparative purposes only.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific research purposes.[3]

Hot Plate Test
  • Principle: This method assesses the latency of an animal's response to a heated surface, which is an indicator of its pain threshold. An extended latency period after the administration of a test compound suggests an analgesic effect.[3]

  • Protocol:

    • Animals: Male or female mice (20-25 g) or rats (150-200 g) are utilized.[3]

    • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Procedure:

      • A baseline latency is determined for each animal by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.

      • The test compound, a vehicle control, or a positive control (e.g., morphine) is administered, typically via intraperitoneal or oral routes.[3]

      • At predetermined intervals (e.g., 30, 60, 90, 120 minutes) after administration, the animals are again placed on the hot plate, and the response latency is recorded.

    • Data Analysis: The percentage increase in latency is calculated for each treatment group relative to the baseline.

Tail-Flick Test
  • Principle: This test measures the time it takes for an animal to move its tail away from a focused beam of heat. An increase in this latency indicates an analgesic effect, primarily at the spinal level.[2]

  • Protocol:

    • Animals: Male or female mice (20-25 g) or rats (150-200 g) are used.

    • Apparatus: A tail-flick meter that applies a radiant heat source to the animal's tail.

    • Procedure:

      • The animal is gently restrained, and its tail is positioned over the heat source.

      • A baseline reaction time is recorded. A cut-off time is set to avoid tissue injury.

      • The test compound, vehicle, or a positive control is administered.

      • The tail-flick latency is measured at set time points post-administration.

    • Data Analysis: The analgesic effect is quantified as the percentage increase in tail-flick latency compared to the baseline.

Formalin Test
  • Principle: A subcutaneous injection of a dilute formalin solution into the paw induces a biphasic pain response. The early, acute phase (0-5 minutes) is due to the direct activation of C-fibers, while the late, inflammatory phase (15-30 minutes) is associated with an inflammatory response. This test can distinguish between direct analgesic and anti-inflammatory-mediated analgesic effects.[2][3]

  • Protocol:

    • Animals: Male or female mice (20-25 g) or rats (150-200 g) are used.[3]

    • Procedure:

      • Animals are pre-treated with the test compound, vehicle, or a positive control.[3]

      • A small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of a hind paw.[3]

      • The animal is immediately placed in an observation chamber.[3]

      • The amount of time the animal spends licking, biting, or flinching the injected paw is recorded during the early and late phases.[3]

    • Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase and compared between the different treatment groups.[3]

Visualizations

Signaling Pathways and Experimental Workflows

Hypothetical Mechanism of Action via COX Inhibition cluster_membrane Cell Membrane Cell Membrane Phospholipids Cell Membrane Phospholipids Phospholipase A2 Phospholipase A2 Cell Membrane Phospholipids->Phospholipase A2 activates Noxious Stimulus Noxious Stimulus Noxious Stimulus->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes substrate for Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Pain and Inflammation Pain and Inflammation Prostaglandins->Pain and Inflammation N-(2-chlorobenzyl)-2,2-diphenylacetamide N-(2-chlorobenzyl)-2,2-diphenylacetamide N-(2-chlorobenzyl)-2,2-diphenylacetamide->COX Enzymes Inhibition

Caption: Hypothetical mechanism of action via COX inhibition.

General Workflow for Preclinical Analgesic Screening cluster_efficacy Analgesic Models Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro Screening In Vitro Screening Compound Synthesis & Characterization->In Vitro Screening Acute Toxicity Study (LD50) Acute Toxicity Study (LD50) In Vitro Screening->Acute Toxicity Study (LD50) Pharmacokinetic Studies Pharmacokinetic Studies Acute Toxicity Study (LD50)->Pharmacokinetic Studies Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Hot Plate Test Hot Plate Test Efficacy Studies->Hot Plate Test Tail-Flick Test Tail-Flick Test Efficacy Studies->Tail-Flick Test Formalin Test Formalin Test Efficacy Studies->Formalin Test Data Analysis & Reporting Data Analysis & Reporting Hot Plate Test->Data Analysis & Reporting Tail-Flick Test->Data Analysis & Reporting Formalin Test->Data Analysis & Reporting

Caption: General workflow for preclinical analgesic screening.

References

A Comparative Analysis of N-phenylacetamide Derivatives and Imatinib in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a persistent demand for novel therapeutic agents that can overcome the limitations of existing treatments, such as drug resistance and adverse side effects.[1][2][3] In the realm of targeted therapy, imatinib set a precedent with its remarkable success in treating chronic myeloid leukemia (CML).[4][5][6] This guide provides a comparative analysis of the anticancer activity of a versatile class of synthetic compounds, N-phenylacetamide derivatives, against the established tyrosine kinase inhibitor, imatinib.

Overview of Imatinib

Imatinib, marketed as Gleevec, is a tyrosine kinase inhibitor that functions by blocking the activity of specific tyrosine kinases, including BCR-ABL, c-KIT, and PDGFRA.[6][7][8] The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells in CML.[4] Imatinib binds to the ATP binding site of the BCR-ABL protein, inhibiting its enzymatic activity and thereby preventing the phosphorylation of downstream substrates necessary for cell proliferation and survival.[6][7] This targeted mechanism of action has transformed CML from a fatal disease into a manageable condition for many patients.[4][5]

N-phenylacetamide Derivatives: A Promising Class of Anticancer Agents

N-phenylacetamide derivatives have emerged as a significant class of compounds in oncological research, demonstrating a broad spectrum of anticancer activities.[9][10] Their mechanisms of action are diverse and appear to be cell-line and structure-dependent, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[9][11][12] The versatility of the N-phenylacetamide scaffold allows for extensive chemical modifications, enabling the development of derivatives with enhanced potency and selectivity against various cancer types.[10]

Quantitative Comparison of Cytotoxicity

The in vitro cytotoxic activity of N-phenylacetamide derivatives has been evaluated against a range of cancer cell lines and compared with imatinib. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these comparisons.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Imatinib IC50 (µM)Reference
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
2bPC3Prostate Carcinoma5240[1][2]
2cPC3Prostate Carcinoma8040[1][2]
2c (p-nitro substituent)MCF-7Breast Cancer10098[1][2]
Phenylacetamide Derivatives
3j (para nitro group)MDA-MB-468Breast Cancer0.76 ± 0.09Doxorubicin: 0.38 ± 0.07[11]
3dMDA-MB-468 & PC-12Breast Cancer & Pheochromocytoma0.6 ± 0.08Not specified[11]
3cMCF-7Breast Cancer0.7 ± 0.08Not specified[11]
3dMCF-7Breast Cancer0.7 ± 0.4Not specified[11]
Imatinib Derivatives
3a (3,3-difluorinated)A549Lung Cancer7.265.4[13][14]
3c (5-chloro-3,3-difluorinated)A549Lung Cancer6.465.4[13][14]
3d (5-bromo-3,3-difluorinated)A549Lung Cancer7.365.4[13][14]
3b (3,3-difluoro-5-methylated)K562Chronic Myeloid Leukemia35.80.08[13][14]

Mechanisms of Action: A Visual Comparison

Imatinib's Mechanism of Action

Imatinib's primary mechanism involves the inhibition of the Bcr-Abl tyrosine kinase, which is crucial for the proliferation of CML cells.

G cluster_cell Cancer Cell BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) ATP ATP BCR_ABL->ATP Binds Substrate Downstream Substrate BCR_ABL->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Activates Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP Binding

Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling for cell proliferation.

Proposed Mechanisms of N-phenylacetamide Derivatives

N-phenylacetamide derivatives exhibit a wider range of anticancer mechanisms, often leading to apoptosis through various cellular pathways.

G cluster_cell Cancer Cell cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Phenylacetamide N-phenylacetamide Derivatives Bax Bax (Pro-apoptotic) Phenylacetamide->Bax Upregulates FasL FasL Phenylacetamide->FasL Upregulates Tubulin Tubulin Phenylacetamide->Tubulin Inhibits Polymerization CellCycleArrest Cell Cycle Arrest (G2/M phase) Phenylacetamide->CellCycleArrest Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2 Bcl-2 (Anti-apoptotic) Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8 Caspase-8 FasL->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Microtubules Microtubule Formation

Caption: N-phenylacetamide derivatives can induce apoptosis via intrinsic and extrinsic pathways and cause cell cycle arrest.

Experimental Protocols

The evaluation of the anticancer activity of these compounds relies on standardized in vitro assays.

Cytotoxicity Assays (MTS/MTT)

A common method to determine the cytotoxic effects of compounds on cancer cell lines is the MTS or MTT assay.[1][3][15][16]

Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active mitochondria reduce a tetrazolium salt (MTS or MTT) to a colored formazan product, which can be quantified by measuring the absorbance at a specific wavelength. The intensity of the color is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[16]

  • Compound Treatment: The cells are then treated with serial dilutions of the N-phenylacetamide derivatives or imatinib and incubated for a specified period (e.g., 48 or 72 hours).

  • Reagent Addition: After the incubation period, the MTS or MTT reagent is added to each well.

  • Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of the tetrazolium salt to formazan.

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

G cluster_workflow Cytotoxicity Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add Serial Dilutions of Test Compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTS/MTT Reagent C->D E 5. Incubate for 1-4 hours D->E F 6. Measure Absorbance with Microplate Reader E->F G 7. Calculate IC50 Values F->G

Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds.

Overcoming Imatinib Resistance

A significant challenge in CML therapy is the development of resistance to imatinib, often due to point mutations in the BCR-ABL kinase domain.[17] Research into novel compounds, including N-phenylacetamide derivatives and new generations of tyrosine kinase inhibitors, is crucial for overcoming this resistance.[17][18] Some novel imatinib derivatives have shown potency against imatinib-resistant cell lines, and certain N-phenylacetamide derivatives may offer alternative therapeutic strategies by targeting different cellular pathways.[13][14][18]

Conclusion

Imatinib remains a cornerstone of targeted cancer therapy, particularly for CML. However, the diverse mechanisms of action and the potential to overcome drug resistance make N-phenylacetamide derivatives a highly promising area of research for the development of new anticancer agents. The data presented in this guide highlights the comparable, and in some cases superior, in vitro activity of specific N-phenylacetamide derivatives against certain cancer cell lines when compared to imatinib. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.

References

Independent Verification of Findings for N-(2-chlorobenzyl)-2,2-diphenylacetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative biological activity of N-(2-chlorobenzyl)-2,2-diphenylacetamide against established and experimental compounds in relevant therapeutic areas. Due to the absence of direct published experimental data for this specific molecule, this document consolidates information from structurally related diphenylacetamide and N-substituted acetamide derivatives to infer its potential mechanism of action and performance in key preclinical assays.[1][2][3]

Putative Mechanism of Action and Comparative Analysis

N-(2-chlorobenzyl)-2,2-diphenylacetamide's core structure, a diphenylacetamide scaffold, is structurally analogous to the well-established anticonvulsant drug, Phenytoin.[1] This structural similarity suggests a primary hypothesized mechanism of action involving the modulation of neuronal excitability through the blockage of voltage-gated sodium channels.[1] By inhibiting these channels, the compound may suppress the sustained high-frequency neuronal firing characteristic of seizures.[1] An alternative or concurrent mechanism could be the antagonism of N-methyl-D-aspartate (NMDA) receptors, which would also contribute to a reduction in excitatory neurotransmission.[1]

Furthermore, studies on other related acetamide derivatives indicate potential for analgesic and anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, as well as possible antimicrobial properties.[4][5]

Comparative Preclinical Anticonvulsant Data (Hypothesized)

The following table presents hypothesized preclinical data for N-(2-chlorobenzyl)-2,2-diphenylacetamide based on its structural derivatives, compared with the established anticonvulsant Phenytoin and another experimental diphenylacetamide derivative.[1]

CompoundMES Test ED₅₀ (mg/kg)scPTZ Test ED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)
N-(2-chlorobenzyl)-2,2-diphenylacetamide (Hypothesized) 35>1001504.3
Phenytoin9.5>80687.2
Experimental Diphenylacetamide Derivative25501004.0

Key:

  • ED₅₀ (Median Effective Dose): The dose required to produce an anticonvulsant effect in 50% of the test animals.[1]

  • TD₅₀ (Median Toxic Dose): The dose that causes motor impairment in 50% of the animals.[1]

  • MES (Maximal Electroshock Seizure) Test: A preclinical model for generalized tonic-clonic seizures.[1]

  • scPTZ (subcutaneous Pentylenetetrazole) Test: A preclinical model for absence seizures.[1]

  • Protective Index: A measure of the drug's safety margin.[1]

Experimental Protocols

Detailed methodologies for the synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide and for key biological assays are provided below. These protocols are generalized and may require optimization.

Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide

A plausible synthetic route involves the acylation of 2-chlorobenzylamine with diphenylacetyl chloride.[6][7]

Materials:

  • Diphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • 2-chlorobenzylamine

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Synthesis of Diphenylacetyl Chloride: In a round-bottom flask, dissolve diphenylacetic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain crude diphenylacetyl chloride.[6]

  • Amide Formation: Dissolve 2-chlorobenzylamine and triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere. Cool the solution in an ice bath. Slowly add a solution of diphenylacetyl chloride (1.0 equivalent) in anhydrous DCM. Allow the reaction to stir at room temperature overnight.[6]

  • Work-up and Purification: Wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test

Principle: This test induces a generalized tonic-clonic seizure through electrical stimulation, and the ability of a compound to prevent the tonic hindlimb extension phase is a measure of its anticonvulsant activity.

Protocol:

  • Animals: Male or female mice (20-25 g) or rats (150-200 g).

  • Administration: Administer the test compound, vehicle control, and a positive control (e.g., Phenytoin) intraperitoneally or orally at various doses.

  • Stimulation: At the time of peak effect of the compound, deliver a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) via corneal or auricular electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension. The absence of this phase is considered protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED₅₀ using probit analysis.

In Vivo Analgesic Activity: Hot Plate Test

Principle: The latency of an animal's response to a heated surface is an indicator of its pain threshold. An increase in latency following compound administration suggests an analgesic effect.[8]

Protocol:

  • Animals: Male or female mice (20-25 g) or rats (150-200 g).[8]

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Baseline: Determine the baseline latency for each animal by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw, jumping). A cut-off time is set to prevent tissue damage.

  • Administration: Administer the test compound, vehicle control, or a positive control (e.g., morphine).[8]

  • Testing: At predetermined time intervals after administration, place the animals back on the hot plate and record their response latencies.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point and compare the results between treatment groups.

Visualizations

Proposed Investigational Workflow

The following diagram outlines a general workflow for the initial investigation of a novel compound like N-(2-chlorobenzyl)-2,2-diphenylacetamide.[3]

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization synthesis Compound Synthesis char Structural Characterization (NMR, MS) synthesis->char cytotoxicity Cytotoxicity Assays (e.g., MTT) char->cytotoxicity binding Receptor Binding Assays char->binding enzyme Enzyme Inhibition Assays char->enzyme pk Pharmacokinetic Studies binding->pk enzyme->pk efficacy Efficacy Models (e.g., MES, Hot Plate) pk->efficacy toxicity Acute Toxicity Studies (LD50) toxicity->efficacy sar Structure-Activity Relationship (SAR) Studies efficacy->sar optimization Lead Optimization sar->optimization

Proposed workflow for the initial investigation.
Putative Signaling Pathway for Analgesic Activity (COX Inhibition)

Based on findings from related acetamide derivatives that may act on COX enzymes, a hypothetical signaling pathway for analgesic and anti-inflammatory action is presented below. This pathway has not been validated for N-(2-chlorobenzyl)-2,2-diphenylacetamide.[4][8]

G stimuli Cellular Stimuli (e.g., Injury, Inflammation) membrane Cell Membrane Phospholipids stimuli->membrane arachidonic Arachidonic Acid membrane->arachidonic Phospholipase A2 cox COX-1 / COX-2 Enzymes arachidonic->cox prostaglandins Prostaglandins (PGs) cox->prostaglandins pain Pain & Inflammation prostaglandins->pain compound Hypothetical Acetamide Derivative (N-(2-chlorobenzyl)-2,2-diphenylacetamide) compound->cox Inhibition

Hypothetical mechanism of action via COX inhibition.

References

A Comparative Guide to the Anticonvulsant Properties of N-Substituted Diphenylacetamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is a continuous endeavor in medicinal chemistry. Among the various chemical scaffolds explored, N-substituted diphenylacetamides and their analogues have emerged as a promising class of compounds with significant anticonvulsant potential. This guide provides an objective comparison of the anticonvulsant properties of different N-substituted diphenylacetamides and related derivatives, supported by experimental data from preclinical screening models.

Quantitative Comparison of Anticonvulsant Activity

The anticonvulsant efficacy of novel compounds is primarily evaluated in rodent models using standardized tests such as the maximal electroshock (MES) test, which is indicative of activity against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures.[1][2][3] The psychomotor seizure (6-Hz) model is also employed to identify compounds potentially effective against pharmacoresistant epilepsy.[4][5] Neurotoxicity is typically assessed using the rotarod test.

The following table summarizes the quantitative anticonvulsant and neurotoxicity data for a selection of N-substituted diphenylacetamide analogues and related compounds. The median effective dose (ED50) represents the dose required to protect 50% of the animals from seizures, while the median toxic dose (TD50) is the dose at which 50% of the animals exhibit neurological deficits in the rotarod test. The protective index (PI), calculated as the ratio of TD50 to ED50, is a measure of the drug's safety margin.

Compound IDN-Substituent / Structural ClassMES ED50 (mg/kg)scPTZ ED50 (mg/kg)6-Hz (32 mA) ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI)Reference
20 N-(3-(trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamide52.30Not DeterminedNot Determined>500>9.56 (MES)[1]
12 N-substituted 2-anilinophenylacetamide24.0Not SignificantNot Determined>48820.3[6]
14 N-substituted 2-anilinophenylacetamide8.0Not SignificantNot Determined>70087.5[6]
14 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide49.667.431.3>100>2.0 (MES)[4][7]
30 (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide45.6Not Determined39.5162.43.6 (MES)[5]
3q 3,3-Diphenyl-propionamide derivative31.6475.4138.15Not DeterminedNot Determined[8]
6f N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide13.119.7Not Determined476.736.3 (MES), 24.2 (scPTZ)[9]
6l N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide9.119.0Not DeterminedNot DeterminedNot Determined[9]
Phenytoin Reference AED28.10>500Not Determined>100>3.6 (MES)[1]
Carbamazepine Reference AED11.4Not DeterminedNot DeterminedNot DeterminedNot Determined[9]
Valproic Acid Reference AED485646Not Determined7841.6 (MES)[1]
Ethosuximide Reference AEDNot Determined94.4Not DeterminedNot DeterminedNot Determined[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key in vivo experiments cited in the comparative data.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant compounds that may be effective against generalized tonic-clonic seizures.[1][3][4]

  • Animal Model: Adult male Swiss albino mice are commonly used.[4][6]

  • Drug Administration: Test compounds are typically suspended in a 1% solution of Tween 80 or 0.5% methylcellulose and administered intraperitoneally (i.p.) or orally (p.o.).[1][4][10]

  • Pretreatment Time: The time between drug administration and the induction of seizures (pretreatment time) can vary, often tested at 0.5 and 4 hours to assess the onset and duration of action.[1][10]

  • Seizure Induction: A supramaximal electrical stimulus (e.g., 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds) via corneal or ear-clip electrodes using an electroconvulsiometer.[3][11]

  • Endpoint: The endpoint of the test is the abolition of the tonic hindlimb extension phase of the induced seizure.[12] The absence of this phase is considered as protection.

  • ED50 Determination: To determine the median effective dose (ED50), multiple groups of animals are administered different doses of the test compound, and the percentage of protected animals at each dose is recorded. The ED50 is then calculated using statistical methods like probit analysis.[5]

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model used to identify compounds that can raise the seizure threshold and are potentially effective against absence seizures.[1][3]

  • Animal Model: Male albino mice are frequently used.

  • Drug Administration: The test compounds are administered, typically i.p., at various pretreatment times before the convulsant.[1]

  • Convulsant Administration: A dose of pentylenetetrazole (PTZ) sufficient to induce clonic seizures in a majority of control animals (e.g., 85 mg/kg) is injected subcutaneously.[10]

  • Observation Period: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: Protection is defined as the absence of clonic seizures during the observation period.

  • ED50 Determination: Similar to the MES test, the ED50 is calculated based on the dose-response relationship from testing multiple doses of the compound.

Rotarod Neurotoxicity Test

This test is used to assess motor impairment and potential neurological deficits caused by the test compounds.[1]

  • Apparatus: A rotating rod (rotarod) apparatus is used. The speed of rotation is kept constant (e.g., 6 rpm).

  • Animal Training: Animals are trained to remain on the rotating rod for a set duration (e.g., 1-2 minutes) before the test.

  • Test Procedure: After drug administration at the respective pretreatment times, the animals are placed on the rotarod.

  • Endpoint: Neurological toxicity is indicated by the inability of the animal to maintain its balance on the rod for the predetermined time.

  • TD50 Determination: The median toxic dose (TD50) is the dose at which 50% of the animals fail the rotarod test. This is determined by testing a range of doses.

Visualizations

Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates the typical workflow for the preclinical screening of novel anticonvulsant compounds as described in the cited literature.

Anticonvulsant_Screening_Workflow cluster_0 Phase I: Initial Screening cluster_1 Phase II: Quantitative Analysis (for active compounds) cluster_2 Further Characterization Start Synthesis of N-Substituted Diphenylacetamides Administer Drug Administration (i.p. in mice) Doses: 30, 100, 300 mg/kg Start->Administer Pretreatment Pretreatment Times (e.g., 0.5h & 4h) Administer->Pretreatment MES_Screen MES Test (Tonic-Clonic Seizure Model) Pretreatment->MES_Screen Evaluate Protection scPTZ_Screen scPTZ Test (Absence Seizure Model) Pretreatment->scPTZ_Screen Evaluate Protection Rotarod_Screen Rotarod Test (Neurotoxicity) Pretreatment->Rotarod_Screen Evaluate Motor Impairment ED50_MES Determine MES ED50 MES_Screen->ED50_MES ED50_scPTZ Determine scPTZ ED50 scPTZ_Screen->ED50_scPTZ TD50_Rotarod Determine Rotarod TD50 Rotarod_Screen->TD50_Rotarod PI_Calc Calculate Protective Index (PI = TD50 / ED50) ED50_MES->PI_Calc TD50_Rotarod->PI_Calc Hz_Test 6-Hz Seizure Model (Drug-Resistant Epilepsy) PI_Calc->Hz_Test MoA Mechanism of Action Studies (e.g., in vitro binding assays) PI_Calc->MoA Lead_Opt Lead Optimization Hz_Test->Lead_Opt MoA->Lead_Opt

Caption: Preclinical screening workflow for novel anticonvulsant agents.

This guide provides a comparative overview based on available preclinical data. Further in-depth studies, including pharmacokinetic profiling and mechanism of action studies, are essential for the comprehensive evaluation of these promising anticonvulsant compounds.

References

Safety Operating Guide

Proper Disposal of N,2-Diphenylacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of N,2-Diphenylacetamide, a compound that requires careful management as hazardous waste. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary:

Hazard StatementClassification
H302Harmful if swallowed[1]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye ProtectionChemical safety goggles or glasses.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste is critical to prevent environmental contamination. Under no circumstances should this chemical be disposed of down the drain.[2]

1. Waste Segregation:

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2] Do not mix with incompatible waste streams.[2]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and absorbent materials, must be disposed of as hazardous solid waste.[2]

2. Waste Container Management:

  • Labeling: All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazards.[2]

  • Storage: Store waste containers in a designated and secure satellite accumulation area until they are ready for collection by the institution's Environmental Health and Safety (EHS) personnel.[2]

3. Waste Collection:

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

  • Ensure all required documentation is completed accurately.

4. Spill Management:

  • Small Spills (within a fume hood): Absorb the spill with an inert material such as vermiculite or sand. Carefully sweep or scoop the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent followed by soap and water.[2]

  • Large Spills: Evacuate the immediate area and promptly alert your supervisor and institutional EHS.[2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_0 Start Start: this compound Waste WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (Unused/Contaminated) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) WasteType->LiquidWaste Liquid ContaminatedItems Contaminated Items (Gloves, etc.) WasteType->ContaminatedItems Contaminated Disposables CollectSolid Collect in Labeled, Sealed Hazardous Waste Container for Solids SolidWaste->CollectSolid CollectLiquid Collect in Labeled, Leak-Proof Hazardous Waste Container for Liquids LiquidWaste->CollectLiquid ContaminatedItems->CollectSolid StoreWaste Store in Designated Satellite Accumulation Area CollectSolid->StoreWaste CollectLiquid->StoreWaste EHS Arrange for EHS Pickup StoreWaste->EHS

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N,2-Diphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling N,2-Diphenylacetamide. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.

Hazard Identification: this compound is classified as an irritant and may be harmful if swallowed, in contact with skin, or inhaled.[1] It can cause skin, eye, and respiratory irritation.[1]

Personal Protective Equipment (PPE)

A cautious approach with appropriate PPE is mandatory. The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields (minimum).[2] Chemical splash goggles and a face shield should be worn when there is a potential for splashing.[2]Protects against eye irritation from dust or splashes.
Skin Protection Chemical-resistant gloves (Nitrile is a good initial choice).[2][3] A flame-resistant lab coat worn over long pants and closed-toe shoes is mandatory.[2]Prevents skin contact and irritation. For prolonged contact, consult glove manufacturer compatibility charts.[2]
Respiratory Protection All handling of solid this compound that may generate dust, or any handling of its solutions, must be conducted in a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2][4]Minimizes inhalation exposure to dust or vapors, which can cause respiratory tract irritation.
Chemical and Physical Properties
PropertyValue
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol [1]
Appearance Needles from EtOH (aq) or pet ether[5]
Occupational Exposure Limits (OELs) Data not available[5][6]

Experimental Protocol: Safe Handling and Disposal

This protocol outlines the necessary steps for the safe handling and compliant disposal of this compound.

1. Preparation and Handling:

  • Pre-use Inspection: Before starting, inspect all PPE for integrity. Ensure the chemical fume hood is functioning correctly.[2]

  • Weighing: If weighing the solid, do so within a fume hood on a tared weigh boat or paper. Use anti-static equipment if necessary to prevent the dispersal of fine powders.[2]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard information.[2]

  • Experimental Use: Keep all containers with this compound sealed when not in use.[2] Ensure a spill kit appropriate for chemical spills is readily accessible.[2]

2. Waste Segregation and Disposal:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[2]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous solid waste.[2]

  • Disposal Procedure:

    • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name, and any known hazards.[2]

    • Storage: Store waste containers in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) personnel.[2]

    • Collection: Follow your institution's specific procedures for hazardous waste pickup. Do not pour any waste containing this compound down the drain.[2]

3. Emergency Procedures:

  • Spills:

    • Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully sweep or scoop up the absorbed material and place it in a sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then soap and water.[2]

    • Large Spills: Evacuate the immediate area and alert your supervisor and institutional EHS.[2]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

    • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[4]

    • Ingestion: Wash mouth out with water and seek medical aid.[4]

Operational Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

A Preparation - Inspect PPE - Verify Fume Hood B Handling - Weigh Solid - Prepare Solution - Conduct Experiment A->B C Waste Segregation - Solid Waste - Liquid Waste - Contaminated Materials B->C E Emergency Response B->E D Waste Disposal - Label Waste - Store in Designated Area - Schedule Pickup C->D F Spill E->F G Personal Exposure E->G

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,2-Diphenylacetamide
Reactant of Route 2
Reactant of Route 2
N,2-Diphenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.